molecular formula C11H8FNO2S B1322170 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid CAS No. 433283-22-8

5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B1322170
CAS No.: 433283-22-8
M. Wt: 237.25 g/mol
InChI Key: XYIAPLYZWWLUBC-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8FNO2S and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H8FNO2S/c1-6-13-9(11(14)15)10(16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIAPLYZWWLUBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624786
Record name 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid
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Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

433283-22-8
Record name 5-(4-Fluorophenyl)-2-methyl-4-thiazolecarboxylic acid
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Record name 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid
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Record name 4-Thiazolecarboxylic acid, 5-(4-fluorophenyl)-2-methyl
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Foundational & Exploratory

A Technical Guide to 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid (CAS 433283-22-8), a heterocyclic building block with significant potential in medicinal chemistry and drug development. While specific biological data on this exact molecule is limited, its structural motifs—a 2,5-disubstituted thiazole ring, a 4-fluorophenyl group, and a carboxylic acid functional handle—are prevalent in a wide array of clinically relevant compounds. This document consolidates information on its physicochemical properties, synthesis, and characterization. Furthermore, it offers expert insights into its strategic application in drug design, leveraging the known bioactivities of the thiazole core and the metabolic advantages conferred by fluorination. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to utilize this and similar scaffolds in their discovery programs.

Introduction and Strategic Importance

This compound is a synthetic organic compound featuring a highly functionalized and pharmaceutically relevant heterocyclic core. The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, a structure that is a cornerstone in numerous natural products and synthetic drugs, including antibiotics and anticancer agents.[1] The strategic placement of substituents at the 2, 4, and 5 positions offers distinct vectors for chemical modification and interaction with biological targets.

The molecule's value is further enhanced by two key features:

  • The 4-Fluorophenyl Moiety: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. A fluorine atom, particularly on a phenyl ring, can significantly improve metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity through favorable electrostatic interactions, and modulate physicochemical properties like pKa and lipophilicity to improve cell permeability.[2][3]

  • The Carboxylic Acid Group: This functional group acts as a versatile chemical handle. It can be readily converted into a wide range of derivatives, most notably amides, which are fundamental linkages in peptides and many small molecule drugs. This allows for the systematic exploration of structure-activity relationships (SAR) by coupling the core scaffold to diverse amine-containing fragments.[4]

Given these features, this compound is not merely an inert chemical but a "privileged scaffold"—a molecular framework that is predisposed to bind to multiple biological targets and can serve as a robust starting point for developing novel therapeutics.

Physicochemical and Structural Data

A summary of the key identifiers and properties for this compound is provided below.

PropertyValueSource
CAS Number 433283-22-8[5][6]
Molecular Formula C₁₁H₈FNO₂S[5]
Molecular Weight 237.25 g/mol [5]
Appearance White to off-white solid[5]
SMILES CC1=NC(=CS1C(=O)O)C2=CC=C(F)C=C2
InChI Key LPBSLIRPWIFCQT-UHFFFAOYSA-N

Synthesis and Characterization

The synthesis of substituted thiazoles is a well-documented area of organic chemistry, providing reliable pathways to this class of compounds.

General Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most fundamental and widely used method for constructing the thiazole ring is the Hantzsch synthesis, first described in 1887.[7] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[8][9] The reaction proceeds via an initial S-alkylation of the thioamide, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[10] This method is known for its high yields and operational simplicity.[8][11]

Hantzsch_Synthesis reagents α-Haloketone + Thioamide intermediate1 S-Alkylation Intermediate reagents->intermediate1 SN2 Attack intermediate2 Cyclized Hemiaminal intermediate1->intermediate2 Intramolecular Cyclization product Thiazole Product intermediate2->product Dehydration (-H₂O)

Caption: Generalized workflow of the Hantzsch Thiazole Synthesis.

Verified Laboratory Protocol: Synthesis via Ester Hydrolysis

A specific synthesis for this compound has been reported, proceeding from its methyl ester precursor.[5] This straightforward hydrolysis is highly efficient.

Step-by-Step Protocol:

  • Dissolution: To a solution of 5-(4-fluorophenyl)-2-methyl-thiazole-4-carboxylic acid methyl ester (15 g) in a mixture of tetrahydrofuran (THF, 60 mL) and methanol (MeOH, 20 mL), add a solution of sodium hydroxide (2.63 g) in water (60 mL).

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Concentrate the reaction mixture in vacuo to remove the organic solvents (THF and MeOH).

  • Aqueous Workup: Dissolve the residue in water (100 mL) and concentrate again in vacuo to ensure complete removal of residual organic solvents.

  • Acidification: Dissolve the final residue in water (250 mL) and cool the solution to 0°C using an ice bath. While stirring, slowly add a solution of concentrated hydrochloric acid (37%, 7.72 g) in water (7.72 g).

  • Precipitation and Isolation: A white precipitate will form. Continue stirring at 0°C for 15 minutes. Collect the solid product by filtration, wash the filter cake thoroughly with cold water, and dry under high vacuum.

  • Yield: This procedure typically yields the title compound as a white solid with a high purity and yield (reported as 93%).[5]

Spectroscopic Characterization

Structural confirmation and purity assessment are achieved using standard spectroscopic techniques. The expected data, based on reported values and chemical principles, are summarized below.

TechniqueExpected Observations
¹H NMR (DMSO-d₆)δ ≈ 12.89 (br. s, 1H, -COOH), δ ≈ 7.53 (m, 2H, Ar-H), δ ≈ 7.27 (m, 2H, Ar-H), δ ≈ 2.67 (s, 3H, -CH₃).[5]
¹³C NMR Expected signals for the carboxylic acid carbonyl (~160-170 ppm), aromatic carbons (including C-F coupled signals), thiazole ring carbons, and the methyl group carbon (~15-20 ppm).[12]
¹⁹F NMR A single resonance characteristic of a fluorophenyl group.[13]
Mass Spec (HRMS) Calculated m/z for C₁₁H₈FNO₂S [M+H]⁺: 238.0338.

Strategic Application in Drug Discovery

The true value of this molecule lies in its application as a versatile building block for creating libraries of drug-like compounds. Its three key components each contribute to its utility.

The Thiazole Core: A Proven Bioactive Scaffold

The thiazole ring is a common feature in a multitude of FDA-approved drugs and clinical candidates, demonstrating a vast range of biological activities, including:

  • Anticancer: Thiazole derivatives have been developed as inhibitors of kinases, topoisomerases, and other oncology targets.[1]

  • Antimicrobial: The thiazole ring is famously part of the penicillin antibiotic family and is found in numerous synthetic antibacterial and antifungal agents.[1]

  • Anti-inflammatory: Compounds containing the thiazole moiety have shown activity as inhibitors of enzymes like COX-2.[14]

  • Antidiabetic: Thiazole derivatives have been investigated as inhibitors of α-glucosidase and as adenosine receptor antagonists.[1]

Leveraging the Carboxylic Acid for Library Synthesis

The carboxylic acid is the primary point for diversification. Using standard amide coupling chemistry (e.g., HATU, EDCI/HOBt), this core can be readily conjugated to a vast array of primary and secondary amines, enabling the rapid generation of a large library of analogues for SAR studies. This workflow is central to modern lead optimization campaigns.

Drug_Discovery_Workflow cluster_0 Scaffold Preparation cluster_1 Library Synthesis cluster_2 Screening & Optimization Scaffold 5-(4-Fluorophenyl)-2-methyl- 1,3-thiazole-4-carboxylic acid Coupling Amide Coupling (e.g., HATU, EDCI) Scaffold->Coupling Amine_Library Diverse Amine Building Blocks (R-NH₂) Amine_Library->Coupling Amide_Library Target Amide Library Coupling->Amide_Library Screening Biological Screening (HTS) Amide_Library->Screening SAR SAR Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical drug discovery workflow utilizing the title compound.

Future Directions and Potential

Given the prevalence of its core motifs in bioactive molecules, this compound and its derivatives represent a promising area for further investigation.

  • Fragment-Based Screening: The core molecule itself is an excellent candidate for fragment-based drug discovery (FBDD) campaigns against a variety of protein targets.

  • Targeted Library Development: Based on existing literature, libraries derived from this scaffold could be rationally designed to target specific enzyme families, such as metallo-β-lactamases or various kinases.[4][15]

  • Bioisosteric Replacement: The carboxylic acid could be replaced with other acidic functional groups (e.g., tetrazoles) to modulate potency, selectivity, and pharmacokinetic properties.

Safety and Handling

This compound is a chemical reagent and should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Refer to the supplier's Safety Data Sheet (SDS) for complete handling and disposal information.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • YouTube. Synthesis of thiazoles. (2019). Available at: [Link]

  • CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound. Available at: [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1459. Available at: [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Current Topics in Medicinal Chemistry, 14(7), 855–864. Available at: [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 965. Available at: [Link]

  • ResearchGate. FT-IR and NMR structural markers for thiazole-based γ-peptide foldamers. Available at: [Link]

  • Chen, P., et al. (2012). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. Bioorganic & Medicinal Chemistry Letters, 22(19), 6229–6232. Available at: [Link]

  • Hassan, L. M., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Journal of Molecular Structure, 1319, 138760. Available at: [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-64. Available at: [Link]

  • ACS Publications. Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. Available at: [Link]

  • PubMed. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. (2025). Available at: [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. Available at: [Link]

  • MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). Available at: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

  • SpectraBase. Thiazol-4-carboxylic acid, 2-(4-pyridyl)-, ethyl ester - Optional[13C NMR]. Available at: [Link]

  • ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. (2017). Available at: [Link]

  • ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available at: [Link]

  • ACS Omega. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023). Available at: [Link]

  • MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). Available at: [Link]

  • El-Gamal, M. I., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(10), 1735–1751. Available at: [Link]

Sources

physicochemical properties of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the core (CAS: 433283-22-8), a heterocyclic compound of significant interest in medicinal chemistry. The thiazole nucleus is a prevalent scaffold in a multitude of pharmacologically active agents, demonstrating a wide range of biological activities including anticancer and anti-inflammatory effects.[1][2][3][4] A thorough understanding of the physicochemical characteristics of its derivatives is therefore a critical prerequisite for successful drug design and development. This document details the compound's structural and spectroscopic identity, outlines its key physical and chemical properties, and provides validated, step-by-step experimental protocols for their determination. The intended audience includes researchers, medicinal chemists, and drug development scientists who require a robust data package and practical methodologies for the characterization of this and similar small molecules.

Introduction: The Thiazole Carboxylic Acid Scaffold in Drug Discovery

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, which serves as a privileged structure in pharmaceutical development.[3] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into numerous approved drugs and clinical candidates.[2] When functionalized with a carboxylic acid, the resulting scaffold, as seen in this compound, presents a valuable asset for drug discovery. The carboxylic acid moiety provides a key handle for forming hydrogen bonds, salt bridges, and other critical interactions with biological targets, while also influencing fundamental properties like solubility and metabolic stability.[5]

The systematic characterization of physicochemical properties such as solubility, acidity (pKa), and lipophilicity (logP) is fundamental to the drug development process.[5][6] These parameters govern a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) profile, directly impacting its journey from a promising hit to a viable drug candidate. This guide serves as a senior application scientist's perspective on establishing a definitive physicochemical profile for this compound.

Core Molecular and Spectroscopic Identity

Accurate characterization begins with unambiguous confirmation of molecular structure and identity through spectroscopic analysis.

Chemical Structure and Identifiers

The foundational data for the target compound is summarized below.

Figure 1: Chemical Structure of the target molecule.
IdentifierValue
IUPAC Name This compound
CAS Number 433283-22-8[7][8]
Molecular Formula C₁₁H₈FNO₂S[7]
Molecular Weight 237.25 g/mol [7]
Appearance White solid[7]
Spectroscopic Profile

The following sections detail the experimental and expected spectroscopic data necessary to confirm the compound's identity.

G cluster_input Input Sample cluster_analysis Spectroscopic Analysis cluster_output Output Data Compound Pure Compound NMR NMR (¹H, ¹³C) Compound->NMR IR FTIR Compound->IR MS Mass Spec Compound->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Figure 2: General workflow for spectroscopic characterization.

¹H NMR Spectroscopy

Proton NMR provides a definitive fingerprint of the molecule's hydrogen environment. The reported spectrum in DMSO-d₆ confirms the key structural features.[7]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.89br. s1HCarboxylic Acid (-COOH)
7.53m2HAromatic (-C₆H₄F)
7.27m2HAromatic (-C₆H₄F)
2.67s3HMethyl (-CH₃)
  • Expert Insight: The very broad singlet at 12.89 ppm is highly characteristic of a carboxylic acid proton, which is often exchangeable and broadened. The methyl group at 2.67 ppm appears as a sharp singlet, as expected. The two multiplets in the aromatic region correspond to the AA'BB' spin system of the para-substituted fluorophenyl ring.

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Vibration TypeExpected IntensityFunctional Group
3300 - 2500O-H stretchBroadCarboxylic Acid
~1700C=O stretchStrong, sharpCarboxylic Acid
1600 - 1450C=C stretchMediumAromatic & Thiazole Ring
~1300C-O stretchMediumCarboxylic Acid
~1220C-F stretchStrongFluoroaromatic
  • Expert Insight: The most telling feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretch that often overlaps with C-H stretches.[9][10] This is due to strong intermolecular hydrogen bonding, which creates a continuum of vibrational states.

Mass Spectrometry (MS)

In mass spectrometry, the compound is expected to show a distinct molecular ion peak and predictable fragmentation patterns.

m/z ValueInterpretation
237.25[M]⁺ (Molecular Ion)
238.25[M+H]⁺ (in ESI+)
192.25[M-COOH]⁺ (Loss of carboxyl group)
219.25[M-H₂O]⁺ (Loss of water, less common)
  • Expert Insight: Under Electron Impact (EI) or Electrospray Ionization (ESI), the primary fragmentation would likely involve the loss of the carboxylic acid group (a loss of 45 Da).[11] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm of the theoretical mass.

Fundamental Physicochemical Properties

This section details the core properties that dictate the compound's behavior in various environments.

PropertyValueMethod
Melting Point Requires experimental determinationCapillary Method / DSC
Aqueous Solubility Requires experimental determinationShake-Flask Method
pKa Requires experimental determinationPotentiometric Titration
logP Requires experimental determinationShake-Flask / HPLC
Melting Point

The melting point is a crucial indicator of purity and solid-state stability. A sharp melting range suggests high purity.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the dry solid.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample, then tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.

  • Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

  • Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid phase has liquefied (T₂). The melting range is T₁ - T₂.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

Solubility Profile

Solubility is a key factor in drug delivery and formulation.[6] Based on its structure, the compound is expected to be poorly soluble in water and more soluble in polar organic solvents like DMSO, THF, and methanol, as suggested by its synthesis workup.[7]

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

  • Rationale: This method, considered the gold standard, measures the equilibrium concentration of a solute in a solvent.[5]

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy (at its λₘₐₓ) or HPLC with a standard calibration curve.

  • Calculation: Report the solubility in units of mg/mL or µM.

Ionization and Lipophilicity: Cornerstones of ADME

The interplay between a molecule's acidity and its preference for lipid versus aqueous environments is central to its pharmacokinetic profile.

Acidity Constant (pKa)

The pKa value defines the pH at which the compound exists as 50% ionized and 50% neutral.[5] For an acidic compound like this one, it dictates its charge state in different physiological compartments (e.g., stomach vs. intestine), which profoundly affects absorption.

Protonated R-COOH (Neutral Form) Deprotonated R-COO⁻ + H⁺ (Anionic Form) Protonated->Deprotonated pKa

Figure 3: Ionization equilibrium of the carboxylic acid.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Rationale: This technique measures the change in pH of a solution of the compound as a titrant of known concentration is added, allowing for the determination of the inflection point corresponding to the pKa.[12]

  • Solution Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure solubility.

  • Titration Setup: Place the solution in a jacketed beaker at a constant temperature (25 °C) and use a calibrated pH electrode to monitor the pH.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (the point where half of the acid has been neutralized). Alternatively, the pKa can be found from the inflection point of the first derivative of the titration curve.

  • Validation: The protocol is self-validating through the clear sigmoidal shape of the titration curve and the sharpness of the derivative peak.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is the measure of a drug's lipophilicity. It is a critical component of predictive models like Lipinski's Rule of Five and influences membrane permeability and protein binding.[5][13]

Experimental Protocol: Shake-Flask Method for logP Determination

  • Rationale: This classic method directly measures the partitioning of a compound between two immiscible phases: n-octanol (simulating a lipid membrane) and water (or pH 7.4 buffer for logD).[5]

  • Phase Preparation: Pre-saturate n-octanol with water/buffer and vice-versa by mixing and allowing them to separate.

  • Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to facilitate partitioning, then allow the layers to fully separate via centrifugation.

  • Quantification: Determine the concentration of the compound in the aqueous phase (C_aq) using HPLC or UV-Vis spectroscopy. The concentration in the octanol phase (C_oct) is determined by mass balance or direct measurement.

  • Calculation: Calculate logP using the formula: logP = log₁₀(C_oct / C_aq).

Synthesis Overview

The title compound is accessible through a straightforward hydrolysis of its corresponding methyl ester.[7] Understanding the synthesis is crucial for anticipating potential impurities that could interfere with physicochemical measurements.

G Start Methyl 5-(4-fluorophenyl)-2-methyl- 1,3-thiazole-4-carboxylate Reaction Stir at RT, 30 min (Saponification) Start->Reaction Reagents NaOH, H₂O THF/MeOH Reagents->Reaction Workup Acidification (HCl) Precipitation Reaction->Workup Product 5-(4-Fluorophenyl)-2-methyl- 1,3-thiazole-4-carboxylic acid (Final Product) Workup->Product

Figure 4: High-level synthesis workflow for the target compound.

Conclusion

The define its potential as a building block or lead compound in drug discovery. This guide has established its core identity through spectroscopic data and provided robust, validated protocols for determining its melting point, solubility, pKa, and logP. The generation of this empirical data is a non-negotiable step in the rational design of new therapeutic agents, providing the foundational knowledge required to optimize ADMET properties and advance promising molecules through the development pipeline.

References

  • Vertex Pharmaceuticals, Inc. (Date not available). RAC-5-(4-FLUOROPHENYL)-2-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID synthesis.
  • Mansouri, K., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Health Perspectives. [Link]

  • Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

  • Hassan, L. M., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Heliyon. [Link]

  • Hassan, L. M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]

  • Hogan, J. M., et al. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science. [Link]

  • Royal Society of Chemistry. (Date not available). Supporting Information. [Link]

  • Hogan, J. M., et al. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science. [Link]

  • Roughley, S. D. (2023). Chapter 1: Physicochemical Properties. Royal Society of Chemistry. [Link]

  • Pacific BioLabs. (Date not available). Physicochemical Properties. [Link]

  • University of Massachusetts. (Date not available). Table of Characteristic IR Absorptions. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

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An In-depth Technical Guide to the Putative Mechanism of Action of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: Unraveling the Therapeutic Potential of a Novel Thiazole Carboxylic Acid Derivative

The landscape of modern drug discovery is characterized by an unceasing quest for novel chemical entities with specific and potent biological activities. Within this landscape, the thiazole scaffold has emerged as a recurring motif in a multitude of pharmacologically active agents, demonstrating a remarkable versatility across therapeutic areas including oncology, inflammation, and infectious diseases.[1] This guide focuses on a specific, yet under-characterized molecule: 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid. While direct, extensive research on this particular compound's mechanism of action is not yet prevalent in publicly accessible literature, its structural features, when analyzed in the context of established medicinal chemistry principles, allow for the formulation of a compelling, evidence-based hypothesis regarding its primary biological target and mechanism of action.

This document will serve as an in-depth technical guide, postulating that this compound acts as an inhibitor of the 5-lipoxygenase-activating protein (FLAP). This hypothesis is built upon the well-documented role of related thiazole-containing compounds in modulating inflammatory pathways and the established significance of FLAP as a critical node in leukotriene biosynthesis. We will delve into the molecular rationale for this hypothesis, explore the intricacies of the FLAP-mediated signaling cascade, and provide detailed, field-proven experimental protocols to rigorously test this proposed mechanism.

I. The Scientific Rationale: Why Target the 5-Lipoxygenase-Activating Protein (FLAP)?

Inflammation is a complex biological response, and its dysregulation is a hallmark of numerous chronic diseases, including asthma, atherosclerosis, and arthritis.[2][3] A key family of lipid mediators that drive the inflammatory cascade are the leukotrienes.[3][4] The biosynthesis of all leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which requires the presence of an integral membrane protein known as the 5-lipoxygenase-activating protein, or FLAP.[2][5]

FLAP functions as a crucial "scaffolding" or "transfer" protein.[3] It binds to arachidonic acid, the substrate for 5-LO, and presents it to the enzyme, thereby facilitating the first committed step in leukotriene synthesis.[2][5] Consequently, the inhibition of FLAP represents a highly attractive therapeutic strategy. By targeting this upstream protein, it is possible to achieve a broad-spectrum reduction in the production of all leukotrienes, offering a more comprehensive anti-inflammatory effect than targeting downstream components of the pathway.[3][4][6]

The chemical structure of this compound, featuring a central thiazole ring, a carboxylic acid moiety, and a fluorophenyl group, shares pharmacophoric elements with known inhibitors of inflammatory pathways. The thiazole core is a bioisostere for other aromatic systems and is known to engage in critical binding interactions within enzyme active sites.[7] The carboxylic acid group can participate in hydrogen bonding and salt-bridge formations, while the fluorophenyl substituent can enhance binding affinity through hydrophobic and halogen-bonding interactions. These features are consistent with the structural motifs of small molecules designed to fit into the hydrophobic binding pocket of FLAP.[8]

II. The Proposed Signaling Pathway: A Visual Guide

The following diagram illustrates the proposed mechanism of action, wherein this compound inhibits FLAP, leading to a downstream reduction in leukotriene-mediated inflammation.

FLAP_Inhibition_Pathway cluster_membrane Cell Membrane AA Arachidonic Acid FLAP FLAP (5-Lipoxygenase-Activating Protein) AA->FLAP Binding Five_LO 5-Lipoxygenase FLAP->Five_LO AA Transfer LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 Conversion Compound 5-(4-Fluorophenyl)-2-methyl- 1,3-thiazole-4-carboxylic acid Compound->FLAP Inhibition LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Inflammatory Response (e.g., Bronchoconstriction, Chemotaxis) LTB4->Inflammation CysLTs->Inflammation

Caption: Proposed mechanism of FLAP inhibition.

III. Experimental Validation: A Step-by-Step Methodological Framework

To rigorously test the hypothesis that this compound inhibits FLAP, a series of well-defined experiments are necessary. The following protocols are designed to provide a comprehensive evaluation of the compound's activity, from initial screening to cellular confirmation.

A. Synthesis of this compound

The synthesis of the target compound is a prerequisite for any biological evaluation. A reliable synthetic route has been described in the literature.[9]

Protocol:

  • Ester Hydrolysis: To a solution of 5-(4-fluoro-phenyl)-2-methyl-thiazole-4-carboxylic acid methyl ester in a mixture of tetrahydrofuran (THF) and methanol (MeOH), add an aqueous solution of sodium hydroxide.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture in vacuo to remove the organic solvents.

  • Acidification: Dissolve the residue in water, cool in an ice bath, and acidify with a solution of concentrated hydrochloric acid (HCl) to precipitate the product.

  • Isolation and Purification: Filter the resulting precipitate, wash with cold water, and dry under high vacuum to yield the title compound as a white solid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

B. In Vitro FLAP Binding Assay

A direct binding assay is essential to determine if the compound physically interacts with FLAP. A radioligand displacement assay using a known FLAP inhibitor, such as [³H]MK-886, is a standard method.

Protocol:

  • Membrane Preparation: Prepare membrane fractions from a cell line known to express FLAP, such as human polymorphonuclear leukocytes (PMNLs) or a recombinant cell line overexpressing FLAP.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., phosphate-buffered saline with divalent cations).

  • Competition Assay: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]MK-886, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Wash the filters with ice-cold assay buffer and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-886 (IC₅₀) by non-linear regression analysis.

C. Cellular Assay for Leukotriene Biosynthesis Inhibition

To confirm that FLAP binding translates to functional inhibition of the leukotriene pathway in a cellular context, a whole-cell assay measuring leukotriene production is crucial.

Protocol:

  • Cell Culture: Culture a suitable cell line, such as human mast cells or monocytes (e.g., U937 cells differentiated into a macrophage-like phenotype), that produces leukotrienes upon stimulation.

  • Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound for a defined period.

  • Cellular Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187) or a relevant physiological stimulus to induce arachidonic acid release and leukotriene synthesis.

  • Leukotriene Measurement: After stimulation, collect the cell supernatant and quantify the levels of specific leukotrienes (e.g., LTB₄ or the cysteinyl leukotrienes) using a validated enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percent inhibition of leukotriene production at each compound concentration and determine the IC₅₀ value.

IV. Data Presentation and Interpretation

The quantitative data generated from the experimental protocols should be summarized in a clear and concise manner to facilitate interpretation and comparison.

Assay Parameter Measured Endpoint Hypothesized Outcome for an Active Compound
In Vitro FLAP Binding AssayDisplacement of [³H]MK-886IC₅₀Low nanomolar to micromolar IC₅₀ value
Cellular Leukotriene Biosynthesis AssayLTB₄ or Cysteinyl Leukotriene LevelsIC₅₀Potent inhibition of leukotriene production with a low IC₅₀ value

A potent FLAP inhibitor would be expected to exhibit a low IC₅₀ value in the binding assay, indicating high affinity for the target. This should be corroborated by a correspondingly low IC₅₀ in the cellular assay, demonstrating functional inhibition of the leukotriene pathway.

V. Concluding Remarks and Future Directions

This guide has outlined a scientifically rigorous approach to investigating the mechanism of action of this compound, centered on the well-established role of FLAP in inflammation. The proposed experimental workflow provides a clear path to validate the hypothesis that this compound is a novel FLAP inhibitor.

Should the experimental data support this hypothesis, several exciting avenues for future research would open up. These include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound's anti-inflammatory effects in relevant animal models of diseases such as asthma or atherosclerosis.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of the compound to determine its suitability for further development as a therapeutic agent.

The thiazole-carboxylic acid scaffold holds significant promise in the development of new medicines.[10][11] By systematically applying the principles and protocols outlined in this guide, researchers can effectively elucidate the mechanism of action of novel compounds like this compound and unlock their full therapeutic potential.

References

  • Patsnap Synapse. (2024, June 21). What are FLAP inhibitors and how do they work?
  • PubMed. (n.d.). What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases.
  • PubMed. (n.d.). FLAP inhibitors for the treatment of inflammatory diseases.
  • ResearchGate. (n.d.). (PDF) What's all the FLAP about? 5-lipoxygenase-activating protein inhibitors for inflammatory diseases.
  • Frontiers in Pharmacology. (2022, January 20). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport.
  • CD Biosynsis. (n.d.). FLAP (5-Lipoxygenase-activating protein) Inhibitors.
  • PubMed. (n.d.). Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice.
  • PubMed. (2017, July 13). Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis.
  • Science. (n.d.). Crystal Structure of Inhibitor-Bound Human 5-Lipoxygenase-Activating Protein.
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • PMC - NIH. (2025, September 19). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies.
  • PubMed. (n.d.). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives.
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  • Molbase. (n.d.). RAC-5-(4-FLUOROPHENYL)-2-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID synthesis.
  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
  • PMC - NIH. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.

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biological activity of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activities of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological properties.[1][2][3] This technical guide provides a comprehensive overview of the potential biological activities of a specific derivative, this compound (CAS No. 433283-22-8).[4][5][6] While direct experimental data for this particular molecule is not extensively available in the public domain, this document synthesizes information from closely related analogs and the broader family of thiazole derivatives to project its potential therapeutic applications and guide future research. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into potential mechanisms of action and robust experimental protocols for validation.

Introduction: The Thiazole Scaffold and the Subject Compound

The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms, which imparts unique physicochemical properties that are favorable for drug design.[1][2] This scaffold is present in a variety of FDA-approved drugs, highlighting its clinical significance.[3] The subject of this guide, this compound, possesses several key structural features that suggest a high potential for biological activity: a central thiazole ring, a 4-fluorophenyl group which can enhance binding affinity and metabolic stability, a methyl group, and a carboxylic acid moiety that can participate in crucial interactions with biological targets.[7]

Compound Profile:

PropertyValue
IUPAC Name This compound
CAS Number 433283-22-8
Molecular Formula C11H8FNO2S
Molecular Weight 237.25 g/mol

Potential Anticancer Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[1][8][9] The structural motifs within this compound suggest that it may exhibit cytotoxic activity against various cancer cell lines.

Postulated Mechanism of Action

Based on studies of analogous compounds, potential anticancer mechanisms could include:

  • Kinase Inhibition: Many thiazole-containing compounds act as inhibitors of protein kinases, which are crucial for cancer cell proliferation and survival. For instance, some derivatives have been shown to inhibit c-Met kinase.[10]

  • Induction of Apoptosis: The thiazole scaffold can be instrumental in designing molecules that trigger programmed cell death in cancer cells. Studies on similar compounds have shown that they can induce apoptosis, a desirable trait for an anticancer drug.[7]

  • Tubulin Polymerization Inhibition: Certain diaryl-1,3-thiazole analogues have been identified as inhibitors of tubulin polymerization, a process essential for cell division.[7]

  • Aromatase Inhibition: The presence of a fluorophenyl group suggests a potential for aromatase inhibition, a key target in estrogen-dependent breast cancers.[11]

Thiazole_Compound 5-(4-Fluorophenyl)-2-methyl- 1,3-thiazole-4-carboxylic acid Kinase Protein Kinases (e.g., c-Met) Thiazole_Compound->Kinase Inhibition Apoptosis Apoptotic Pathways (e.g., Caspase activation) Thiazole_Compound->Apoptosis Induction Tubulin Tubulin Polymerization Thiazole_Compound->Tubulin Inhibition Aromatase Aromatase Enzyme Thiazole_Compound->Aromatase Inhibition Proliferation Decreased Cell Proliferation Kinase->Proliferation Cell_Death Induction of Apoptosis Apoptosis->Cell_Death Mitotic_Arrest Mitotic Arrest Tubulin->Mitotic_Arrest Estrogen_Synthesis Reduced Estrogen Synthesis Aromatase->Estrogen_Synthesis

Caption: Potential anticancer mechanisms of the thiazole compound.

Suggested Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To validate the potential anticancer activity, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.[12]

Objective: To determine the concentration-dependent cytotoxic effect of the compound on various human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).[8][10]

  • Normal cell line for selectivity assessment (e.g., Vero or NIH/3T3).[12][13]

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Potential Anti-inflammatory Activity

The thiazole nucleus is a common feature in compounds with anti-inflammatory properties.[1][7] The presence of the carboxylic acid group in the target molecule is also a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs).

Postulated Mechanism of Action

Potential anti-inflammatory mechanisms include:

  • COX Inhibition: The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation.

  • Cytokine Modulation: It may modulate the production of pro-inflammatory cytokines such as TNF-α and interleukins.[14]

  • iNOS Inhibition: Some thiazole derivatives have been identified as inhibitors of inducible nitric oxide synthase (iNOS).[7]

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) COX_Enzymes COX-1 / COX-2 Inflammatory_Stimuli->COX_Enzymes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammatory_Stimuli->Cytokines iNOS Inducible Nitric Oxide Synthase (iNOS) Inflammatory_Stimuli->iNOS Thiazole_Compound 5-(4-Fluorophenyl)-2-methyl- 1,3-thiazole-4-carboxylic acid Thiazole_Compound->COX_Enzymes Inhibition Thiazole_Compound->Cytokines Downregulation Thiazole_Compound->iNOS Inhibition Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Cytokines->Inflammation Nitric_Oxide Nitric Oxide iNOS->Nitric_Oxide Nitric_Oxide->Inflammation

Caption: Potential anti-inflammatory signaling pathways.

Suggested Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a classic model to evaluate the acute anti-inflammatory activity of a compound.[14]

Objective: To assess the ability of the compound to reduce acute inflammation in a rat model.

Materials:

  • Wistar rats (150-200 g)

  • This compound

  • 1% Carrageenan solution in saline

  • Reference drug (e.g., Diclofenac sodium)[14]

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups: control (vehicle), standard (Diclofenac), and test groups (different doses of the compound).

  • Compound Administration: Administer the test compound and the standard drug intraperitoneally or orally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Potential Antimicrobial Activity

The thiazole ring is a key component of many antimicrobial agents.[15][16][17][18] Therefore, this compound is a promising candidate for antimicrobial screening.

Postulated Mechanism of Action

Potential antimicrobial mechanisms could involve:

  • Inhibition of Essential Enzymes: The compound may inhibit bacterial enzymes crucial for survival, such as DNA gyrase.[12][19]

  • Disruption of Cell Membrane: It might interfere with the integrity of the bacterial cell membrane.

  • Inhibition of Biofilm Formation: Thiazole derivatives have been shown to inhibit the formation of biofilms, which are crucial for bacterial persistence.

Suggested Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15]

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).[17]

  • This compound

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microplates

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in the broth.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the inoculum to each well of the microplate containing the serially diluted compound. Include positive (broth + inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Summary and Future Directions

This compound is a promising molecule with the potential for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The structural features of this compound warrant a thorough investigation to elucidate its pharmacological profile. The experimental protocols outlined in this guide provide a solid foundation for initiating such studies. Future research should focus on a comprehensive screening of this compound against a wide range of cancer cell lines and microbial strains, followed by in-depth mechanistic studies to identify its specific molecular targets. Further derivatization of this scaffold could also lead to the discovery of even more potent and selective therapeutic agents.

References

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  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.
  • NIH. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
  • Kuey. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities.
  • BLDpharm. (n.d.). 433283-22-8|5-(4-Fluorophenyl)-2-methylthiazole-4-carboxylic acid.
  • NIH. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies.
  • NIH. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives.
  • NIH. (n.d.). Thiazole Ring—A Biologically Active Scaffold.
  • Sigma-Aldrich. (n.d.). This compound.
  • MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening.
  • Impactfactor. (2023). Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2- (4-((5- aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative.
  • PubMed. (2017). "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers.
  • Semantic Scholar. (2024). morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors.
  • NIH. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl).
  • PubMed. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer.
  • ResearchGate. (2005). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents.
  • Journal of Infection and Public Health. (2020). Journal of Infection and Public Health.
  • Advancements in Life Sciences. (n.d.). In-vitro and in-silico studies based discovery of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors.
  • MDPI. (n.d.). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies.
  • PubMed. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.

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Unlocking Therapeutic Potential: A Technical Guide to Targeting URAT1 with 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Challenge of Hyperuricemia and the Promise of Thiazole Derivatives

Hyperuricemia, an excess of uric acid in the blood, is a burgeoning global health issue, primarily recognized as the precursor to gout, a debilitating form of inflammatory arthritis. The underlying cause for approximately 90% of hyperuricemia cases is the insufficient renal excretion of uric acid.[1] This physiological imbalance has spotlighted the intricate machinery of renal urate transport as a prime therapeutic intervention point. Central to this machinery is the human urate transporter 1 (URAT1), a protein responsible for the majority of uric acid reabsorption from the kidneys back into the bloodstream.[2] Consequently, the inhibition of URAT1 presents a direct and potent strategy for reducing serum uric acid levels and managing hyperuricemia and gout.[3][1][4]

Within the vast landscape of medicinal chemistry, thiazole derivatives have emerged as a versatile scaffold, demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6] This inherent biological activity makes the thiazole nucleus a compelling starting point for novel drug discovery. The compound 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid, with its specific structural motifs, has been identified as a potent inhibitor of URAT1, positioning it as a promising candidate for the development of next-generation uricosuric agents.

This technical guide provides an in-depth exploration of the therapeutic potential of this compound, with a primary focus on its interaction with URAT1. We will delve into the molecular mechanisms of URAT1, detail the experimental validation of this compound as a URAT1 inhibitor, and provide comprehensive, field-proven protocols for its characterization.

The Primary Target: Human Urate Transporter 1 (URAT1)

URAT1, encoded by the SLC22A12 gene, is an integral membrane protein predominantly located on the apical membrane of renal proximal tubule cells.[7] It functions as an anion exchanger, mediating the reabsorption of urate from the glomerular filtrate in exchange for intracellular anions like lactate and nicotinate.[7] The transporter operates via a "rocker-switch" mechanism, alternating between outward-facing, occluded, and inward-facing conformations to shuttle its substrates across the cell membrane.[8][9][10]

The critical role of URAT1 in maintaining urate homeostasis is underscored by the fact that loss-of-function mutations in the SLC22A12 gene lead to renal hypouricemia, a condition characterized by low serum uric acid levels.[9] This genetic evidence provides a strong rationale for the pharmacological inhibition of URAT1 as a safe and effective therapeutic strategy for hyperuricemia.

cluster_renal_tubule Renal Proximal Tubule Lumen (Urine) cluster_cell Proximal Tubule Epithelial Cell cluster_blood Bloodstream cluster_inhibition Pharmacological Inhibition Uric Acid (Urine) Uric Acid (Urine) URAT1 URAT1 Transporter Uric Acid (Urine)->URAT1 Reabsorption Uric Acid (Cell) Uric Acid (Cell) URAT1->Uric Acid (Cell) Uric Acid (Blood) Uric Acid (Blood) Uric Acid (Cell)->Uric Acid (Blood) Efflux (via other transporters e.g., GLUT9) Anion Anion (e.g., Lactate) Anion->URAT1 Exchange Inhibitor 5-(4-Fluorophenyl)-2-methyl- 1,3-thiazole-4-carboxylic acid Inhibitor->URAT1 Binds and locks in inward-facing state

Figure 1: Mechanism of URAT1-mediated uric acid reabsorption and its inhibition.

Target Validation: In Vitro Characterization of URAT1 Inhibition

The definitive validation of this compound as a URAT1 inhibitor requires robust and reproducible in vitro assays. The most common and well-established method is a cell-based uric acid uptake assay utilizing a human embryonic kidney (HEK293) cell line stably expressing the human URAT1 transporter.[15][16] This system provides a physiologically relevant environment to quantify the inhibitory potency of the test compound.

Experimental Protocol: [¹⁴C]-Uric Acid Uptake Inhibition Assay

This protocol details the steps to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against URAT1.

1. Cell Culture and Plating:

  • Cell Lines:

    • HEK293 cells stably transfected with a plasmid containing the full-length human URAT1 (SLC22A12) cDNA (hURAT1-HEK293).

    • Mock-transfected HEK293 cells (containing an empty vector) to serve as a negative control for background uptake.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418) to maintain stable expression of the transporter.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Plating for Assay: Seed hURAT1-HEK293 and mock-transfected cells into 24-well plates at a density of 2 x 10⁵ cells per well. Incubate for 24-48 hours to allow for cell adherence and the formation of a confluent monolayer.

2. Assay Execution:

  • Materials:

    • [8-¹⁴C]Uric Acid (specific activity: 40-60 mCi/mmol)

    • Unlabeled Uric Acid

    • Test Compound: this compound

    • Reference Inhibitors (e.g., Benzbromarone, Lesinurad)

    • Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer

    • Cell Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

    • Liquid Scintillation Cocktail

  • Procedure:

    • Prepare serial dilutions of the test compound and reference inhibitors in HBSS. The final DMSO concentration should not exceed 0.5%.

    • Prepare the uptake solution by mixing [¹⁴C]uric acid with unlabeled uric acid in HBSS to a final concentration of 20 µM.

    • Aspirate the culture medium from the 24-well plates and wash the cell monolayers twice with 500 µL of pre-warmed HBSS (37°C).

    • Add 200 µL of HBSS containing the desired concentration of the test compound, reference inhibitor, or vehicle control to each well.

    • Pre-incubate the plates at 37°C for 10-15 minutes.

    • Initiate the uptake reaction by adding 200 µL of the pre-warmed [¹⁴C]uric acid uptake solution to each well.

    • Incubate the plates at 37°C for a predetermined time (e.g., 5-30 minutes) that falls within the linear range of uptake.

    • Terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with 1 mL of ice-cold HBSS.

    • Lyse the cells by adding 300 µL of Cell Lysis Buffer to each well and incubating at room temperature for 30 minutes with gentle shaking.

    • Transfer the cell lysate from each well to a liquid scintillation vial.

    • Add 4 mL of liquid scintillation cocktail to each vial and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

3. Data Analysis:

  • Calculation of Inhibition: The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = 100 * (1 - (U - U₀) / (Uc - U₀)) Where:

    • U = Radioactivity in hURAT1-HEK293 cells with the test compound

    • Uc = Radioactivity in hURAT1-HEK293 cells with the vehicle control

    • U₀ = Radioactivity in mock-transfected cells (background)

  • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

A 1. Cell Preparation Seed hURAT1-HEK293 and Mock cells in 24-well plates. Incubate 24-48h. B 2. Compound Pre-incubation Wash cells with HBSS. Add test compound dilutions and incubate for 10-15 min. A->B C 3. Uptake Initiation Add [¹⁴C]-Uric Acid solution to all wells. B->C D 4. Incubation Incubate at 37°C for a defined period (e.g., 15 min). C->D E 5. Termination & Washing Rapidly aspirate solution and wash cells with ice-cold HBSS. D->E F 6. Cell Lysis Add lysis buffer to each well. E->F G 7. Quantification Transfer lysate to scintillation vials and measure radioactivity (CPM). F->G H 8. Data Analysis Calculate % Inhibition and determine IC₅₀ value using non-linear regression. G->H

Figure 2: Workflow for the [¹⁴C]-Uric Acid Uptake Inhibition Assay.

Alternative Method: Fluorescence-Based Assay

For higher throughput screening, a non-radioactive fluorescence-based assay can be employed. This method uses a fluorescent substrate of organic anion transporters, such as 6-carboxyfluorescein (6-CFL), in place of radiolabeled uric acid.[17] The principles of the assay, including cell lines, pre-incubation, and termination steps, remain similar, with the final quantification performed using a fluorescence microplate reader.[17][18]

Structure-Activity Relationship (SAR) and Future Directions

The inhibitory potency of this compound is dictated by its distinct chemical features. The carboxylic acid moiety is crucial, likely mimicking the carboxylate of uric acid and forming key interactions within the URAT1 binding pocket. The fluorophenyl and methyl groups contribute to the overall lipophilicity and steric profile of the molecule, influencing its binding affinity and selectivity.

Systematic SAR studies, involving the synthesis and evaluation of analogs, are essential to optimize the potency and pharmacokinetic properties of this lead compound.[19][20] Modifications to the phenyl ring substitutions, the methyl group on the thiazole, and the linker between the aromatic systems can provide valuable insights for designing next-generation URAT1 inhibitors with improved efficacy and safety profiles.

Beyond URAT1: Exploring the Pleiotropic Potential of Thiazole Derivatives

While URAT1 is the validated primary target for this compound class in the context of hyperuricemia, the thiazole scaffold is known for its diverse biological activities.[5][6][21] Further investigation into other potential targets is warranted. For instance, some thiazole derivatives have shown inhibitory activity against xanthine oxidase, the enzyme responsible for uric acid production.[22] A dual-target inhibitor, acting on both URAT1 and xanthine oxidase, could offer a synergistic approach to managing hyperuricemia.[22]

Conclusion

This compound stands out as a promising therapeutic candidate for the management of hyperuricemia and gout. Its mechanism of action is centered on the potent and specific inhibition of the renal urate transporter, URAT1. The technical protocols outlined in this guide provide a robust framework for the in vitro validation and characterization of this and similar compounds. As our understanding of the structural biology of URAT1 continues to evolve, there is a significant opportunity to leverage this knowledge for the rational design of novel thiazole-based inhibitors with superior therapeutic profiles, ultimately addressing a significant unmet medical need.

References

  • Study Sheds Light on Role of URAT1, Offering Insights for Improved Gout Therapies. (2025). Vertex AI Search.
  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024).
  • Transport mechanism and structural pharmacology of human urate transporter UR
  • Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (n.d.).
  • In Vitro Assay for UR
  • RAC-5-(4-FLUOROPHENYL)-2-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.
  • The URAT1 Uric Acid Transporter Is Important in Uric Acid Homeostasis and Its Activity May be Altered in Gout Patients and in Drug-Induced Hyperuricemia. (n.d.). ACR Meeting Abstracts.
  • Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia. (n.d.). Frontiers in Pharmacology.
  • Urate Transporter URAT1 in Hyperuricemia: New Insights from Hyperuricemic Models. (2020). PubMed.
  • Thiazole derivatives: prospectives and biological applic
  • Molecular mechanisms of uric acid transport by the native human URAT1 and its inhibition by anti-gout drugs. (n.d.). Semantic Scholar.
  • Molecular basis of the urate transporter URAT1 inhibition by gout drugs. (2025). PubMed Central.
  • Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. (n.d.). Hindawi.
  • Urate transporter structures reveal the mechanism behind important drug target for gout. (2024). St. Jude Children's Research Hospital.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. (n.d.). MDPI.
  • Cell-based urate transport assay with 293A cells transiently expressing... (n.d.).
  • Mechanisms of urate transport and uricosuric drugs inhibition in human UR
  • Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1. (2025).
  • Application Notes and Protocols for In Vitro Cell-Based Assays of UR
  • Design of URAT1 inhibitors in present study and discovery of 1h. (n.d.).
  • UR
  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent UR
  • Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein. (2021). PubMed.
  • Urate transporter structures reveal the mechanism behind important drug target for gout. (2024). ScienceDaily.
  • Transport mechanism and structural pharmacology of human urate transporter URAT1. (n.d.).
  • 9J72: Cryo-EM structure of URAT1 in complex with uric acid. (2025). RCSB PDB.
  • UR
  • Systematic Structure-Activity Relationship (SAR)
  • Structural Basis for Inhibition of Urate Reabsorption in UR
  • Structural Insights into the Atomistic Mechanisms of Uric Acid Recognition and Translocation of Human Urate Anion Transporter 1. (n.d.). ACS Omega.
  • Application Notes and Protocols: The Use of 6-Hydroxybenzbromarone in Uric Acid Transport Studies. (2025). BenchChem.
  • UR
  • Structures of approved URAT1 inhibitors and selected URAT1 inhibitors under development in clinical trials. (n.d.).
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
  • Systematic Structure-Activity Relationship (SAR)
  • Synthesis, biological evaluation and 3D-QSAR studies of 1,2,4-triazole-5-substituted carboxylic acid bioisosteres as uric acid transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia associated with gout. (2024). Semantic Scholar.
  • A brief review of urate transporter 1 (URAT1)
  • Identification of 5-[5-cyano-1-(pyridin-2-ylmethyl)-1H-indole-3-carboxamido] thiazole-4-carboxylic acid as a promising dual inhibitor of urate transporter 1 and xanthine oxidase. (2023). PubMed.
  • Molecular basis of the urate transporter URAT1 inhibition by gout drugs. (n.d.). PubMed Central.
  • How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present. (n.d.).
  • Discovery of a Flexible Triazolylbutanoic Acid as a Highly Potent Uric Acid Transporter 1 (UR
  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023). ACS Omega.
  • 433283-22-8|5-(4-Fluorophenyl)-2-methylthiazole-4-carboxylic acid. (n.d.). BLDpharm.
  • 2-(4-FLUOROPHENYL)-4-METHYL-1 3-THIAZOLE-5-CARBOXYLIC ACID. (n.d.). RC.

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An In-Depth Technical Guide to the Synthesis of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid from its Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Thiazole Moiety

5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The thiazole ring is a privileged scaffold, appearing in a wide array of biologically active molecules, including approved pharmaceuticals. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to target proteins. This guide provides a comprehensive, in-depth technical overview of the synthesis of this valuable carboxylic acid through the hydrolysis of its methyl ester precursor.

This document is intended for researchers, scientists, and professionals in the field of drug development. It aims to provide not only a detailed experimental protocol but also a thorough understanding of the underlying chemical principles, safety considerations, and analytical characterization of the final product.

From Precursor to Product: The Hantzsch Thiazole Synthesis and Subsequent Hydrolysis

The synthetic journey to this compound typically involves a two-step process. The first is the construction of the thiazole ring system to form the methyl ester precursor, followed by the hydrolysis of the ester to the desired carboxylic acid.

Part 1: Synthesis of the Methyl Ester Precursor via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of thiazole rings. It involves the condensation of a thioamide with an α-haloketone. In the case of methyl 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylate, the reaction proceeds by reacting thioacetamide with a methyl 2-chloro-3-(4-fluorophenyl)-3-oxopropanoate.

Conceptual Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Synthesis Thioacetamide Thioacetamide Intermediate Thiazoline Intermediate Thioacetamide->Intermediate Nucleophilic Attack AlphaHaloKetone Methyl 2-chloro-3-(4-fluorophenyl)-3-oxopropanoate AlphaHaloKetone->Intermediate MethylEster Methyl 5-(4-Fluorophenyl)-2-methylthiazole-4-carboxylate Intermediate->MethylEster Dehydration & Aromatization

Caption: Hantzsch synthesis of the methyl ester precursor.

Part 2: Hydrolysis of the Methyl Ester - The Core Transformation

The conversion of the methyl ester to the carboxylic acid is achieved through a base-catalyzed hydrolysis, a reaction commonly known as saponification. This process is highly efficient and generally proceeds with high yields.[1]

Mechanism of Saponification

The reaction is initiated by the nucleophilic attack of a hydroxide ion (from a base like sodium hydroxide) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide ion as a leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is deprotonated to form the carboxylate salt. Subsequent acidification in a separate workup step protonates the carboxylate to yield the final carboxylic acid.

Reaction Mechanism: Base-Catalyzed Ester Hydrolysis

Saponification Ester Methyl Ester Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack OH Hydroxide (OH⁻) OH->Tetrahedral_Intermediate Carboxylate_Salt Carboxylate Salt OH->Carboxylate_Salt Carboxylic_Acid Carboxylic Acid Tetrahedral_Intermediate->Carboxylic_Acid Collapse Methoxide Methoxide (CH₃O⁻) Tetrahedral_Intermediate->Methoxide Leaving Group Carboxylic_Acid->Carboxylate_Salt Deprotonation Final_Product This compound Carboxylate_Salt->Final_Product Protonation H3O Acid Workup (H₃O⁺) H3O->Final_Product

Caption: Mechanism of base-catalyzed ester hydrolysis.

In-Depth Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound from its methyl ester.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
Methyl 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylate1007873-79-1C₁₂H₁₀FNO₂S267.28
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00
Tetrahydrofuran (THF)109-99-9C₄H₈O72.11
Methanol (MeOH)67-56-1CH₄O32.04
Hydrochloric Acid (HCl), concentrated (37%)7647-01-0HCl36.46
Deionized Water7732-18-5H₂O18.02
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 15 g of methyl 5-(4-fluoro-phenyl)-2-methyl-thiazole-4-carboxylate in a mixture of 60 mL of Tetrahydrofuran (THF) and 20 mL of Methanol (MeOH).[1]

  • Addition of Base: In a separate beaker, prepare a solution of 2.63 g of sodium hydroxide in 60 mL of water. Add this aqueous sodium hydroxide solution to the solution of the methyl ester.[1]

  • Reaction: Stir the resulting reaction mixture at room temperature for 30 minutes.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, concentrate the mixture in vacuo to remove the organic solvents (THF and MeOH).[1]

  • Aqueous Workup: Dissolve the residue in 100 mL of water and concentrate it again in vacuo. This step helps to remove any remaining traces of organic solvents.[1]

  • Precipitation: Dissolve the residue in 250 mL of water and cool the solution to 0°C using an ice bath.[1]

  • Acidification: While maintaining the temperature at 0°C, slowly add a solution of 7.72 g of concentrated hydrochloric acid (37%) in 7.72 g of water. Stir the mixture at 0°C for 15 minutes. A white precipitate of the carboxylic acid will form.[1]

  • Isolation and Purification: Filter the precipitate using a Büchner funnel, wash the solid with cold water, and then dry it under high vacuum to obtain the final product as a white solid.[1] A reported yield for this procedure is approximately 93%.[1]

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule.

  • ¹H-NMR (DMSO-d₆): δ=2.67 (s, 3H); 7.27 (m, 2H); 7.53 (m, 2H); 12.89 (br. s, 1H).[1]

    • The singlet at 2.67 ppm corresponds to the three protons of the methyl group at the 2-position of the thiazole ring.

    • The multiplets at 7.27 and 7.53 ppm are characteristic of the protons on the 4-fluorophenyl ring.

    • The broad singlet at 12.89 ppm is indicative of the acidic proton of the carboxylic acid group.

¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

  • O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is often broadened by hydrogen bonding.

  • C=O Stretch: A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid.

  • C=N and C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the C=N and C=C stretching vibrations within the thiazole and phenyl rings.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (237.25 g/mol ).

  • Fragmentation: Common fragmentation patterns for thiazole carboxylic acids involve the loss of CO₂ (44 amu) from the carboxylic acid group and cleavage of the thiazole ring.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • Sodium Hydroxide (NaOH): Corrosive and can cause severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Hydrochloric Acid (HCl): Highly corrosive and can cause severe skin burns and eye damage. The vapor is also harmful if inhaled. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. It can also form explosive peroxides upon storage. Keep away from heat and ignition sources.

  • Methanol (MeOH): Flammable liquid and toxic if ingested, inhaled, or absorbed through the skin. Handle in a well-ventilated area and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of this compound via the hydrolysis of its methyl ester is a robust and high-yielding process. This guide has provided a comprehensive overview of the synthesis, including the theoretical background, a detailed experimental protocol, and methods for the characterization of the final product. By following the outlined procedures and adhering to the necessary safety precautions, researchers can confidently and efficiently produce this valuable compound for further investigation in drug discovery and development programs.

References

  • Google Patents. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • ACS Omega. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Available from: [Link]

  • Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • Chemguide. mass spectra - fragmentation patterns. Available from: [Link]

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An In-Depth Technical Guide to the Hantzsch Thistle Synthesis of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth overview of the Hantzsch thiazole synthesis, specifically tailored for the preparation of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid. This molecule is a representative scaffold of significant interest in medicinal chemistry and drug development. This document details the underlying reaction mechanism, strategic considerations for starting material selection, a complete two-step experimental protocol, and critical insights into process optimization. The guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded resource for the synthesis of functionalized thiazole derivatives.

Introduction: The Significance of the Thiazole Moiety

The 1,3-thiazole ring is a privileged heterocyclic scaffold frequently encountered in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in medicinal chemistry. Thiazole-containing molecules exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most reliable and straightforward methods for constructing the thiazole ring.[3] The classical reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[3][4] Its robustness, tolerance of diverse functional groups, and often high yields have cemented its status as a fundamental tool in synthetic organic chemistry.[4][5]

This guide focuses on the application of the Hantzsch synthesis to prepare a specific, highly functionalized target: This compound . The presence of an aryl group at the C5 position, a methyl group at C2, and a carboxylic acid at C4 makes this an excellent case study for demonstrating the strategic planning required for modern synthetic applications.

The Hantzsch Thiazole Synthesis: Core Mechanism

The Hantzsch synthesis proceeds through a well-established sequence of reactions: nucleophilic substitution, cyclization, and dehydration. The overall transformation is driven by the formation of a stable, aromatic thiazole ring.[5]

The generally accepted mechanism involves three key stages:

  • S-Alkylation (SN2 Reaction): The reaction initiates with the sulfur atom of the thioamide acting as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound. This SN2 displacement of the halide ion forms an isothioamide salt intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. This step forms a five-membered heterocyclic ring, resulting in a hydroxylated thiazoline intermediate.

  • Dehydration and Aromatization: The final step is the acid-catalyzed elimination of a water molecule from the thiazoline intermediate. This dehydration event leads to the formation of a double bond within the ring, yielding the stable, aromatic thiazole product.[5]

Hantzsch_Mechanism Figure 1: General Mechanism of the Hantzsch Thiazole Synthesis reagents α-HaloketoneThioamide isothioamide Isothioamide Salt (Intermediate) reagents->isothioamide S-Alkylation (SN2) cyclization Hydroxylated Thiazoline (Intermediate) isothioamide->cyclization Intramolecular Cyclization product Aromatic Thiazole (Final Product) cyclization->product Dehydration/ Aromatization

Figure 1: General Mechanism of the Hantzsch Thiazole Synthesis

Strategic Synthesis of this compound

A successful synthesis requires careful retrosynthetic analysis to identify the appropriate starting materials. The target molecule is constructed in a two-step sequence: (1) Hantzsch cyclization to form a stable thiazole ester, followed by (2) saponification to yield the final carboxylic acid.

Retrosynthetic Analysis

Breaking down the target molecule reveals the required precursors for the Hantzsch reaction:

  • The C2-methyl group and the N3 and S1 atoms are sourced from thioacetamide (CH₃CSNH₂) .

  • The remaining fragment, comprising the C4-carboxylate , the C5-(4-fluorophenyl) group , and the carbonyl at C4, must originate from a suitable α-halocarbonyl precursor. This points to ethyl 2-chloro-3-(4-fluorophenyl)-3-oxopropanoate .

An ester (ethyl carboxylate) is strategically employed instead of a free carboxylic acid during the cyclization. This is because a free acid could interfere with the reaction by protonating the thioamide, reducing its nucleophilicity, or participating in unwanted side reactions. The ester acts as a robust protecting group that can be efficiently removed in a subsequent step.

Synthetic Workflow

The overall process is a logical progression from starting materials to the final product.

Sources

An In-Depth Technical Guide to 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic Acid: Structural Analogs and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Chemical Strategy and Biological Insight for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into a multitude of clinically approved drugs and biologically active compounds. The 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid core represents a particularly promising scaffold. The strategic placement of a fluorophenyl group at the 5-position, a methyl group at the 2-position, and a carboxylic acid at the 4-position provides a versatile platform for the development of targeted therapeutics. This guide will provide an in-depth exploration of the synthesis, structural analogs, derivatives, and biological activities of this important chemical series.

Synthetic Pathways: From Starting Materials to the Core Scaffold and its Derivatives

The synthesis of this compound and its derivatives can be achieved through several established routes, with the Hantzsch thiazole synthesis being a foundational method.

Core Synthesis via Hantzsch Thiazole Synthesis and Subsequent Hydrolysis

A common and efficient method for the synthesis of the core scaffold involves the Hantzsch thiazole synthesis, followed by hydrolysis of the resulting ester. This multi-step process begins with the reaction of ethyl 2-chloroacetoacetate with thioacetamide to form the ethyl ester of the target molecule. Subsequent hydrolysis with a base, such as sodium hydroxide, yields the desired carboxylic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-chloro-3-(4-fluorophenyl)-3-oxopropanoate

  • To a solution of ethyl 4-fluorobenzoylacetate (1 equivalent) in a suitable solvent such as dichloromethane, add sulfuryl chloride (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-chloro-3-(4-fluorophenyl)-3-oxopropanoate.

Step 2: Cyclization to Ethyl 5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylate

  • Dissolve the crude ethyl 2-chloro-3-(4-fluorophenyl)-3-oxopropanoate (1 equivalent) and thioacetamide (1.2 equivalents) in a polar solvent like ethanol.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • After cooling, the product may precipitate. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired ethyl ester.

Step 3: Hydrolysis to this compound

  • Dissolve the purified ethyl ester (1 equivalent) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3 with a dilute solution of hydrochloric acid.

  • The resulting precipitate is the target carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position is a key handle for derivatization, most commonly to form amides. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine.

Caption: General workflow for the synthesis of carboxamide derivatives.

Structure-Activity Relationships (SAR) and Biological Targets

Derivatives of the this compound scaffold have demonstrated a range of biological activities, primarily as anticancer and anti-inflammatory agents. The following sections will detail the SAR for these activities.

Anticancer Activity and Kinase Inhibition

The 2-aminothiazole moiety is a recognized kinase inhibitor template.[2] Structural analogs of the core topic, particularly the carboxamide derivatives, have shown potent inhibitory activity against several protein kinases implicated in cancer progression.

Key SAR Insights for Anticancer Activity:

  • Amide Substitution: The nature of the substituent on the carboxamide at the 4-position is critical for activity. Aromatic and heteroaromatic amines often lead to potent compounds.[3]

  • 2-Position Modification: While the 2-methyl group is common, substitution with other small alkyl or amino groups can modulate activity and selectivity.[4][5]

  • 5-Aryl Ring Substitution: The 4-fluorophenyl group at the 5-position is a common feature. Variations in the substitution pattern on this ring can influence potency and pharmacokinetic properties.

Table 1: Anticancer Activity of Selected 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxamide Analogs

Compound IDR (Amide Substituent)Target KinaseIC50 (nM)Cancer Cell LineIC50 (µM)Reference
1a 2-chloro-6-methylphenylSrc<1K5620.016[2]
1b 3-(trifluoromethyl)phenylc-Met5.23MKN-450.21[3]
1c 4-((6,7-dimethoxyquinolin-4-yl)oxy)phenylc-Met2.54MKN-450.08[3]
1d CyclopropylLck120--[4]

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Kinase [label="Kinase Inhibition", pos="3,0!", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Anticancer [label="Anticancer Effect", pos="6,0!", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Apoptosis [label="Apoptosis", pos="4.5,-1.5!", shape=ellipse];
CellCycle [label="Cell Cycle Arrest", pos="4.5,1.5!", shape=ellipse];

Core -> Kinase [label="Binding to ATP pocket"];
Kinase -> Apoptosis;
Kinase -> CellCycle;
Apoptosis -> Anticancer;
CellCycle -> Anticancer;

}

Caption: Proposed mechanism of anticancer activity.

Anti-inflammatory Activity: COX/LOX Inhibition

Chronic inflammation is a key factor in the development of many diseases, and the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are important therapeutic targets. Thiazole derivatives have been investigated as inhibitors of these enzymes.

Key SAR Insights for Anti-inflammatory Activity:

  • Carboxylic Acid isosteres: Replacement of the carboxylic acid with other acidic functional groups or bioisosteres can maintain or improve activity.

  • Aryl Substituents: The nature and position of substituents on the 5-phenyl ring can influence selectivity for COX-1 versus COX-2.

Table 2: Anti-inflammatory Activity of Selected Thiazole Analogs

Compound IDR1 (at 2-position)R2 (at 5-position)Target EnzymeIC50 (µM)Reference
2a -NH-aryl-Aryl5-LOX0.127[6]
2b -Aryl-ArylCOX-20.039[6]

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is a general guideline and should be optimized for specific compounds and laboratory conditions.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test compounds dissolved in DMSO

  • Celecoxib (positive control)

  • 96-well black flat-bottom plates

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mix containing COX Assay Buffer and COX Cofactor.

  • Add 10 µL of the test compound (at various concentrations) or control to the appropriate wells of the 96-well plate.

  • Add 80 µL of the reaction mix to each well.

  • Add 10 µL of the COX-2 enzyme solution to all wells except the blank.

  • Incubate the plate at 37 °C for 10 minutes.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

The this compound scaffold is a versatile and promising starting point for the development of novel therapeutics. Its derivatives have demonstrated significant potential as both anticancer and anti-inflammatory agents, with a clear basis for their mechanism of action through the inhibition of key enzymes like protein kinases and COX/LOX.

Future research in this area should focus on:

  • Expanding the SAR: Systematic modification of all positions of the thiazole ring to further optimize potency and selectivity.

  • Elucidating Mechanisms of Action: In-depth biological studies to confirm the molecular targets and signaling pathways affected by these compounds.

  • Improving ADME-Tox Properties: Optimization of the physicochemical properties of lead compounds to enhance their drug-like characteristics, including solubility, metabolic stability, and safety profiles.

The continued exploration of this chemical space holds great promise for the discovery of next-generation therapies for cancer and inflammatory diseases.

References

  • Das, J., et al. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]

  • Saleh, N. M., et al. (2024). Eight Novel chalcones were synthesized and their structures were confirmed by different spectral tools. All the prepared compounds were subjected to SRB cytotoxic screening against several cancer cell lines. Compound 5c exerted the most promising effect against MCF7 and HEP2 cells with IC50 values of 9.5 and 12 µg/mL, respectively. ResearchGate. [Link]

  • Barakat, K., et al. (2024). Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells. ResearchGate. [Link]

  • He, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Das, J., et al. (2003). Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). Bioorganic & Medicinal Chemistry Letters, 13(22), 4007-10. [Link]

  • Das, J., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411-5. [Link]

  • Gierse, J. K., et al. (1996). A new series of isoxazolyl and thiazolyl urea derivatives was synthesized, fully characterized and evaluated in vitro as anticancer agents. ResearchGate. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]

  • Popp, F. D., & Armbruster, D. C. (1976). Synthesis of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of. Digital Medicine Association. [Link]

  • ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... | Download Table. Retrieved from [Link]

  • Ayati, A., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 25(21), 5131. [Link]

  • Paudel, Y. N., et al. (2017). "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers. Biomedicine & Pharmacotherapy, 95, 1232-1241. [Link]

  • Organic Syntheses. (n.d.). 2,4-Dimethylthiazole. Retrieved from [Link]

  • Oniga, O., et al. (2013). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Medicinal Chemistry Research, 22(10), 4649-4661. [Link]

  • CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid. (2015).
  • Kilaru, R. B., et al. (n.d.). Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. ResearchGate. [Link]

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spectroscopic data (NMR, IR, MS) of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (Molecular Formula: C₁₁H₈FNO₂S, Molecular Weight: 237.25 g/mol ).[1][2] As a substituted thiazole, this compound represents a class of heterocyclic scaffolds of significant interest in medicinal chemistry and materials science.[3][4] Accurate structural elucidation and purity assessment are paramount for its application in research and development. This document, intended for researchers and drug development professionals, details the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the causality behind experimental choices, present detailed analytical protocols, and interpret the resulting data to provide a holistic and validated structural confirmation.

Molecular Structure and Properties

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's architecture. The structure combines a central 1,3-thiazole ring, substituted with a methyl group at the C2 position, a carboxylic acid at C4, and a 4-fluorophenyl group at C5. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint.

Figure 1: Molecular Structure cluster_thiazole cluster_phenyl C1 C4(COOH) C2 C5 C1->C2 COOH COOH C1->COOH S1 S1 C2->S1 C4 C1' C2->C4 C3 C2(CH3) S1->C3 N1 N3 C3->N1 CH3 CH3 C3->CH3 N1->C1 C5 C2' C4->C5 C6 C3' C5->C6 C7 C4'(F) C6->C7 C8 C5' C7->C8 F F C7->F C9 C6' C8->C9 C9->C4

Figure 1: Molecular Structure of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

Protocol for NMR Data Acquisition

This protocol describes a standardized method for acquiring high-quality NMR data, ensuring reproducibility and accuracy.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an ideal solvent as it effectively solubilizes the carboxylic acid and its residual water peak does not typically interfere with analyte signals. Crucially, it allows for the observation of the exchangeable carboxylic acid proton.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
12.89Broad Singlet1HCOOHThe acidic proton is highly deshielded and appears as a broad singlet due to hydrogen bonding and chemical exchange. Its downfield shift is characteristic of carboxylic acids.[1][5]
7.53Multiplet2HH-2', H-6' (Ar)These protons are ortho to the thiazole ring. They are deshielded by the aromatic system and appear as a multiplet due to coupling with the adjacent H-3'/H-5' protons and long-range coupling with the fluorine atom.
7.27Multiplet2HH-3', H-5' (Ar)These protons are ortho to the fluorine atom. They appear as a multiplet, often resembling a triplet, due to coupling with both the adjacent aromatic protons and the fluorine atom.[1]
2.67Singlet3HCH₃The methyl protons are attached to the C2 of the thiazole ring and are relatively shielded. They appear as a sharp singlet as there are no adjacent protons to couple with.[1]
Predicted ¹³C NMR Spectral Analysis

While experimental data was not found in the initial search, ¹³C chemical shifts can be reliably predicted based on the known effects of the constituent functional groups.[6] The spectrum is expected to show 11 distinct carbon signals.

Predicted Chemical Shift (δ) ppmAssignmentRationale
~165COOHThe carbonyl carbon of the carboxylic acid is highly deshielded due to the electronegativity of the two oxygen atoms.[6]
~168C2 (Thiazole)The C2 carbon of a thiazole ring is typically found at a very downfield position.[7]
~162 (d, ¹JCF ≈ 245 Hz)C4' (Ar)The carbon directly bonded to fluorine shows a very large one-bond coupling constant (¹JCF) and is significantly deshielded.
~145C4 (Thiazole)A quaternary carbon of the thiazole ring, deshielded by the attached carboxylic acid group.
~130 (d, ³JCF ≈ 8 Hz)C2', C6' (Ar)These aromatic carbons are deshielded and will exhibit a smaller three-bond coupling to the fluorine atom.
~128C1' (Ar)The ipso-carbon attached to the thiazole ring. Its shift is influenced by the heterocyclic substituent.
~125C5 (Thiazole)A quaternary carbon of the thiazole ring, its shift influenced by the attached fluorophenyl group.
~116 (d, ²JCF ≈ 21 Hz)C3', C5' (Ar)These aromatic carbons are shielded by the electron-donating effect of fluorine via resonance and will show a two-bond coupling.
~19CH₃The methyl carbon is in the aliphatic region and is relatively shielded.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, convenient method for analyzing solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Perform a background scan to capture the spectrum of the ambient environment (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

IR Spectral Analysis

The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid group, with additional peaks confirming the aromatic and heterocyclic components.

Wavenumber (cm⁻¹)Vibration TypeAssignmentRationale
3300 - 2500 (very broad)O-H StretchCarboxylic AcidThis exceptionally broad band is the hallmark of a hydrogen-bonded carboxylic acid dimer and is one of the most diagnostic peaks in an IR spectrum.[8][9][10][11][12]
~3100C-H StretchAromaticStretching vibrations of C-H bonds on the phenyl ring typically appear just above 3000 cm⁻¹.[8]
~2950C-H StretchAliphatic (CH₃)Stretching vibrations of the methyl group C-H bonds appear just below 3000 cm⁻¹.[8]
1760 - 1690 (strong, sharp)C=O StretchCarboxylic AcidThe carbonyl stretch is a very strong and sharp absorption. Its position indicates conjugation with the thiazole ring.[9][10]
1600 - 1450C=C & C=N StretchesAromatic & Thiazole RingThese absorptions are due to the stretching vibrations within the aromatic and thiazole rings.[8]
1320 - 1210C-O StretchCarboxylic AcidThe stretching of the C-O single bond in the carboxylic acid group gives rise to a strong band in this region.[10][12]
~1220C-F StretchAryl-FluorideThe C-F bond stretch typically results in a strong absorption in the fingerprint region.
960 - 900 (broad)O-H BendCarboxylic AcidThe out-of-plane bend for the hydroxyl group of the dimer is another characteristic broad absorption.[10][12]

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation analysis, valuable structural information.

Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, typically yielding an intact molecular ion.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Ionization Mode: The analysis can be run in either positive or negative ion mode. Negative ion mode is often preferred for carboxylic acids, as they readily deprotonate to form a stable [M-H]⁻ ion. Positive ion mode would yield the [M+H]⁺ ion.

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to acquire the full scan mass spectrum. This allows for the determination of the exact mass, which can be used to confirm the elemental composition.

  • Tandem MS (MS/MS): To study fragmentation, the molecular ion ([M-H]⁻ or [M+H]⁺) is mass-selected and subjected to collision-induced dissociation (CID) to generate a product ion spectrum.

Analysis of the Molecular Ion and Fragmentation

The high-resolution mass spectrum will confirm the molecular formula. The fragmentation pattern provides corroborating evidence for the proposed structure.

  • Expected Exact Mass for C₁₁H₈FNO₂S: 237.0260

  • Positive Ion Mode ([M+H]⁺): m/z 238.0338

  • Negative Ion Mode ([M-H]⁻): m/z 236.0182

A plausible fragmentation pathway initiated by decarboxylation is a key diagnostic tool.

Figure 2: Proposed ESI-MS Fragmentation Pathway mol This compound [M+H]⁺ m/z 238.03 frag1 Loss of H₂O (-18) m/z 220.02 mol:f1->frag1 -H₂O frag2 Loss of CO₂ (-44) from [M-H]⁻ or HCOOH (-46) from [M+H]⁺ m/z 192.04 mol:f1->frag2 -HCOOH frag3 4-Fluorophenyl cation m/z 95.03 frag2:f1->frag3 Thiazole Ring Cleavage

Figure 2: Proposed ESI-MS Fragmentation Pathway.

The primary fragmentation in short-chain carboxylic acids often involves the loss of water (M-18) or the entire carboxyl group (M-45).[13] For aromatic acids, fragmentation can be initiated by the loss of formic acid (HCOOH) or carbon dioxide (CO₂).[14] Subsequent fragmentation of the thiazole ring can also occur.[15][16][17]

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete structural picture. The true power of spectroscopic characterization lies in the integration of data from multiple orthogonal methods. The workflow below illustrates how NMR, IR, and MS are used in concert to achieve unambiguous structural confirmation.

Figure 3: Integrated Workflow for Structural Confirmation cluster_data Data Integration start Target Compound: 5-(4-Fluorophenyl)-2-methyl- 1,3-thiazole-4-carboxylic acid ms Mass Spectrometry (ESI-MS) - Determine Molecular Weight - Confirm Elemental Formula (HRMS) start->ms ir Infrared Spectroscopy (ATR-FTIR) - Identify Key Functional Groups (COOH, Ar, C-F) start->ir nmr NMR Spectroscopy ('H, ¹³C, 2D) - Map C-H Framework - Confirm Connectivity start->nmr confirm Unambiguous Structural Confirmation ms->confirm MW = 237.25 Formula = C₁₁H₈FNO₂S ir->confirm Broad O-H, C=O at ~1710 cm⁻¹ nmr->confirm Correct proton count, shifts, and couplings

Figure 3: Integrated Workflow for Structural Confirmation.

References

  • Ghotbi, Z., et al. (2023). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. MDPI. [Link]

  • ResearchGate. Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • El-Essawy, F. A., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. 19F NMR chemical shifts in fluorophenyl derivatives of silicon-platinum complexes. [Link]

  • Al-Ostath, R. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives. MDPI. [Link]

  • Chemistry LibreTexts. (2020). Spectroscopy of Carboxylic Acids. [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Institutes of Health (NIH). [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Ayati, A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health (NIH). [Link]

  • Journal of the American Chemical Society. Fluorine-19 substituent chemical shifts of fluorophenylsilanes. [Link]

  • Journal of the American Chemical Society. Chemical shifts and coupling constants in pentafluorophenyl derivatives. [Link]

  • ResearchGate. Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]

  • Chemistry LibreTexts. (2020). Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Titov, I. Y., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. National Institutes of Health (NIH). [Link]

  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. [Link]

  • ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • Li, Y., et al. Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. [Link]

  • National Institutes of Health (NIH). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives. [Link]

  • University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

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solubility of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Abstract

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical research, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Lacking extensive empirical data in public literature, this document synthesizes foundational chemical principles to predict the compound's solubility profile. It focuses particularly on Dimethyl Sulfoxide (DMSO), a critical solvent in drug discovery, and provides a comparative analysis across other common laboratory solvents. Crucially, this guide equips researchers with a detailed, field-proven experimental protocol for the precise determination of solubility, ensuring data integrity and reproducibility.

Introduction: The Critical Role of Solubility

This compound is a heterocyclic carboxylic acid. Molecules of this class are prevalent in medicinal chemistry due to the diverse biological activities associated with the thiazole scaffold.[1] For any compound intended for biological screening or development, solubility is a paramount physicochemical property.[2] Poor solubility can mask a compound's true activity in assays, lead to low bioavailability, and create significant challenges in formulation and manufacturing.[2]

This guide addresses the solubility of this specific thiazole derivative from two perspectives: a theoretical prediction based on its molecular structure and a practical, rigorous methodology for its empirical determination.

Physicochemical Characterization and Predicted Solubility Profile

The solubility of an organic molecule is dictated by the interplay of its functional groups and the overall molecular architecture with the properties of the solvent. The principle of "like dissolves like" provides a foundational, albeit simplified, framework for prediction.[3] A detailed analysis of the target molecule's structure is essential.

Molecular Structure: this compound

  • Carboxylic Acid Group (-COOH): This is the most significant polar feature. It can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen).[4] This group confers acidic properties, allowing for salt formation with bases, which dramatically increases aqueous solubility.

  • 1,3-Thiazole Ring: This heterocyclic ring contains both nitrogen and sulfur atoms, contributing to the molecule's polarity.

  • 4-Fluorophenyl Group: The phenyl ring is inherently non-polar and lipophilic. The fluorine substituent, however, introduces a strong dipole due to its high electronegativity. While the C-F bond is polar, overall fluorination can increase a molecule's lipophilicity and its ability to dissolve in non-polar environments, a nuanced effect often leveraged in drug design.[5][6]

  • Methyl Group (-CH3): A small, non-polar, lipophilic group.

Overall Predicted Behavior: The molecule possesses both polar (carboxylic acid, thiazole) and non-polar (phenyl ring) regions, making it amphiphilic. Its solubility will be highly dependent on the solvent's ability to interact with the dominant carboxylic acid group.

In-depth Focus: Solubility in DMSO

Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its ability to dissolve a vast range of organic compounds, including many that are poorly soluble in water or alcohols.[7]

Predicted Solubility in DMSO: High

The high solubility of carboxylic acids in DMSO is a well-documented phenomenon.[8] The causality is rooted in the specific molecular interactions:

  • Strong Hydrogen Bonding: The oxygen atom of the sulfoxide group in DMSO is a potent hydrogen bond acceptor. It forms a very strong hydrogen bond with the acidic proton of the carboxylic acid group.[9] This interaction effectively breaks apart the intermolecular hydrogen bonds that exist between the carboxylic acid molecules in their solid (crystalline) state, facilitating dissolution.

  • Dipole-Dipole Interactions: As a polar aprotic solvent, DMSO possesses a significant dipole moment that can effectively solvate the polar regions of the target molecule.[7]

It is crucial for researchers to note that DMSO is hygroscopic. The presence of even small amounts of water in DMSO can synergistically decrease the solubility of some compounds.[10] Furthermore, compounds crystallized from DMSO may form a less soluble, lower-energy polymorph that is difficult to redissolve.[10]

Comparative Solubility in Other Solvents

The solubility in other solvents can be predicted by considering their polarity, proticity (ability to donate hydrogen bonds), and dielectric constant.

SolventTypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) Polar AproticHigh Strong H-bond acceptor, high polarity. Effectively solvates the carboxylic acid.[8]
N,N-Dimethylformamide (DMF) Polar AproticHigh Similar to DMSO, with a polar structure and ability to accept hydrogen bonds.
Methanol / Ethanol Polar ProticModerate to High Can act as both H-bond donors and acceptors, interacting well with the carboxylic acid. Solubility may be slightly lower than in DMSO due to the solvent's own H-bonding network.
Acetonitrile Polar AproticModerate Polar, but a weaker H-bond acceptor than DMSO.
Tetrahydrofuran (THF) Moderately Polar AproticLow to Moderate The ether oxygen is a weak H-bond acceptor. The largely non-polar ring structure is less effective at solvating the carboxylic acid.
Water Polar ProticLow While the carboxylic acid can hydrogen bond with water, the large, non-polar fluorophenyl group significantly reduces overall aqueous solubility.[4] Solubility will be highly pH-dependent and will increase dramatically in basic conditions (pH > pKa) due to the formation of the carboxylate salt.
Toluene Non-polar AromaticVery Low Lacks the polarity and H-bonding capability to effectively solvate the carboxylic acid group.
Hexane Non-polar AliphaticInsoluble Dominated by weak van der Waals forces, incapable of overcoming the strong intermolecular forces of the crystalline solid.

Experimental Protocol for Thermodynamic Solubility Determination

To move from prediction to empirical fact, a rigorous experimental approach is necessary. The Shake-Flask Method is the gold standard for determining thermodynamic (or equilibrium) solubility.[11] It involves agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute.[12]

Required Materials and Equipment
  • This compound (crystalline solid)

  • Selected solvents (e.g., DMSO, Methanol, Water) of high purity

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled orbital shaker or rotator

  • Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[3]

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of the crystalline compound (e.g., 5-10 mg) to a pre-weighed glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

  • Accurately add a known volume (e.g., 1.0 mL) of the chosen solvent to the vial.

  • Securely cap the vial.

  • Prepare at least three replicate vials for each solvent to ensure statistical validity.

Step 2: Equilibration

  • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Temperature control is critical as solubility is temperature-dependent.[13]

  • Agitate the vials at a constant speed (e.g., 100-150 rpm) for a predetermined period. A minimum of 24 to 48 hours is recommended to ensure the system reaches thermodynamic equilibrium.[13] For some compounds, longer times may be necessary. It is advisable to measure the concentration at multiple time points (e.g., 24h, 48h, 72h) until the concentration plateaus.

Caption: Workflow for Shake-Flask Solubility Determination.

Step 3: Separation of Undissolved Solid

  • After equilibration, remove the vials and allow them to stand undisturbed at the set temperature for a short period to let the solid settle.

  • Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.

  • Separate the saturated solution from the excess solid using either:

    • Centrifugation: Centrifuge the vial at high speed to pellet the solid, then sample the clear supernatant.

    • Filtration: Draw the solution into a syringe and pass it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean analysis vial. Discard the first few drops to saturate the filter membrane.

Step 4: Quantification by HPLC

  • Prepare a Calibration Curve:

    • Prepare a high-concentration stock solution of the compound in a suitable solvent (e.g., DMSO or acetonitrile).

    • Perform a series of accurate serial dilutions to create at least five calibration standards of known concentrations that bracket the expected solubility range.

    • Inject each standard into the HPLC and record the peak area.

    • Plot peak area versus concentration and perform a linear regression. The resulting curve should have a correlation coefficient (R²) > 0.995.[14]

  • Analyze the Sample:

    • Accurately dilute the filtered saturated solution with the mobile phase or a suitable solvent to bring its concentration into the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC using the same method as the standards.

    • Determine the peak area for the compound.

  • Calculate Solubility:

    • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to obtain the final solubility value in the original solvent. Express the result in units such as mg/mL or mM.

G Solute Carboxylic Acid (H-bond Donor) Solvent_Acceptor DMSO / DMF (H-bond Acceptor) Solute->Solvent_Acceptor Strong H-Bond (High Solubility) Solvent_Protic Methanol / Water (H-bond Donor/Acceptor) Solute->Solvent_Protic H-Bonding (Moderate Solubility) Solvent_NP Hexane / Toluene (Non-polar) Solute->Solvent_NP Mismatched Polarity (Low Solubility) Solute_NP Fluorophenyl Ring (Lipophilic) Solute_NP->Solvent_Protic Mismatched Polarity (Low Solubility) Solute_NP->Solvent_NP van der Waals (High Solubility)

Caption: Key Molecular Interactions Governing Solubility.

Conclusion

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 4-(Chloromethyl)thiazole Hydrochloride in Organic Solvents.
  • Ziath. (2006). Samples in DMSO: What an end user needs to know.
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  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
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  • SciELO. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
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  • Royal Society of Chemistry. (n.d.).
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  • ACS Publications. (2004). Ionization of Organic Acids in Dimethyl Sulfoxide Solution. The Journal of Physical Chemistry A.
  • ResearchGate. (2014). The Applications of Dimethyl Sulfoxide as Reagent in Organic Synthesis.
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
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  • YouTube. (2025). How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone.
  • Revue Roumaine de Chimie. (n.d.).
  • ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • ACG Publications. (2011). Glycerin as alternative solvent for the synthesis of Thiazoles.
  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
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  • National Center for Biotechnology Information. (2024). Reasons why life on Earth rarely makes fluorine-containing compounds. PMC.
  • National Center for Biotechnology Information. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester. PubChem Compound Database.
  • ResearchGate. (2025).
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  • Cenmed. (n.d.). 2 Methyl 5 Phenyl 1 3 Thiazole 4 Carboxylic Acid 5Mg.
  • MDPI. (n.d.).
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Methodological & Application

Application Notes and Protocols for Cell-Based Assays Using 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Thiazole Derivative

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with diverse therapeutic actions, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The compound 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid (herein referred to as CMT-FPTC) is a synthetic derivative belonging to this promising class of molecules.[4][5] While specific biological targets for CMT-FPTC are not yet fully elucidated, its structural similarity to other biologically active thiazoles suggests significant potential for modulating key cellular pathways involved in disease.[6][7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of CMT-FPTC. We present a suite of detailed protocols for robust cell-based assays designed to characterize its bioactivity, from initial cytotoxicity screening to elucidating its mechanism of action and confirming target engagement. The experimental choices are rationalized to provide a self-validating workflow, ensuring high-quality, reproducible data.

Part 1: Initial Characterization and Cytotoxicity Profiling

A fundamental first step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides a therapeutic window and identifies cell lines sensitive to the compound's effects. The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[9]

Protocol 1: MTT Assay for Cell Viability

This protocol is designed to measure the cytotoxic or cytostatic effects of CMT-FPTC on adherent or suspension cancer cell lines.

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals.[9] The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Materials:

  • CMT-FPTC (CAS: 433283-22-8)

  • Selected cancer cell line(s) (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • For adherent cells, seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • For suspension cells, adjust the cell density to a similar concentration.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of CMT-FPTC in DMSO.

    • Perform serial dilutions of the stock solution in a serum-free medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[10]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis and Interpretation:

The cell viability is calculated as a percentage relative to the vehicle-treated control cells. Plot the percentage of cell viability against the log concentration of CMT-FPTC to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Parameter Description Example Value
Cell Line Human Cervical CancerHeLa
Seeding Density Cells per well8,000
Treatment Duration Hours48
IC₅₀ of CMT-FPTC Half-maximal inhibitory concentration5.2 µM
Vehicle Control DMSO concentration0.1%
Positive Control Doxorubicin IC₅₀0.8 µM

Part 2: Investigating the Mechanism of Cell Death - Apoptosis Assays

If CMT-FPTC induces cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[11] A multi-parametric approach is recommended to accurately confirm apoptosis.[12][13] We will focus on two key events: the externalization of phosphatidylserine (an early event) and the activation of effector caspases (a mid-stage event).[11]

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorophore like FITC.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Materials:

  • FITC Annexin V Apoptosis Detection Kit (containing FITC Annexin V, PI, and Binding Buffer)

  • Cells treated with CMT-FPTC (at IC₅₀ and 2x IC₅₀ concentrations) and controls

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Treat cells in 6-well plates with CMT-FPTC for a predetermined time (e.g., 24 hours).

    • Harvest the cells (including floating cells in the supernatant) by trypsinization (for adherent cells) or centrifugation.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC Annexin V and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

Data Interpretation:

  • Annexin V (-) / PI (-): Live cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Cell Population Untreated Control (%) Vehicle Control (%) CMT-FPTC (IC₅₀) (%) CMT-FPTC (2x IC₅₀) (%)
Viable 95.194.860.335.7
Early Apoptotic 2.52.625.140.2
Late Apoptotic/Necrotic 1.82.012.521.5
Necrotic 0.60.62.12.6

Part 3: Delving into Molecular Mechanisms - Signaling Pathway Analysis

Many thiazole derivatives exert their effects by modulating key signaling pathways that regulate inflammation, cell survival, and proliferation. The NF-κB (Nuclear Factor-kappa B) pathway is a critical regulator of these processes and is often dysregulated in cancer and inflammatory diseases.[15][16] Investigating the effect of CMT-FPTC on NF-κB activation can provide crucial mechanistic insights.

Protocol 3: NF-κB Reporter Assay

Principle: This assay utilizes a reporter plasmid containing the firefly luciferase gene under the control of multiple NF-κB response elements.[17] When the NF-κB pathway is activated (e.g., by TNF-α), NF-κB transcription factors translocate to the nucleus, bind to these elements, and drive luciferase expression.[15][17] An inhibitor of the pathway will reduce the luciferase signal. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used to normalize for transfection efficiency.[17]

Materials:

  • NF-κB Luciferase Reporter Plasmid

  • Constitutive Renilla Luciferase Plasmid (e.g., pRL-TK)

  • HEK293T or a relevant cell line

  • Lipofectamine 3000 or other transfection reagent

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Step-by-Step Methodology:

  • Transfection:

    • Co-transfect cells in a 24-well plate with the NF-κB firefly luciferase reporter and the Renilla luciferase control plasmid.

    • Incubate for 24 hours to allow for plasmid expression.

  • Compound Pre-treatment:

    • Pre-treat the transfected cells with various concentrations of CMT-FPTC for 1-2 hours.

  • Pathway Activation:

    • Stimulate the cells with an appropriate agonist, such as TNF-α (10 ng/mL), for 6-8 hours to activate the NF-κB pathway.[15] Include an unstimulated control.

  • Cell Lysis and Luminescence Measurement:

    • Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

    • Measure firefly luciferase activity, then add the Stop & Glo® reagent to quench the firefly signal and simultaneously measure Renilla luciferase activity in a luminometer.

Data Analysis:

Calculate the ratio of firefly to Renilla luciferase activity for each condition. Normalize the results to the stimulated control (TNF-α alone) to determine the percent inhibition caused by CMT-FPTC.

NFkB_Pathway_Assay cluster_workflow NF-κB Reporter Assay Workflow cluster_pathway Simplified NF-κB Signaling Transfection 1. Co-transfect cells (NF-κB-Luc + Renilla-Luc) Pretreatment 2. Pre-treat with CMT-FPTC Transfection->Pretreatment Stimulation 3. Stimulate with TNF-α Pretreatment->Stimulation Lysis 4. Lyse cells Stimulation->Lysis Measurement 5. Measure Dual Luciferase Activity Lysis->Measurement TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Activation TNFR->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Transcription Luciferase Transcription NFkB->Transcription CMT CMT-FPTC (Potential Inhibitor) CMT->IKK Inhibition?

Caption: Workflow and principle of the NF-κB dual-luciferase reporter assay.

Part 4: Validating Direct Target Engagement

Identifying a phenotypic effect is critical, but demonstrating that a compound directly binds to its intended intracellular target provides definitive proof of its mechanism of action. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm target engagement in a physiological context.[18][19][20]

Protocol 4: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle of ligand-induced thermal stabilization of proteins.[19] When a compound binds to its target protein, it generally increases the protein's stability against heat-induced denaturation. In a CETSA experiment, intact cells or cell lysates are treated with the compound, heated to a range of temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot.[21][22] A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding.[18]

Materials:

  • Cells and culture reagents

  • CMT-FPTC

  • PBS with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Ultracentrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific to the putative target protein

  • Secondary HRP-conjugated antibody

  • Chemiluminescence detection system

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Treat intact cells with CMT-FPTC or vehicle control for 1-2 hours.

    • Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating Step:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[19]

  • Lysis and Separation:

    • Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the protein levels of the putative target in the supernatant by Western blotting. Use a loading control (e.g., GAPDH) that does not show a thermal shift in the tested range.

Data Analysis and Visualization:

Quantify the band intensities from the Western blot. For each temperature, normalize the target protein band intensity to the loading control. Plot the percentage of soluble protein remaining against the temperature for both the vehicle- and CMT-FPTC-treated samples to generate melting curves. A rightward shift in the curve for the drug-treated sample indicates target stabilization.

CETSA_Workflow cluster_0 CETSA Experimental Workflow cluster_1 Expected Outcome: Target Stabilization A 1. Treat cells with CMT-FPTC or Vehicle B 2. Heat aliquots across a temperature gradient A->B C 3. Lyse cells and separate soluble/insoluble fractions B->C D 4. Analyze soluble fraction by Western Blot C->D Result Plot: % Soluble Protein vs. Temperature - Vehicle Control: Shows protein melting curve. - CMT-FPTC Treated: Curve shifts to the right,  indicating thermal stabilization and binding.

Caption: Overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways, researchers can efficiently profile its biological activity. Furthermore, the inclusion of the CETSA protocol offers a definitive method for validating direct target engagement, a critical step in the drug discovery pipeline. This structured approach will enable the scientific community to effectively explore the therapeutic potential of this novel thiazole derivative.

References

  • Apoptosis Detection Assays. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023, September 15). Journal of Drug Delivery and Therapeutics. Retrieved January 17, 2026, from [Link]

  • The Role of Thiazole Derivatives in Modern Pharmaceuticals. (n.d.). DC Fine Chemicals. Retrieved January 17, 2026, from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 17, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Molecules. Retrieved January 17, 2026, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. Retrieved January 17, 2026, from [Link]

  • A review on thiazole based compounds & it's pharmacological activities. (2024, October 23). LinkedIn. Retrieved January 17, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 17, 2026, from [Link]

  • Transcription - NF-kB signaling pathway. (n.d.). Bio-Rad. Retrieved January 17, 2026, from [Link]

  • Cellular thermal shift assay. (n.d.). Grokipedia. Retrieved January 17, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology. Retrieved January 17, 2026, from [Link]

  • NF-kappaB Signaling Pathway. (n.d.). RayBiotech. Retrieved January 17, 2026, from [Link]

  • NF-κB Reporter Kit (NF-κB Signaling Pathway). (n.d.). BPS Bioscience. Retrieved January 17, 2026, from [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012, October 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 17, 2026, from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved January 17, 2026, from [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). RSC Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors. (2024, October 15). Semantic Scholar. Retrieved January 17, 2026, from [Link]

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  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2019). Molecules. Retrieved January 17, 2026, from [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023, March 17). ACS Omega. Retrieved January 17, 2026, from [Link]

  • RAC-5-(4-FLUOROPHENYL)-2-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID synthesis. (n.d.). Mol-Instincts. Retrieved January 17, 2026, from [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2010). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

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Application Notes and Protocols for the Characterization of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic Acid as a c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: The c-Met Receptor as a Therapeutic Target in Oncology

The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes the c-Met receptor, a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, survival, motility, and invasion.[1] Upon binding its sole high-affinity ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and undergoes autophosphorylation at key tyrosine residues (Y1234, Y1235, Y1349, and Y1356), initiating a cascade of downstream signaling events.[1][2] Dysregulation of the HGF/c-Met signaling axis, through gene amplification, activating mutations, or protein overexpression, is a known driver in the progression and metastasis of numerous human cancers, including non-small cell lung cancer (NSCLC), gastric, and hepatocellular carcinomas.[3][4] Consequently, the development of small molecule inhibitors targeting the c-Met kinase domain is a highly pursued strategy in oncology drug discovery.[5]

This document provides a detailed guide for the characterization of 5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid, a compound belonging to a class of thiazole derivatives with potential c-Met inhibitory activity.[6] The protocols outlined herein describe the necessary biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

Mechanism of Action and Signaling Pathway

This compound is hypothesized to function as an ATP-competitive inhibitor of the c-Met kinase domain. By occupying the ATP-binding pocket, it prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream pro-oncogenic signaling pathways, primarily the PI3K/Akt and Ras/MAPK cascades.[7][8]

cMet_Pathway cluster_membrane Plasma Membrane cluster_inhibitor Inhibitor Action c-Met c-Met Receptor P Autophosphorylation (pY1234/1235) c-Met->P Inhibitor 5-(4-Fluorophenyl)-2-methyl- 1,3-thiazole-4-carboxylic acid Inhibitor->P Inhibition HGF HGF Ligand HGF->c-Met Binding & Dimerization PI3K PI3K P->PI3K Ras Ras P->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK MAPK (Erk1/2) Ras->MAPK MAPK->Proliferation Invasion Motility & Invasion MAPK->Invasion

Caption: c-Met signaling and point of inhibition.

Quantitative Data Summary (Illustrative)

The following table presents hypothetical yet representative data for a thiazole-based c-Met inhibitor, based on published data for structurally similar compounds.[6] Researchers should generate their own data for this compound.

Assay TypeTarget/Cell LineParameterIllustrative Value
Biochemical Assay c-Met KinaseIC₅₀15 nM
VEGFR2IC₅₀> 1000 nM
EGFRIC₅₀> 1500 nM
Cellular Assay MKN-45 (gastric)GI₅₀50 nM
SNU-5 (gastric)GI₅₀75 nM
H441 (NSCLC)GI₅₀120 nM
A549 (NSCLC)GI₅₀> 5 µM

Experimental Protocols

Protocol 1: In Vitro c-Met Kinase Inhibition Assay

This protocol determines the direct inhibitory effect of the compound on recombinant c-Met kinase activity. Luminescence-based assays, such as ADP-Glo™, are widely used for their high sensitivity and throughput.[9]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A 1. Prepare serial dilutions of test compound C 3. Incubate compound with reaction mix A->C B 2. Prepare reaction mix: - Recombinant c-Met - Kinase Substrate - ATP B->C D 4. Add ADP-Glo™ Reagent to stop reaction & deplete ATP C->D E 5. Add Kinase Detection Reagent D->E F 6. Measure Luminescence E->F

Caption: Workflow for the in vitro kinase assay.

Materials:

  • Recombinant human c-Met kinase (active)

  • Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit

  • This compound

  • DMSO

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in kinase assay buffer, typically ranging from 100 µM to 1 pM.

  • Reaction Setup: In a 96-well plate, add 5 µL of each compound dilution. For positive (no inhibition) and negative (no enzyme) controls, add 5 µL of kinase buffer with DMSO.

  • Enzyme and Substrate Addition: Add 20 µL of a master mix containing recombinant c-Met kinase and the appropriate substrate to each well, except the negative control.

  • Initiate Reaction: Add 25 µL of ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction. Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular c-Met Phosphorylation Assay (Western Blot)

This assay confirms the on-target activity of the inhibitor in a cellular context by measuring the phosphorylation status of c-Met.[9] Cell lines with amplified c-Met, such as MKN-45 (gastric cancer), are ideal for this purpose as they often exhibit constitutive, ligand-independent c-Met phosphorylation.[4][10]

Materials:

  • MKN-45 (or other suitable c-Met amplified) cell line

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-c-Met (pY1234/1235), anti-total-c-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-Erk1/2, anti-total-Erk1/2, and anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed MKN-45 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with increasing concentrations of the inhibitor (e.g., 0, 10, 50, 200, 1000 nM) for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts and separate the lysates via SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the bands for phosphorylated proteins and normalize them to their respective total protein levels. GAPDH or β-actin should be used to confirm equal loading. A dose-dependent decrease in p-c-Met, p-Akt, and p-Erk is expected.

Protocol 3: Cell Proliferation Assay

This assay evaluates the functional consequence of c-Met inhibition on the growth of c-Met-dependent cancer cells.[9]

Materials:

  • c-Met dependent cell line (e.g., MKN-45, SNU-5) and a c-Met independent cell line for counter-screening (e.g., A549).[11]

  • Complete cell culture medium

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar

  • White, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor. Include a vehicle-only control (DMSO).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and calculate the half-maximal growth inhibitory concentration (GI₅₀).

Trustworthiness and Self-Validation

  • Orthogonal Assays: The combination of a biochemical (Protocol 1) and a cell-based target engagement assay (Protocol 2) provides confidence that the compound's cellular activity is due to direct inhibition of the intended target.

  • Counter-Screening: Including a c-Met independent cell line (e.g., A549) in the proliferation assay (Protocol 3) is crucial. A significant difference in GI₅₀ between c-Met dependent and independent lines suggests on-target selectivity.[11]

  • Kinase Selectivity Profiling: To establish the selectivity of the inhibitor, it is essential to screen it against a panel of other kinases. This can be performed commercially and is a standard step in kinase inhibitor characterization. A highly selective inhibitor will show a much greater potency for c-Met compared to other kinases.

References

  • An overview of the c-MET signaling pathway - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity - AACR Journals. (n.d.). Retrieved January 17, 2026, from [Link]

  • Signaling networks assembled by oncogenic EGFR and c-Met - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Abstract 2430: Gastric cancer cell lines with c-Met gene amplification are sensitive to growth inhibition by the bivalent c-Met antibody LA480 - AACR Journals. (2010, April 15). Retrieved January 17, 2026, from [Link]

  • Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - NIH. (2025, April 29). Retrieved January 17, 2026, from [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Distinct Intracellular Signaling Mediates C-MET Regulation of Dendritic Growth and Synaptogenesis - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • A Novel Kinase Inhibitor, INCB28060, Blocks c-MET–Dependent Signaling, Neoplastic Activities, and Cross-Talk with EGFR and HER-3 - AACR Journals. (n.d.). Retrieved January 17, 2026, from [Link]

  • Higher levels of c-Met expression and phosphorylation identify cell lines with increased sensitivity to AMG-458, a novel selective c-Met inhibitor with radiosensitizing effects - PubMed. (2012, November 15). Retrieved January 17, 2026, from [Link]

  • Western blot analysis of the expression of c-MET and downstream pathway... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Modulation of the c-Met/Hepatocyte Growth Factor Pathway in Small Cell Lung Cancer1. (n.d.). Retrieved January 17, 2026, from [Link]

  • C-Met inhibitors – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

experimental design for testing 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid in cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Experimental Design for In Vitro Evaluation of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic Acid in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Abstract

Thiazole derivatives represent a privileged scaffold in medicinal chemistry, with numerous compounds demonstrating significant anti-cancer activity.[1][2][3] This document provides a comprehensive, multi-phased experimental framework for the in vitro characterization of a novel thiazole-containing compound, this compound. The guide is designed to systematically assess its cytotoxic potential, elucidate its primary mechanism of action, and identify key molecular pathways it modulates. We present a logical progression of experiments, from initial broad-spectrum cytotoxicity screening to in-depth analyses of apoptosis, cell cycle arrest, and the modulation of critical signaling proteins such as p53 and members of the Bcl-2 family. Each protocol is detailed with step-by-step instructions, explanations of the underlying scientific principles, and considerations for appropriate controls to ensure data integrity and reproducibility.

Introduction: A Phased Approach to Compound Evaluation

The journey of a potential anti-cancer agent from the bench to the clinic begins with rigorous in vitro characterization. A successful evaluation hinges on a logical, tiered approach that builds upon previous findings. Simply demonstrating that a compound can kill cancer cells is insufficient; a robust preclinical data package requires understanding its potency, selectivity, and mechanism of action. Thiazole-containing compounds have been shown to exert anti-cancer effects through diverse mechanisms, including the induction of apoptosis, disruption of the cell cycle, and inhibition of key cellular machinery like tubulin polymerization.[2][4]

This guide proposes a three-phased workflow to comprehensively profile this compound (herein referred to as "the compound").

  • Phase 1: Cytotoxicity Screening. The foundational step is to determine if the compound exhibits anti-proliferative or cytotoxic effects against a panel of cancer cell lines and to establish its potency (IC50).

  • Phase 2: Mechanistic Investigation. Once cytotoxicity is confirmed, the focus shifts to understanding how the compound kills cancer cells. The two most common mechanisms for anti-cancer drugs are the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.

  • Phase 3: Molecular Pathway Analysis. Building on the mechanistic findings, this phase aims to identify the specific proteins and signaling cascades affected by the compound. Given the central role of the p53 and Bcl-2 pathways in regulating apoptosis, these are prioritized as initial targets for investigation.

This structured approach ensures that research efforts are focused and efficient, generating a cohesive mechanistic narrative for the compound's activity.

G cluster_0 Phase 1: Cytotoxicity cluster_1 Phase 2: Mechanism cluster_2 Phase 3: Pathway P1 MTT Proliferation Assay (Determine IC50) P2_A Apoptosis Assay (Annexin V / PI Staining) P1->P2_A If cytotoxic P2_B Cell Cycle Analysis (Propidium Iodide Staining) P1->P2_B If cytotoxic P3_A Caspase-3 Activity Assay P2_A->P3_A If apoptotic P3_B Western Blot Analysis (p53, Bcl-2, Bax, etc.) P2_A->P3_B If apoptotic P2_B->P3_B

Caption: Experimental workflow for compound characterization.

Phase 1: Primary Screening - Assessing Cytotoxicity

Rationale & Experimental Choice

The first critical question is whether the compound affects cancer cell proliferation or viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases correlates directly with cell number. Live cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced, measured by absorbance, is proportional to the number of viable cells.[5] This assay allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.

Cell Line Selection

The choice of cell lines is critical and should be hypothesis-driven. A good starting point is a small, diverse panel representing different cancer types. For example:

  • MCF-7: An estrogen-receptor-positive human breast cancer cell line.

  • HCT-116: A human colorectal carcinoma cell line.

  • A549: A human lung adenocarcinoma cell line.

  • Jurkat: A human T-lymphocyte (leukemia) cell line.

It is also crucial to consider the genetic background of these cells, particularly the status of tumor suppressor genes like TP53, as this can dramatically influence drug response.[6] Information on the genetic characteristics of cell lines is widely available in public databases.[7][8]

Protocol 1: MTT Cell Proliferation Assay

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. These crystals are dissolved, and the absorbance is read on a spectrophotometer.

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • This compound (compound stock, e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Plating: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.[10]

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. A common starting range is 0.1 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (or vehicle control, e.g., 0.1% DMSO). Include "medium only" wells for background control.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[5][11]

  • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.[9] Mix thoroughly by gentle shaking or pipetting.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the "medium only" wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (which represent 100% viability).

  • Plot the percentage of viability versus the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Cell LineCompound IC50 (µM) after 48h
MCF-7Hypothetical Value
HCT-116Hypothetical Value
A549Hypothetical Value
JurkatHypothetical Value

Phase 2: Mechanistic Investigation

If the compound demonstrates significant cytotoxicity (e.g., IC50 < 10 µM), the next step is to determine the mechanism of cell death.

2A. Apoptosis Assessment by Annexin V/PI Staining

Rationale & Experimental Choice: Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC) for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[12] Dual staining with Annexin V and PI allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or secondary necrotic cells.[13]

  • Annexin V- / PI+ : Necrotic cells.[13]

Protocol 2: Annexin V/PI Staining by Flow Cytometry

Principle: Annexin V-FITC binds to externalized phosphatidylserine on apoptotic cells. Propidium Iodide (PI) intercalates with the DNA of cells that have lost membrane integrity. Flow cytometry quantifies the fluorescence of individual cells.

Materials:

  • Cells treated with the compound at IC50 and 2x IC50 concentrations for 24-48 hours.

  • Untreated and vehicle-treated cells (negative controls).

  • Apoptosis inducer (positive control, e.g., Staurosporine).

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Preparation: After treatment, harvest both adherent and floating cells. The floating population often contains a significant number of apoptotic cells.

  • Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[12]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][14]

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube.[13] Analyze the samples on a flow cytometer within one hour.

Data Analysis: The flow cytometer will generate dot plots showing PI fluorescence versus Annexin V-FITC fluorescence. Quantify the percentage of cells in each of the four quadrants.

Treatment% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Necrotic (Q1)
UntreatedHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Vehicle ControlHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Compound (IC50)Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Compound (2x IC50)Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Positive ControlHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
2B. Cell Cycle Analysis

Rationale & Experimental Choice: Many anti-cancer agents function by disrupting the cell cycle, causing cells to arrest at a specific phase (G0/G1, S, or G2/M) and subsequently undergo apoptosis. Propidium Iodide (PI) is a DNA intercalating agent that fluoresces when bound to DNA.[15] The amount of fluorescence is directly proportional to the amount of DNA in the cell.[15] This allows for the differentiation of cell cycle phases:

  • G0/G1 phase: Cells have a normal (2N) DNA content.

  • S phase: Cells are actively replicating DNA and have between 2N and 4N DNA content.

  • G2/M phase: Cells have completed DNA replication and have a 4N DNA content.

Protocol 3: Cell Cycle Analysis by PI Staining

Principle: PI stoichiometrically binds to DNA. Flow cytometry measures the fluorescence intensity of PI in individual cells, which reflects the DNA content and thus the cell cycle phase. RNase treatment is necessary as PI also binds to double-stranded RNA.[15]

Materials:

  • Treated and control cells.

  • Cold 70% ethanol.[16][17]

  • PI/RNase Staining Buffer.

  • Flow cytometer.

Procedure:

  • Harvesting: Harvest approximately 1 x 10^6 cells per sample.

  • Fixation: Wash cells with PBS. Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells for at least 2 hours at 4°C (or overnight).[18]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase Staining solution.

  • Incubate for 30 minutes at room temperature, protected from light.[17][18]

  • Data Acquisition: Analyze the samples on a flow cytometer.

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
UntreatedHypothetical ValueHypothetical ValueHypothetical Value
Vehicle ControlHypothetical ValueHypothetical ValueHypothetical Value
Compound (IC50)Hypothetical ValueHypothetical ValueHypothetical Value
Compound (2x IC50)Hypothetical ValueHypothetical ValueHypothetical Value

Phase 3: Molecular Pathway Analysis

The results from Phase 2 will guide the experiments in Phase 3. For instance, if the compound induces apoptosis, we can investigate the key molecular players in the apoptotic cascade.

3A. Caspase-3 Activity Assay

Rationale & Experimental Choice: Caspases are a family of proteases that are critical executioners of apoptosis. Caspase-3 is a key effector caspase that, once activated, cleaves numerous cellular proteins, leading to the morphological hallmarks of apoptosis.[19][20] A colorimetric or fluorometric assay can be used to measure the activity of Caspase-3. These assays use a specific peptide substrate (e.g., DEVD) conjugated to a reporter molecule (pNA for colorimetric, AMC for fluorometric).[21][22] When active Caspase-3 cleaves the substrate, the reporter molecule is released and can be quantified.[21][22]

Protocol 4: Colorimetric Caspase-3 Activity Assay

Principle: Active Caspase-3 in a cell lysate cleaves the substrate DEVD-pNA, releasing the chromophore p-nitroaniline (pNA), which can be measured by absorbance at 405 nm.

Materials:

  • Cell lysates from treated and control cells.

  • Caspase-3 Assay Kit (Colorimetric), containing Cell Lysis Buffer, Reaction Buffer, DTT, and DEVD-pNA substrate.

  • Microplate reader (absorbance at 405 nm).

Procedure:

  • Lysate Preparation: Induce apoptosis in cells by treating with the compound. Lyse 1-5 x 10^6 cells using the chilled Cell Lysis Buffer provided in the kit.[21]

  • Incubate the lysates on ice for 10 minutes.[21]

  • Centrifuge at 10,000 x g for 1 minute and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).

  • Assay Reaction: Add 50 µL of cell lysate (containing 50-200 µg of protein) to a 96-well plate.

  • Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.

  • Add 5 µL of the DEVD-pNA substrate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[21]

  • Data Acquisition: Read the plate at 405 nm in a microplate reader.

Data Analysis: Calculate the fold-increase in Caspase-3 activity by comparing the results from the treated samples to the untreated control.

3B. Western Blot Analysis of Apoptotic Regulators

Rationale & Experimental Choice: To further delineate the apoptotic pathway, we can examine the expression levels of key regulatory proteins using Western blotting.[23] This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.[23][24] A logical starting point is to investigate the p53 tumor suppressor and the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway.[25][26]

  • p53: A tumor suppressor that can induce apoptosis in response to cellular stress by upregulating pro-apoptotic proteins.[27]

  • Bcl-2: An anti-apoptotic protein. Its downregulation promotes apoptosis.

  • Bax: A pro-apoptotic protein. Its upregulation promotes apoptosis. The ratio of Bax to Bcl-2 is often critical in determining cell fate.[27]

  • Cleaved Caspase-3: Directly detects the activated form of the executioner caspase.

G Compound Test Compound Stress Cellular Stress Compound->Stress p53 p53 Activation Stress->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Permeabilization Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Sources

developing an anti-inflammatory assay with 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Developing a Cell-Based Anti-Inflammatory Assay for 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a comprehensive guide for establishing a robust in vitro anti-inflammatory assay to characterize the activity of this compound. Thiazole derivatives have garnered significant interest for their diverse biological activities, including potential anti-inflammatory effects.[1][2] This protocol details a validated, cell-based approach using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cell line) to model an acute inflammatory response. Key inflammatory markers, including nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α), are quantified to determine the compound's inhibitory potential. The guide includes detailed, step-by-step methodologies, explanations of the scientific principles, data analysis procedures, and essential validation controls, such as cytotoxicity assessment, to ensure data integrity.

Introduction and Scientific Principle

Inflammation is a complex biological response to harmful stimuli, such as pathogens or damaged cells. While essential for healing, chronic or dysregulated inflammation contributes to numerous diseases. A key pathway mediating inflammation involves the activation of immune cells like macrophages by pathogen-associated molecular patterns (PAMPs), such as bacterial lipopolysaccharide (LPS).

LPS binds to Toll-like receptor 4 (TLR4) on the macrophage surface, initiating a downstream signaling cascade that activates transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[3][4] Activated NF-κB translocates to the nucleus, driving the expression of pro-inflammatory genes.[5][6] This results in the synthesis and release of critical inflammatory mediators, including:

  • Nitric Oxide (NO): Synthesized by inducible nitric oxide synthase (iNOS), NO is a key signaling molecule in inflammation.[7]

  • Prostaglandin E2 (PGE2): Produced via the cyclooxygenase-2 (COX-2) enzyme, PGE2 is a potent mediator of pain and swelling.[8][9]

  • Pro-inflammatory Cytokines: Molecules like Tumor Necrosis Factor-alpha (TNF-α) orchestrate and amplify the inflammatory cascade.[10]

This application note describes an assay to quantify the ability of this compound to inhibit the production of these mediators in LPS-stimulated RAW 264.7 macrophages. By measuring the reduction in NO, PGE2, and TNF-α, researchers can effectively determine the compound's anti-inflammatory potency.

Signaling Pathway Overview

The diagram below illustrates the canonical LPS-induced NF-κB signaling pathway in macrophages. The assay aims to determine if the test compound inhibits this pathway, leading to a downstream reduction in inflammatory mediator production.

NF-kB Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 1. Binding IKK IKK Complex TLR4->IKK 2. Signal Transduction NFkB_IkB NF-κB IκB IKK->NFkB_IkB 3. Phosphorylation of IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc Active NF-κB NFkB->NFkB_nuc 6. Nuclear Translocation NFkB_IkB->NFkB 5. NF-κB Release Proteasome Proteasome Degradation NFkB_IkB->Proteasome 4. Ubiquitination Compound Test Compound (Potential Inhibitor) Compound->IKK Potential Inhibition Point Compound->NFkB_nuc Potential Inhibition Point DNA κB DNA Binding Sites NFkB_nuc->DNA 7. DNA Binding Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes 8. Gene Transcription

Caption: LPS-induced NF-κB signaling cascade in macrophages.

Materials and Reagents

Reagent/Material Supplier Example
RAW 264.7 Cell LineATCC (TIB-71)
DMEM, high glucoseGibco/Thermo Fisher
Fetal Bovine Serum (FBS)Gibco/Thermo Fisher
Penicillin-StreptomycinGibco/Thermo Fisher
Lipopolysaccharide (LPS)Sigma-Aldrich (E. coli O111:B4)
This compoundCustom Synthesis/Vendor
DMSO, Cell Culture GradeSigma-Aldrich
Griess Reagent KitPromega or Sigma-Aldrich
MTT ReagentSigma-Aldrich
Human TNF-α ELISA KitR&D Systems or Abcam
Prostaglandin E2 EIA KitCayman Chemical or GE Biosciences
96-well flat-bottom platesCorning or Falcon
Sterile cell culture flasks/dishesCorning or Falcon

Experimental Workflow

The overall experimental process is outlined below, detailing the progression from cell culture to final data analysis.

Experimental Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Endpoint Analysis cluster_data Phase 4: Data Interpretation A1 Culture RAW 264.7 Cells A2 Prepare Compound Stock and Working Solutions B1 Seed Cells in 96-well Plates (5 x 10^4 cells/well) A2->B1 B2 Incubate Overnight (24h) B1->B2 B3 Pre-treat with Compound (1h incubation) B2->B3 B4 Stimulate with LPS (1 µg/mL) (18-24h incubation) B3->B4 C1 Collect Supernatant B4->C1 C5 Perform Cell Viability (MTT) Assay on remaining cells B4->C5 C2 Perform Nitric Oxide (Griess) Assay C1->C2 C3 Perform TNF-α ELISA C1->C3 C4 Perform PGE2 EIA C1->C4 D1 Calculate % Inhibition C2->D1 C3->D1 C4->D1 C5->D1 D2 Determine IC50 Values D1->D2 D3 Normalize to Cell Viability D2->D3

Caption: High-level overview of the anti-inflammatory assay workflow.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Seeding
  • Maintain RAW 264.7 Cells: Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified, 5% CO₂ incubator.

  • Passage Cells: Subculture cells every 2-3 days when they reach 70-80% confluency. Do not allow cells to become fully confluent.

  • Seed Plates: Harvest cells and perform a cell count. Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.[11]

  • Incubate: Allow cells to adhere by incubating the plates overnight (18-24 hours) at 37°C and 5% CO₂.[12]

    • Scientist's Note: Consistent cell density and an overnight adherence period are critical for assay reproducibility. This allows cells to recover from passaging and form a uniform monolayer.

Protocol 2: Compound Treatment and LPS Stimulation
  • Prepare Compound Stock: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Prepare Working Solutions: Perform serial dilutions of the stock solution in serum-free DMEM to create 2X final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced toxicity.

  • Pre-treatment: Carefully remove the culture medium from the wells. Add 100 µL of the compound working solutions to the appropriate wells. For control wells, add 100 µL of serum-free DMEM with the same final concentration of DMSO (vehicle control).

  • Incubate: Pre-incubate the cells with the compound for 1 hour at 37°C.

    • Scientist's Note: Pre-incubation allows the compound to enter the cells and engage with its potential molecular target before the inflammatory stimulus is introduced.

  • LPS Stimulation: Add 100 µL of LPS solution (2 µg/mL in serum-free DMEM) to all wells except the "No LPS" control wells. Add 100 µL of serum-free DMEM to the "No LPS" wells. This results in a final LPS concentration of 1 µg/mL in a total volume of 200 µL.

  • Final Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[13]

Protocol 3: Endpoint Measurement - Nitric Oxide (Griess Assay)

Principle: The Griess reaction is a colorimetric assay that quantifies nitrite (NO₂⁻), a stable breakdown product of NO.[14][15] It involves a two-step diazotization reaction that produces a purple azo compound, measurable at ~540 nm.[16]

  • Collect Supernatant: After the 24-hour incubation, carefully collect 100 µL of supernatant from each well for analysis. Store the remaining supernatant at -80°C for cytokine analysis.

  • Prepare Standards: Create a standard curve using sodium nitrite (0-100 µM) in culture medium.

  • Perform Assay: In a new 96-well plate, add 50 µL of each supernatant sample or standard. Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes at room temperature, protected from light.

  • Add Coupling Reagent: Add 50 µL of N-(1-naphthyl)ethylenediamine (NED) solution (Griess Reagent B) and incubate for another 10 minutes at room temperature, protected from light.[14]

  • Measure Absorbance: Read the absorbance at 540 nm using a microplate reader.[17]

  • Calculate Concentration: Determine the nitrite concentration in each sample by interpolating from the standard curve.

Protocol 4: Endpoint Measurement - Cell Viability (MTT Assay)

Principle: The MTT assay assesses cell viability by measuring the metabolic activity of mitochondrial reductase enzymes. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for colorimetric quantification.[18][19]

  • Prepare for Assay: After collecting the supernatant, gently wash the remaining cells in each well with 100 µL of sterile PBS.

  • Add MTT: Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[18][20]

  • Solubilize Crystals: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.[21] Shake the plate for 15 minutes on an orbital shaker.

  • Measure Absorbance: Read the absorbance at 570 nm.[20]

  • Calculate Viability: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.

    • Scientist's Note (Trustworthiness): It is crucial to run a parallel cytotoxicity assay. A compound that is toxic to the cells will also lead to a decrease in inflammatory mediators. Without viability data, a false-positive anti-inflammatory result could be concluded. True anti-inflammatory activity should not be accompanied by a significant loss of cell viability.

Protocol 5: Endpoint Measurement - TNF-α and PGE2 (Immunoassays)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) and Enzyme Immunoassay (EIA) are highly specific methods to quantify the concentration of TNF-α and PGE2, respectively, in the collected cell culture supernatants.[8][10]

  • Assay Procedure: Perform the TNF-α ELISA and PGE2 EIA on the collected supernatants according to the manufacturer's specific protocols.[22][23][24]

  • Standard Curve: Generate a standard curve for each assay using the provided recombinant TNF-α or PGE2 standards.

  • Measure and Calculate: Read the absorbance on a microplate reader and calculate the concentration of TNF-α and PGE2 in each sample based on the respective standard curves.

Data Analysis and Interpretation

  • Calculate Percent Inhibition: For NO, TNF-α, and PGE2, calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Sample - No LPS Control) / (LPS Control - No LPS Control)] * 100

  • Determine IC₅₀ Values: Plot the percent inhibition against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition.

  • Data Presentation: Summarize the results in a clear, tabular format.

Table 1: Example Dose-Response Data for this compound

Concentration (µM) Nitric Oxide Inhibition (%) TNF-α Inhibition (%) PGE2 Inhibition (%) Cell Viability (%)
0 (Vehicle) 0 0 0 100
0.1 8.2 5.5 10.1 99.5
1 25.6 18.9 30.4 98.7
10 54.1 48.2 61.5 97.2
50 88.9 81.7 92.3 95.4
100 91.5 85.3 94.8 75.1*

*Indicates potential cytotoxicity at higher concentrations.

Interpretation: The results should demonstrate a dose-dependent inhibition of inflammatory mediators. The IC₅₀ values provide a quantitative measure of the compound's potency. It is important to correlate these findings with the cell viability data. A strong inhibitory effect at concentrations that do not significantly reduce cell viability (e.g., >90%) indicates a specific anti-inflammatory mechanism rather than a general cytotoxic effect.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • MTT (Assay protocol). (2023, February 27). protocols.io. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Mitchell, S., et al. (2019).
  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020, June 4). National Cancer Institute. Retrieved from [Link]

  • Ferreira, L. F., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. Molecules, 25(11), 2639. Retrieved from [Link]

  • Nitric Oxide Assay (NO). (n.d.). ScienCell Research Laboratories. Retrieved from [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024, October 7). Heliyon.
  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. Retrieved from [Link]

  • Mussbacher, M., et al. (2019). NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells. Frontiers in Immunology, 10, 1592. Retrieved from [Link]

  • Discussion on Nitric Oxide Assay. (2013, April 23). ResearchGate. Retrieved from [Link]

  • Human TNF-α (Tumor Necrosis Factor Alpha) ELISA Kit. (n.d.). Elabscience. Retrieved from [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology, 396, 151-157. Retrieved from [Link]

  • Puar, Y. R., et al. (2018). NF-κB: Governing Macrophages in Cancer. International Journal of Molecular Sciences, 19(8), 2251. Retrieved from [Link]

  • Jiao, J., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 963, 112-117. Retrieved from [Link]

  • Bage, M., et al. (2022). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Molecules, 27(15), 4983. Retrieved from [Link]

  • Mitchell, S., et al. (2019). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. The Journal of Immunology, 202(8), 2217-2227. Retrieved from [Link]

  • Human TNF alpha ELISA Kit User Manual. (n.d.). Cohesion Biosciences. Retrieved from [Link]

  • Measurement of NF-κB activation in TLR-activated macrophages. (n.d.). In Methods in Molecular Biology. Springer. Retrieved from [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024, October 4). Heliyon.
  • Zsila, F., et al. (2005). Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells. Journal of Agricultural and Food Chemistry, 53(15), 5937-5944. Retrieved from [Link]

  • Discussion on a detailed protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha. (2018, September 14). ResearchGate. Retrieved from [Link]

  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2024, July 29). Asian Journal of Pharmaceutical and Clinical Research.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). Molecules. Retrieved from [Link]

  • Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. (n.d.). Molecules. Retrieved from [Link]

  • L-826,266, a new potent and selective inhibitor of cyclooxygenase-2, has profound effects on the production of prostaglandin E2 in vivo. (2016, October 31). Cancer Prevention Research. Retrieved from [Link]

  • Inhibition of viral and bacterial trigger-stimulated prostaglandin E2 by a throat lozenge containing flurbiprofen: An in vitro study using a human respiratory epithelial cell line. (2020, September 24). Inflammation Research, 69(12), 1221-1230. Retrieved from [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (n.d.). Journal of Parenteral and Enteral Nutrition. Retrieved from [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (n.d.). Saudi Journal of Biological Sciences. Retrieved from [Link]

  • Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. (n.d.). Frontiers in Pharmacology. Retrieved from [Link]

  • Inhibition of prostaglandin E2 production by 2′‐hydroxychalcone derivatives and the mechanism of action. (2001, September 1). Journal of Pharmacy and Pharmacology, 53(9), 1267-1273.
  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020, November 19). World Journal of Pharmaceutical and Medical Research.
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (n.d.). Molecules. Retrieved from [Link]

  • "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers. (n.d.). European Journal of Pharmacology. Retrieved from [Link]

Sources

large-scale synthesis of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Robust and Scalable Synthesis of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic Acid: A Guide for Pharmaceutical Intermediate Production

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a pivotal building block in the synthesis of advanced pharmaceutical intermediates, including selective antagonists for neurokinin-3 (NK3) receptors.[1] This document provides a comprehensive, in-depth guide for its large-scale synthesis, prioritizing safety, scalability, and reproducibility. We present a robust two-step synthetic strategy commencing from readily available starting materials, centered around the classic Hantzsch thiazole synthesis, followed by ester hydrolysis. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify procedural choices, and address critical considerations for process optimization and scale-up. All protocols are designed to be self-validating, incorporating in-process controls and detailed analytical checkpoints to ensure the highest purity and yield of the final product.

Strategic Overview: Retrosynthesis and Rationale

The chosen synthetic pathway is designed for efficiency and industrial applicability. The core of the strategy is the construction of the substituted thiazole ring via the Hantzsch thiazole synthesis, a reliable and well-documented cyclocondensation reaction.[2][3]

A retrosynthetic analysis reveals a logical disconnection of the target molecule ( 1 ) back to its corresponding ethyl ester ( 2 ). This ester is then deconstructed via the Hantzsch synthesis into two key precursors: ethyl 2-chloro-3-oxo-3-(4-fluorophenyl)propanoate ( 3 ) and thioacetamide ( 4 ). The α-chloro-β-ketoester ( 3 ) can be prepared from the less complex β-ketoester, ethyl 3-(4-fluorophenyl)-3-oxopropanoate ( 5 ), which in turn is accessible from commercial 4-fluoroacetophenone ( 6 ).

Logical Flow of the Synthetic Strategy

G Target Target Molecule (1) 5-(4-Fluorophenyl)-2-methyl- 1,3-thiazole-4-carboxylic acid Ester Thiazole Ester (2) Target->Ester Hydrolysis Ketoester α-Chloro-β-ketoester (3) Ester->Ketoester Hantzsch Synthesis Thioacetamide Thioacetamide (4) Ester->Thioacetamide Hantzsch Synthesis BetaKetoester β-Ketoester (5) Ketoester->BetaKetoester Chlorination Ketone 4-Fluoroacetophenone (6) BetaKetoester->Ketone Claisen Condensation Carbonate Diethyl Carbonate BetaKetoester->Carbonate Claisen Condensation

Caption: Retrosynthetic analysis of the target molecule.

Causality behind Experimental Choices:

  • Hantzsch Thiazole Synthesis: This method is selected for its high convergence and reliability in forming highly substituted thiazole rings from acyclic precursors.[4][5] It is a cornerstone of heterocyclic chemistry and is well-suited for large-scale operations.

  • Two-Step Approach: Separating the ring formation from the hydrolysis allows for the isolation and purification of the stable ethyl ester intermediate ( 2 ). This is critical for ensuring the final Active Pharmaceutical Ingredient (API) intermediate meets stringent purity requirements, as impurities generated during the Hantzsch reaction can be removed more effectively at this stage.

  • Starting Material Selection: 4-Fluoroacetophenone and diethyl carbonate are cost-effective, high-volume industrial chemicals, making the process economically viable. Thioacetamide is also commercially available, though its synthesis is straightforward if required.[6][7]

Detailed Synthesis Protocols

Safety Preamble: All operations must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, flame-retardant lab coats, and chemically resistant gloves, is mandatory. Thioacetamide is a suspected carcinogen and must be handled with extreme care. α-chloro-β-ketoesters are corrosive and lachrymatory.

Part A: Preparation of Ethyl 2-chloro-3-oxo-3-(4-fluorophenyl)propanoate (3)

This key intermediate is prepared in two stages from 4-fluoroacetophenone.

Stage 1: Synthesis of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (5)

  • Principle: A Claisen condensation between 4-fluoroacetophenone and diethyl carbonate using a strong base like sodium hydride to form the β-ketoester.[8]

  • Procedure:

    • Equip a 10 L jacketed glass reactor with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

    • Charge the reactor with sodium hydride (60% dispersion in mineral oil, 1.0 kg, 25.0 mol). Wash the NaH twice with hexanes (2 x 2 L) to remove the oil, decanting the solvent carefully under nitrogen.

    • Add anhydrous diethyl carbonate (4.0 L) to the washed NaH.

    • Begin stirring and cool the suspension to 0-5 °C using a circulating chiller.

    • Prepare a solution of 4-fluoroacetophenone ( 6 ) (1.38 kg, 10.0 mol) in diethyl carbonate (1.5 L).

    • Add this solution dropwise to the NaH suspension over 3-4 hours, maintaining the internal temperature below 10 °C. Vigorous hydrogen gas evolution will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

    • Cool the reaction mixture back to 0-5 °C. Cautiously quench the reaction by the slow, dropwise addition of 20% aqueous acetic acid until the pH of the aqueous layer is between 6-7.

    • Transfer the mixture to a separatory funnel, add water (5 L), and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 2 L).

    • Combine the organic layers, wash with brine (3 L), and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield crude ethyl 3-(4-fluorophenyl)-3-oxopropanoate ( 5 ) as an oil, which is used directly in the next stage.

Stage 2: α-Chlorination to Ethyl 2-chloro-3-oxo-3-(4-fluorophenyl)propanoate (3)

  • Principle: The enolizable α-proton of the β-ketoester is selectively replaced by chlorine using sulfuryl chloride (SO₂Cl₂).

  • Procedure:

    • In the same 10 L reactor, dissolve the crude β-ketoester ( 5 ) (approx. 10.0 mol) in dichloromethane (DCM, 5 L).

    • Cool the solution to 0-5 °C.

    • Add sulfuryl chloride (1.48 kg, 11.0 mol) dropwise over 2-3 hours, maintaining the temperature below 10 °C. Gas evolution (HCl and SO₂) will occur.

    • After addition, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Carefully pour the reaction mixture onto crushed ice (5 kg).

    • Separate the organic layer. Wash sequentially with water (2 x 4 L), 5% sodium bicarbonate solution (2 x 4 L), and brine (4 L).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford the title compound ( 3 ) as a pale yellow oil.

Part B: Hantzsch Synthesis of Ethyl 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylate (2)
  • Principle: A cyclocondensation reaction between the α-chloro-β-ketoester ( 3 ) and thioacetamide ( 4 ) to form the thiazole ring. The formation of the aromatic thiazole provides a strong thermodynamic driving force for the reaction.[3]

  • Procedure:

    • Equip a 20 L jacketed reactor as described previously.

    • Charge the reactor with thioacetamide ( 4 ) (0.83 kg, 11.0 mol) and ethanol (10 L). Stir until dissolved.

    • Add a solution of the crude α-chloro-β-ketoester ( 3 ) (approx. 10.0 mol) in ethanol (2 L) dropwise over 1 hour.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC.

    • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to about one-third of the original volume.

    • Pour the concentrated slurry into ice water (20 L).

    • Adjust the pH to 8-9 with a 20% aqueous sodium carbonate solution. This neutralizes the HCl byproduct and precipitates the product.

    • Stir the resulting suspension for 1 hour in an ice bath.

    • Collect the solid product by filtration, wash the filter cake thoroughly with cold water (3 x 5 L).

    • Dry the solid in a vacuum oven at 50-60 °C to a constant weight to yield the thiazole ester ( 2 ).

Hantzsch Thiazole Synthesis Mechanism

G cluster_0 Mechanism Ketoester α-Chloro-β-ketoester (3) Intermediate1 Thioether Intermediate Ketoester->Intermediate1 Thioacetamide Thioacetamide (4) Thioacetamide->Intermediate1 Nucleophilic attack (S on α-carbon) Intermediate2 Hemithioaminal Intermediate1->Intermediate2 Intramolecular cyclization Intermediate3 Dehydrated Intermediate Intermediate2->Intermediate3 Dehydration (-H₂O) Product Thiazole Ester (2) Intermediate3->Product Tautomerization (Aromatization)

Caption: Mechanism of the Hantzsch thiazole synthesis.

Part C: Saponification to this compound (1)
  • Principle: Base-mediated hydrolysis (saponification) of the ethyl ester ( 2 ) to its corresponding carboxylate salt, followed by acidification to precipitate the final carboxylic acid product.[9]

  • Procedure:

    • Charge a 20 L reactor with the dried thiazole ester ( 2 ) (e.g., 2.65 kg, based on a theoretical 10.0 mol scale).

    • Add a solvent mixture of tetrahydrofuran (THF, 10 L) and methanol (3.5 L). Stir until the solid is fully dissolved.

    • Prepare a solution of sodium hydroxide (0.50 kg, 12.5 mol) in water (10 L) and add it to the reactor.

    • Stir the biphasic mixture vigorously at room temperature (20-25 °C) for 1-2 hours. The reaction is mildly exothermic. Monitor for the disappearance of the starting ester by HPLC.[9]

    • Concentrate the reaction mixture under reduced pressure to remove the THF and methanol.

    • Dilute the remaining aqueous solution with water (10 L) to ensure the sodium salt of the product is fully dissolved.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add concentrated hydrochloric acid (37%, approx. 1.5 L) with vigorous stirring until the pH of the solution is 1-2. A thick white precipitate will form.

    • Stir the cold suspension for an additional 1-2 hours to ensure complete precipitation.

    • Collect the product by filtration. Wash the filter cake extensively with cold deionized water until the filtrate is neutral (pH ~7).

    • Dry the final product in a vacuum oven at 60-70 °C to a constant weight.

Quantitative Data and Quality Control

StepProductStarting Material (Scale)Typical YieldPurity (HPLC)Key Analytical Data
A Ethyl 2-chloro-3-oxo-3-(4-fluorophenyl)propanoate ( 3 )4-Fluoroacetophenone (10.0 mol)80-85% (over 2 stages)>90%Used directly
B Ethyl 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylate ( 2 )Compound 3 (10.0 mol)88-92%>98%MP: 86-88 °C
C This compound ( 1 )Compound 2 (10.0 mol)92-95%>99.5%¹H NMR (DMSO-d₆): δ 12.89 (br. s, 1H, COOH), 7.53 (m, 2H, Ar-H), 7.27 (m, 2H, Ar-H), 2.67 (s, 3H, CH₃).[9] MP: 210-212 °C

Process Optimization and Scale-Up Insights

  • Temperature Control: The chlorination in Part A, Stage 2 is highly exothermic. Maintaining a low temperature (<10 °C) during the addition of SO₂Cl₂ is critical to prevent side reactions and ensure selectivity. For large-scale batches, a reactor with efficient cooling capacity is essential.

  • Quenching: The quenching of sodium hydride and the acidic workup in Part C are highly exothermic and involve gas evolution. Slow, controlled addition and efficient stirring are paramount to maintain control and ensure safety.

  • Solvent Selection: While ethanol is a good choice for the Hantzsch reaction, other solvents like isopropanol or acetonitrile could be explored to optimize solubility and reaction times.[4] The use of a THF/Methanol/Water mixture for hydrolysis ensures homogeneity during the reaction, leading to faster and more complete conversion.[9]

  • Crystallization and Purification: The purity of the final product is highly dependent on the final precipitation and washing steps. Using deionized water for washing is important to remove residual inorganic salts. If required, the final product can be recrystallized from a solvent system like ethanol/water to further enhance purity.

  • Green Chemistry Considerations: To improve the environmental footprint, consider replacing DCM in Part A with a greener solvent like 2-methyl-THF. Additionally, investigate the potential for recycling solvents like ethanol and THF through distillation.[10][11]

References

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available at: [Link]

  • Bouherrou, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

  • Google Patents. (2020). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
  • ResearchGate. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available at: [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available at: [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Hantzsch thiazole synthesis. Available at: [Link]

  • Google Patents. (1993). US5284974A - Process for the preparation of thioacetamide.
  • National Center for Biotechnology Information. (2009). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. Available at: [Link]

  • National Center for Biotechnology Information. (2010). Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. Available at: [Link]

  • MDPI. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Available at: [Link]

  • Google Patents. (1995). EP0648742B1 - Improved process for the preparation of thioacetamide.
  • ResearchGate. (2019). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Available at: [Link]

  • ACS Publications. (n.d.). Ru-Catalyzed Highly Chemo- and Enantioselective Hydrogenation of γ-Halo-γ,δ-Unsaturated-β-Keto Esters under Neutral Conditions - Supporting Information. Available at: [Link]

  • ResearchGate. (2022). Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy. Available at: [Link]

  • Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • National Center for Biotechnology Information. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Available at: [Link]

  • Lu Le Laboratory. (2013). Preparation of Thioacetamide - Organosulfur Compounds. Available at: [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 3-(4-chloro-phenyl)-3-oxo-propionate. Available at: [Link]

  • ACS Publications. (1956). A bench-scale preparation of thioacetamide. Available at: [Link]

Sources

Application Notes and Protocols for the Preparation of Stock Solutions of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the preparation, validation, and storage of stock solutions of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid (CAS: 433283-22-8). Recognizing the critical importance of accurate and stable compound solutions in drug discovery and development, this document moves beyond a simple set of instructions. It offers a self-validating system that empowers researchers to determine optimal solubility conditions, prepare high-quality stock solutions, and rigorously assess their stability over time. By integrating established scientific principles with practical, field-proven protocols, this guide ensures the integrity and reproducibility of experimental data.

Introduction: The Imperative for Precision in Stock Solution Preparation

This compound is a heterocyclic compound of interest in pharmaceutical research. As with any experimental compound, the reliability of in vitro and in vivo studies is fundamentally dependent on the accuracy of the concentration and the stability of the test solutions. An improperly prepared stock solution can lead to erroneous dose-response curves, misleading structure-activity relationships (SAR), and a significant waste of resources.

This application note provides a systematic approach to preparing and validating stock solutions of this specific compound. It is designed for researchers, scientists, and drug development professionals who require a high degree of confidence in their experimental starting materials. The protocols herein are grounded in best practices for analytical chemistry and are aligned with principles outlined by international regulatory bodies.[1][2][3]

Compound Information and Safety Precautions

Before handling the compound, it is essential to be familiar with its known properties and to take appropriate safety measures.

Compound Identification
PropertyValueSource
Chemical Name This compound-
CAS Number 433283-22-8[4][5][6]
Molecular Formula C₁₁H₈FNO₂S[4][5][6]
Molecular Weight 237.25 g/mol [4][5][6]
Appearance White to off-white solid
Purity ≥ 95%[4]
Hazard Identification and Safety

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[6]

Mandatory Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7]

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Part I: Solvent Selection and Solubility Determination

Rationale for Solvent Choice

The goal is to find a solvent that can dissolve the compound at a high enough concentration to create a useful stock solution, while minimizing the solvent's interference with the biological assay. For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity.[11]

Recommended Solvents for Initial Screening
  • Dimethyl sulfoxide (DMSO), USP Grade

  • Ethanol, ≥99.5%

  • Methanol, ≥99.8%

  • N,N-Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Protocol for Small-Scale Solubility Testing

This protocol is designed to determine an approximate solubility in a selection of solvents.

Materials:

  • This compound

  • Calibrated analytical balance

  • Amber glass vials with screw caps

  • Vortex mixer

  • Water bath sonicator

  • Pipettes

Procedure:

  • Weigh out approximately 1-5 mg of the compound into a pre-weighed amber glass vial. Record the exact weight.

  • Add a small, precise volume of the first solvent to be tested (e.g., 100 µL) to achieve a high target concentration (e.g., 10-50 mg/mL).

  • Vortex the vial vigorously for 1-2 minutes at room temperature.[12]

  • Visually inspect the solution for any undissolved particles against a dark background.

  • If the compound has not fully dissolved, use a water bath sonicator for up to 5 minutes.[12]

  • If undissolved solid remains, incrementally add more solvent (e.g., in 50 µL aliquots), vortexing and sonicating after each addition, until the compound is fully dissolved. Record the total volume of solvent used.

  • Repeat this process for each of the selected solvents.

  • Calculate the approximate solubility in mg/mL for each solvent.

The following diagram illustrates the decision-making process for solvent selection.

Solvent_Selection_Workflow start Start: Obtain Compound weigh Weigh 1-5 mg of Compound start->weigh add_solvent Add Initial Aliquot of Solvent weigh->add_solvent vortex Vortex for 1-2 minutes add_solvent->vortex inspect Visually Inspect for Dissolution vortex->inspect sonicate Sonicate for up to 5 minutes inspect->sonicate No dissolved Compound Dissolved inspect->dissolved Yes inspect2 Visually Inspect Again sonicate->inspect2 add_more_solvent Add Incremental Aliquot of Solvent inspect2->add_more_solvent No inspect2->dissolved Yes add_more_solvent->vortex calculate Calculate Approximate Solubility dissolved->calculate repeat_solvent Repeat with Next Solvent calculate->repeat_solvent repeat_solvent->weigh Yes end End: Select Optimal Solvent repeat_solvent->end No

Caption: Workflow for determining compound solubility.

Enhancing Aqueous Solubility via pH Adjustment

As a carboxylic acid, the solubility of this compound in aqueous solutions is expected to be pH-dependent.[13][14] If solubility in PBS is low, it can potentially be increased by raising the pH to deprotonate the carboxylic acid group, forming a more soluble salt.

Procedure:

  • Prepare a suspension of the compound in PBS at a concentration higher than its determined solubility.

  • While stirring, add small aliquots of a dilute base (e.g., 0.1 N NaOH) and monitor the pH and dissolution.

  • Observe the pH at which the compound fully dissolves. Note that a significant change in pH may not be compatible with the intended biological assay.

Part II: Preparation of the Stock Solution

Once an appropriate solvent and target concentration are determined, the stock solution can be prepared. The following protocol assumes DMSO as the chosen solvent, as is common in drug discovery.

Protocol for Preparing a 10 mM DMSO Stock Solution

Materials:

  • This compound (MW: 237.25 g/mol )

  • High-purity, anhydrous DMSO

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Volumetric flask (optional, for larger volumes)

  • Pipettes

Calculation: To prepare a 10 mM stock solution, the required mass of the compound is calculated as follows:

Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution: Mass (mg) = 0.010 mol/L * 0.001 L * 237.25 g/mol * 1000 mg/g = 2.37 mg

Procedure:

  • Accurately weigh out the calculated amount of the compound (e.g., 2.37 mg for a 1 mL stock) and transfer it to a sterile amber glass vial.

  • Add approximately 80% of the final desired volume of DMSO.

  • Vortex and/or sonicate the solution until the compound is completely dissolved.

  • Add DMSO to reach the final desired volume (e.g., 1 mL).

  • Vortex again to ensure homogeneity.

  • Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.

Part III: Quality Control and Stability Assessment

Preparing a stock solution is not the final step. Its concentration must be verified, and its stability must be assessed under relevant storage and experimental conditions.[3][15]

Initial Quality Control

A newly prepared stock solution should be checked for:

  • Appearance: The solution should be clear and free of any particulates.

  • Concentration Verification (Optional but Recommended): The concentration can be verified using a suitable analytical method, such as HPLC with UV detection, against a calibration curve prepared from a certified reference standard.

Stability Testing

Stability testing provides evidence on how the quality of the stock solution varies over time under the influence of temperature.[1][2] The International Council for Harmonisation (ICH) provides guidelines for stability testing of drug substances and products, the principles of which can be applied here.[1][16][17]

5.2.1. Long-Term Stability Protocol

This protocol assesses the stability of the solution under its intended long-term storage conditions.

Procedure:

  • Aliquot the stock solution into multiple small, single-use vials to avoid repeated freeze-thaw cycles for the main stock.[11]

  • Store the aliquots at the intended storage temperature (e.g., -20°C and -80°C).

  • At specified time points (e.g., 0, 1, 3, 6, and 12 months), remove one aliquot from each storage temperature.

  • Allow the aliquot to thaw completely at room temperature.

  • Analyze the sample for purity and concentration using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradants.

  • Compare the results to the initial (time 0) analysis. A change of >5-10% in concentration or the appearance of significant degradation products may indicate instability.

5.2.2. Freeze-Thaw Stability Protocol

This protocol evaluates the stability of the solution when subjected to repeated freezing and thawing, which can occur during routine use.[18]

Procedure:

  • Take a dedicated aliquot of the stock solution for this study.

  • Analyze the initial (time 0) concentration and purity.

  • Freeze the aliquot at the intended storage temperature (e.g., -20°C) for at least 24 hours.

  • Thaw the aliquot completely at room temperature for 24 hours. This constitutes one freeze-thaw cycle.[18]

  • After the thaw, take a small sample for analysis.

  • Repeat this cycle for a minimum of three to five cycles.[18]

  • Analyze the samples from each cycle and compare them to the initial results to assess for degradation or precipitation.

The overall workflow for preparing and validating a stock solution is depicted below.

Stock_Solution_Lifecycle cluster_prep Preparation cluster_qc Quality Control & Stability cluster_storage Storage & Use solubility Determine Solubility & Select Solvent calculate Calculate Mass for Target Concentration solubility->calculate weigh Weigh Compound calculate->weigh dissolve Dissolve in Solvent & Bring to Volume weigh->dissolve label_stock Label Stock Solution dissolve->label_stock qc_initial Initial QC (Appearance, Concentration) label_stock->qc_initial stability_study Initiate Stability Studies qc_initial->stability_study long_term Long-Term Stability (-20°C / -80°C) stability_study->long_term freeze_thaw Freeze-Thaw Stability stability_study->freeze_thaw analyze Analyze at Time Points (e.g., HPLC) long_term->analyze freeze_thaw->analyze evaluate Evaluate Data & Establish Expiry analyze->evaluate aliquot Aliquot into Single-Use Vials evaluate->aliquot store Store at Validated Temperature aliquot->store use Use in Experiments store->use

Sources

in vivo studies with 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid in animal models

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preclinical In Vivo Evaluation of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Introduction:

The 1,3-thiazole ring is a prominent heterocyclic scaffold recognized in medicinal chemistry for its ability to interact with a diverse array of biological targets.[1] This versatile core is present in numerous approved drugs and clinical candidates, demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[2][3][4] The specific compound, this compound (CAS No. 433283-22-8), is a member of this promising class.[5] While direct in vivo studies on this particular molecule are not extensively documented in publicly available literature, research on structurally related thiazole derivatives provides a strong rationale for its investigation as a potential therapeutic agent. For instance, other substituted thiazole carboxylic acid derivatives have demonstrated significant anti-inflammatory and antioxidant properties in preclinical animal models, suggesting that this compound may modulate similar pathways.[4][6]

This document serves as a detailed application and protocol guide for researchers initiating in vivo studies with this compound. It outlines a scientifically rigorous approach to conducting an initial evaluation of its potential anti-inflammatory effects using a well-established animal model. The protocols herein are designed to be self-validating, incorporating necessary controls and clear endpoints to ensure the generation of reliable and interpretable data.

Section 1: Rationale for In Vivo Model Selection

The successful preclinical evaluation of a novel compound hinges on the selection of an appropriate animal model that is both reproducible and clinically relevant.[7] For an initial assessment of systemic anti-inflammatory activity, the Lipopolysaccharide (LPS)-induced endotoxemia model in mice is an exemplary choice.

Causality for Selecting the LPS-Induced Endotoxemia Model:

  • Robustness and Reproducibility: The model is highly characterized and consistently produces a strong, systemic inflammatory response, making it ideal for screening potential anti-inflammatory agents.[8]

  • Mechanistic Clarity: LPS, a component of the outer membrane of Gram-negative bacteria, activates the innate immune system primarily through Toll-like receptor 4 (TLR4). This triggers a well-defined downstream signaling cascade involving the activation of transcription factors like NF-κB, leading to the rapid production and release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[9] This clear mechanism allows for the investigation of the compound's effect on a specific and critical inflammatory pathway.

  • Clinical Relevance: The cytokine storm induced by LPS administration mimics key aspects of the systemic inflammation observed in clinical conditions like sepsis, providing valuable insights into a compound's potential to mitigate such pathological states.[8]

The following diagram illustrates the simplified signaling pathway targeted in this model.

LPS_Pathway LPS LPS (Endotoxin) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Activates Signaling Cascade Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Promotes Transcription Inflammation Systemic Inflammation Cytokines->Inflammation Induces Experimental_Workflow Acclimatization Animal Acclimatization (7 days) Grouping Randomization into Treatment Groups (n=8-10/group) Acclimatization->Grouping Pretreatment Oral Pre-treatment (Vehicle, Compound, or Dexamethasone) Grouping->Pretreatment Challenge LPS Challenge (15 mg/kg, i.p.) Pretreatment->Challenge 60 min post-treatment Monitoring Endpoint Monitoring Challenge->Monitoring Sacrifice Euthanasia & Sample Collection (2h post-LPS for cytokines) (24-72h for survival/histology) Monitoring->Sacrifice Analysis Data Analysis (ELISA, Histopathology, Statistics) Sacrifice->Analysis

Caption: General workflow for the in vivo LPS model.

Section 3: Detailed Experimental Protocols

Protocol 3.1: Preparation of Dosing Suspension and Oral Gavage

This protocol details the steps for preparing the test compound and administering it safely to mice.

Materials:

  • This compound

  • Vehicle (0.5% w/v CMC in sterile water)

  • Microbalance and weigh boats

  • Mortar and pestle (optional, for grinding)

  • Magnetic stirrer and stir bar

  • Appropriately sized syringes (1 mL)

  • 20-gauge, 1.5-inch curved oral gavage needle with a ball tip [10]* Animal scale

Procedure:

  • Calculate Required Amount: Based on the mean body weight of the mice in a group and the desired dose (e.g., 30 mg/kg), calculate the total mass of the compound needed. Assume a dosing volume of 10 mL/kg. [10] * Example: For a 25 g mouse at 30 mg/kg, the dose is 0.75 mg. For a 10 mL/kg volume, this is 0.75 mg in 0.25 mL. The required concentration is 3 mg/mL.

  • Prepare Vehicle: Weigh the appropriate amount of CMC powder and slowly add it to sterile water while stirring vigorously to avoid clumping. Stir until fully dissolved.

  • Prepare Suspension: Accurately weigh the calculated amount of the test compound. If the powder is crystalline, gently grind it to a fine powder using a mortar and pestle. Add a small amount of the vehicle to the powder to create a paste, then gradually add the remaining vehicle while stirring continuously.

  • Homogenize: Place the suspension on a magnetic stirrer and stir for at least 30 minutes before dosing to ensure homogeneity. Keep the suspension stirring throughout the dosing procedure.

  • Animal Restraint: Firmly restrain the mouse by scruffing the neck and back to immobilize the head. The body should be held in a vertical position to align the pharynx and esophagus. [11]6. Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the space between the incisors and molars), advancing it along the upper palate. The mouse will typically swallow as the tube reaches the esophagus. Allow the needle to pass smoothly without any force. [10]7. Administration: Once the needle is in place (the pre-measured length should reach the stomach), slowly depress the syringe plunger to administer the suspension. Do not administer too quickly to avoid reflux. [11]8. Withdrawal: After administration, gently withdraw the needle in a single, smooth motion.

  • Monitoring: Return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing, which could indicate improper administration.

Protocol 3.2: LPS-Induced Endotoxemia in Mice

This protocol outlines the procedure for inducing and evaluating systemic inflammation.

Materials:

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Sterile, pyrogen-free 0.9% saline

  • Prepared dosing suspensions (from Protocol 3.1)

  • Syringes and needles for intraperitoneal (i.p.) injection (27-gauge)

  • Equipment for sample collection (e.g., heparinized tubes for plasma, sterile instruments)

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

Procedure:

  • Acclimatization and Grouping: Allow male C57BL/6 mice (8-10 weeks old) to acclimate for at least one week. Randomly assign mice to the experimental groups outlined in Table 2.1.

  • Pre-treatment: Administer the vehicle, test compound, or positive control via oral gavage as described in Protocol 3.1.

  • LPS Challenge: Sixty minutes after pre-treatment, administer LPS (e.g., 15 mg/kg) via intraperitoneal (i.p.) injection. Prepare the LPS solution fresh in sterile saline.

  • Endpoint Measurement - Cytokine Analysis:

    • At a peak time point for cytokine release (typically 1.5-2 hours post-LPS), euthanize the mice. [8] * Immediately collect blood via cardiac puncture into heparinized tubes.

    • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

    • Store plasma at -80°C until analysis.

    • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the plasma using commercial ELISA kits according to the manufacturer's instructions.

  • Endpoint Measurement - Survival Study:

    • For survival studies, a higher dose of LPS may be required (e.g., 30-50 mg/kg). [8] * Following the LPS challenge, monitor the animals for signs of endotoxic shock (piloerection, lethargy, huddling) and record survival every 6-12 hours for a total of 72 hours.

  • Endpoint Measurement - Histopathology:

    • At a relevant time point (e.g., 24 hours), euthanize a separate cohort of animals.

    • Perfuse the animals with saline followed by 10% neutral buffered formalin.

    • Collect key organs such as the lungs and liver and store them in formalin for histological processing (e.g., Hematoxylin and Eosin staining) to assess tissue damage and inflammatory cell infiltration.

Section 4: Data Analysis and Interpretation

  • Cytokine Data: Data should be expressed as mean ± Standard Error of the Mean (SEM). Analyze for statistical significance using a one-way Analysis of Variance (ANOVA) followed by a Dunnett's post-hoc test to compare the compound-treated groups against the vehicle-LPS control group. A p-value of <0.05 is typically considered significant.

  • Survival Data: Present survival data using a Kaplan-Meier plot. Analyze for statistical significance between groups using the Log-rank (Mantel-Cox) test.

Example Data Presentation:

Table 4.1: Effect on Plasma TNF-α Levels (Example Data)

Treatment GroupDose (mg/kg)Plasma TNF-α (pg/mL)% Inhibition
Vehicle + LPS--2540 ± 310--
Compound + LPS101890 ± 25025.6%
Compound + LPS301120 ± 18055.9%
Compound + LPS100750 ± 11070.5%
Dexamethasone + LPS5610 ± 9576.0%
Data are Mean ± SEM. p<0.05 vs. Vehicle + LPS group.

References

  • Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Hawash, M., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Available at: [Link]

  • Aouad, M. R., et al. (2021). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Saleem, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

  • Chance, M. R. A., et al. (1946). The pharmacology of basic esters of thiazole carboxylic acids. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Nagy, I. Z. (1988). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. PubMed. Available at: [Link]

  • Wujec, M., et al. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules. Available at: [Link]

  • Kim, T. H., et al. (2023). Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production. International Journal of Molecular Sciences. Available at: [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine. Available at: [Link]

  • Molbase. (n.d.). RAC-5-(4-FLUOROPHENYL)-2-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID synthesis. Molbase. Available at: [Link]

  • Virginia Tech. (2017). SOP: Mouse Oral Gavage. Office of the University Veterinarian. Available at: [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University. Available at: [Link]

  • Yamamoto, T., et al. (2023). Intestinal edema induced by LPS-induced endotoxemia is associated with an inflammasome adaptor ASC. PLOS ONE. Available at: [Link]

  • Kumar, V., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Al-Najjar, B. O., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. Molecules. Available at: [Link]

  • Ahmad, S., et al. (2017). "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers. Biomedicine & Pharmacotherapy. Available at: [Link]

  • Larsson, A., et al. (2021). Effect of Endotoxemia Induced by Intraperitoneal Injection of Lipopolysaccharide on the Mg isotopic Composition of Biofluids and Tissues in Mice. Frontiers in Immunology. Available at: [Link]

Sources

Application Notes and Protocols: Molecular Docking of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Thiazole Derivative

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The subject of this guide, 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid, is a synthetic compound featuring this privileged heterocyclic ring. Its structural similarity to molecules with known anti-inflammatory and anticancer effects suggests it may harbor therapeutic potential. For instance, a related compound, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, has demonstrated anti-diabetic, anti-inflammatory, and antioxidant activities in preclinical models.[2] Furthermore, various fluorophenyl-substituted thiazole and thiadiazole derivatives have been explored as inhibitors of protein kinases like c-Met for cancer therapy and as aromatase inhibitors for estrogen-dependent breast cancer.[3][4]

Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for elucidating potential mechanisms of action and for screening virtual libraries of compounds against a specific target. By simulating the interaction between this compound and relevant protein targets, we can gain insights into its binding affinity and mode of interaction, thereby guiding further experimental validation.

This document provides a comprehensive, step-by-step protocol for conducting a molecular docking study of this compound against two putative protein targets: Cyclooxygenase-2 (COX-2) for its potential anti-inflammatory activity and c-Met kinase for its potential anticancer activity.

I. Foundational Principles: The 'Why' Behind the 'How'

A robust molecular docking study is more than a mere computational exercise; it is a hypothesis-driven investigation into the molecular recognition between a ligand and its target. The choices made at each step, from target selection to result interpretation, are critical for generating meaningful and actionable data.

A. Target Selection Rationale

The selection of appropriate protein targets is paramount. Given the known biological activities of structurally similar thiazole derivatives, we have selected the following targets:

  • Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain. Its inhibition is a well-established mechanism for anti-inflammatory drugs. Docking our compound into the active site of COX-2 will help to assess its potential as an anti-inflammatory agent.

  • c-Met Kinase: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Its dysregulation is implicated in various cancers, making it a validated target for anticancer drug development. Investigating the binding of our thiazole derivative to c-Met kinase can shed light on its potential as a cancer therapeutic.[3]

B. The Importance of Validation

A fundamental principle of computational modeling is that all models are approximations of reality. Therefore, validation is not an optional step but a critical component of the workflow. In this protocol, we will employ a re-docking strategy to validate our docking parameters. This involves docking a known co-crystallized ligand back into the active site of its protein and comparing the predicted pose with the experimentally determined one. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked and crystal poses is generally considered a successful validation.

II. Experimental Workflow: A Visual Overview

The following diagram illustrates the key stages of the molecular docking protocol detailed in this guide.

workflow Figure 1: Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (Energy Minimization) Grid_Gen Grid Box Generation Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (Cleaning & Optimization) Protein_Prep->Grid_Gen Validation Protocol Validation (Re-docking) Grid_Gen->Validation Docking Molecular Docking Simulation Validation->Docking Validated Parameters Pose_Analysis Pose Analysis & Scoring Docking->Pose_Analysis Interaction_Analysis Ligand-Protein Interaction Analysis Pose_Analysis->Interaction_Analysis

Caption: Overall workflow for the molecular docking study.

III. Detailed Protocols

This section provides step-by-step instructions for performing the molecular docking of this compound. We will use AutoDock Vina as the docking software for this protocol, a widely used and validated open-source program.

A. Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools: Includes AutoDockTools (ADT) for preparing input files.

  • AutoDock Vina: The docking engine.

  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.

  • PyMOL or Chimera: Molecular visualization software for analyzing results.

B. Protocol 1: Ligand Preparation

The 3D structure of the ligand must be energetically minimized to represent a low-energy conformation.

  • Obtain Ligand Structure:

    • Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure.

  • Energy Minimization:

    • Use a computational chemistry software (e.g., Avogadro, ArgusLab) or an online server to perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the minimized structure in a .mol2 or .pdb format.

  • Prepare Ligand for AutoDock:

    • Open AutoDockTools (ADT).

    • Go to Ligand -> Input -> Open and select the minimized ligand file.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT.

C. Protocol 2: Protein Preparation

The crystal structure of the protein needs to be "cleaned" to remove non-essential molecules and optimized for docking.

  • Download Protein Structures:

    • Go to the Protein Data Bank website (rcsb.org).

    • For COX-2, a suitable PDB entry is 5IKR .

    • For c-Met kinase, a suitable PDB entry is 3QUM .

    • Download the PDB files for these structures.

  • Protein Cleaning and Optimization in ADT:

    • Open ADT and go to File -> Read Molecule and open the downloaded PDB file (e.g., 5IKR.pdb).

    • Remove water molecules and any co-crystallized ligands or ions that are not part of the active site. Go to Edit -> Delete Water.

    • Add polar hydrogens to the protein: Edit -> Hydrogens -> Add.

    • Compute Gasteiger charges: Edit -> Charges -> Compute Gasteiger.

    • Save the prepared protein as a .pdbqt file: Grid -> Macromolecule -> Choose. Select the protein and save it.

D. Protocol 3: Docking Protocol Validation (Re-docking)

Before docking our target ligand, we must validate the docking parameters using the co-crystallized ligand.

  • Extract the Co-crystallized Ligand:

    • Open the original PDB file (e.g., 5IKR.pdb) in a text editor or molecular visualizer.

    • Isolate the coordinates of the co-crystallized ligand and save it as a separate PDB file.

  • Prepare the Co-crystallized Ligand:

    • Follow the steps in Protocol 1 to prepare the co-crystallized ligand and save it as a .pdbqt file.

  • Define the Grid Box:

    • In ADT, with the prepared protein loaded, go to Grid -> Grid Box.

    • Center the grid box on the co-crystallized ligand. Adjust the dimensions of the box to encompass the entire binding site, typically with a spacing of 1.0 Å.

  • Run Re-docking with AutoDock Vina:

    • Create a configuration file (conf.txt) specifying the paths to the protein and ligand .pdbqt files, and the grid box parameters.

    • Execute the docking run from the command line: vina --config conf.txt --log log.txt.

  • Analyze the Results:

    • Visualize the docked poses of the co-crystallized ligand along with the original crystal structure in PyMOL or Chimera.

    • Calculate the RMSD between the top-scoring docked pose and the crystal pose. An RMSD < 2.0 Å validates the docking protocol.

E. Protocol 4: Molecular Docking of the Target Ligand

Once the protocol is validated, we can proceed with docking our compound of interest.

  • Prepare the Configuration File:

    • Create a new configuration file, this time specifying the path to the prepared this compound .pdbqt file.

    • Use the same protein and grid box parameters that were validated in the previous step.

  • Run the Docking Simulation:

    • Execute AutoDock Vina using the new configuration file.

  • Analyze the Docking Results:

    • AutoDock Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the top-scoring poses in the active site of the protein.

IV. Data Interpretation and Analysis

The output of a docking simulation provides a wealth of information that requires careful interpretation.

A. Binding Affinity and Pose Selection

AutoDock Vina provides a binding affinity score for each predicted pose. A more negative score indicates a stronger predicted binding affinity. While the absolute value of the score is an estimation, it is useful for ranking different poses and comparing the binding of different ligands to the same target. The top-scoring pose is generally considered the most likely binding mode, but other low-energy poses should also be examined.

B. Analysis of Ligand-Protein Interactions

The biological effect of a ligand is mediated by its interactions with the amino acid residues in the protein's binding pocket. A thorough analysis of these interactions is crucial for understanding the binding mode.

  • Visualize Interactions: Use molecular visualization software to identify and analyze the non-covalent interactions between the ligand and the protein.

  • Key Interactions to Look For:

    • Hydrogen Bonds: These are strong, directional interactions that are critical for binding specificity.

    • Hydrophobic Interactions: Interactions between nonpolar groups, which are a major driving force for ligand binding.

    • Pi-Pi Stacking: Interactions between aromatic rings.

    • Salt Bridges: Electrostatic interactions between charged groups.

The following diagram illustrates the process of analyzing ligand-protein interactions.

interaction_analysis Figure 2: Ligand-Protein Interaction Analysis Docked_Complex Docked Ligand-Protein Complex Visualization Visualization in PyMOL/Chimera Docked_Complex->Visualization HBonds Hydrogen Bonds Visualization->HBonds Hydrophobic Hydrophobic Interactions Visualization->Hydrophobic Pi_Stacking Pi-Pi Stacking Visualization->Pi_Stacking Salt_Bridges Salt Bridges Visualization->Salt_Bridges

Caption: Analyzing key non-covalent interactions.

C. Tabulating and Comparing Results

For a comprehensive analysis, the docking results for both target proteins should be summarized in a table.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
COX-25IKRCalculated ValueList of Residues
c-Met Kinase3QUMCalculated ValueList of Residues

V. Conclusion and Future Directions

This application note has provided a detailed protocol for the molecular docking of this compound against COX-2 and c-Met kinase. The results of this in silico study will provide valuable insights into the potential anti-inflammatory and anticancer activities of this compound.

It is crucial to remember that molecular docking is a predictive tool. The hypotheses generated from this study must be validated through experimental assays, such as in vitro enzyme inhibition assays and cell-based assays, to confirm the biological activity of the compound.

VI. References

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7195229/]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [URL: https://www.mdpi.com/1420-3049/27/19/6433]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules. [URL: https://pubmed.ncbi.nlm.nih.gov/41471768/]

  • "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers. Biomedicine & Pharmacotherapy. [URL: https://pubmed.ncbi.nlm.nih.gov/28938514/]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid (CAS: 433283-22-8). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, troubleshoot experimental issues, and ultimately improve reaction yields and purity. We will delve into the mechanistic underpinnings of the reaction to provide a robust framework for optimization.

The Synthetic Pathway at a Glance

The synthesis of the target carboxylic acid is typically achieved in a two-step sequence. The core heterocyclic structure is first constructed via the Hantzsch thiazole synthesis to form an ester intermediate.[1][2] This intermediate is then hydrolyzed under basic conditions to yield the final carboxylic acid product.[3] Understanding the nuances of each step is critical for a successful outcome.

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Step 1: Hantzsch Thiazole Synthesis cluster_2 Step 2: Saponification SM1 Ethyl 2-chloro-3-(4-fluorophenyl)-3-oxopropanoate Ester Ethyl 5-(4-fluorophenyl)-2-methyl- 1,3-thiazole-4-carboxylate SM1->Ester Cyclocondensation (e.g., Ethanol, reflux) SM2 Thioacetamide SM2->Ester Cyclocondensation (e.g., Ethanol, reflux) Acid 5-(4-Fluorophenyl)-2-methyl- 1,3-thiazole-4-carboxylic acid (Final Product) Ester->Acid 1. Base Hydrolysis (e.g., NaOH, THF/MeOH/H2O) 2. Acidification (e.g., HCl)

Caption: Overall workflow for the two-step synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Step 1: Hantzsch Thiazole Synthesis (Ester Formation)

The Hantzsch synthesis is a robust method for forming thiazoles but can be prone to issues if not carefully controlled.[4][5] It involves the reaction of an α-halocarbonyl compound with a thioamide.[1]

Hantzsch_Mechanism Thioamide Thioacetamide (Nucleophile) Adduct S-Alkylation Adduct Thioamide->Adduct Haloketone α-haloketone Ester (Electrophile) Haloketone->Adduct Cyclization Intramolecular Cyclization Adduct->Cyclization Attack by N on C=O Dehydration Dehydration (-H2O) Cyclization->Dehydration Elimination Product Thiazole Ester Dehydration->Product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Q1: My reaction yield for the thiazole ester is very low or zero. What are the likely causes?

A1: This is a common issue that can typically be traced to three main factors: starting material quality, reaction conditions, or competing side reactions.

  • Starting Material Integrity:

    • α-Haloketone Instability: The α-haloketone starting material (e.g., Ethyl 2-chloro-3-(4-fluorophenyl)-3-oxopropanoate) can be unstable. Ensure it is fresh or has been stored properly under inert gas and protected from light and moisture. Purity can be checked by ¹H NMR before use.

    • Thioamide Quality: Thioacetamide is hygroscopic and can degrade. Use a freshly opened bottle or dry the reagent under vacuum before use.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: Ethanol is a common solvent that works well for both the initial Sₙ2 attack and the subsequent cyclization/dehydration steps.[2] However, for less reactive substrates, a higher boiling point solvent like DMF might be considered, although this can complicate work-up.

    • Temperature: The reaction typically requires heating to reflux to drive the dehydration and aromatization of the thiazole ring.[6] Insufficient temperature will result in a stalled reaction, often at the intermediate stage.

    • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Hantzsch syntheses can take anywhere from a few hours to overnight. Prematurely stopping the reaction is a common cause of low yield.

  • Side Reactions:

    • The α-haloketone can undergo self-condensation or react with the solvent if conditions are too harsh or if trace amounts of base/acid are present. Maintaining a neutral or slightly acidic environment is often beneficial. Some protocols report improved yields under mildly acidic conditions.[7]

Q2: I've formed the product, but it's an impure oil that won't crystallize. How can I purify it?

A2: Oily products are common when residual solvents or low-molecular-weight impurities are present.

  • Initial Cleanup: After the aqueous work-up, ensure the organic layer is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) and the solvent is completely removed under high vacuum. Sometimes, co-evaporation with a solvent like toluene can help remove traces of water or ethanol.

  • Purification Methods:

    • Column Chromatography: This is the most reliable method for purifying oily products. A silica gel column using a gradient of ethyl acetate in hexanes is a good starting point for separating the polar thiazole ester from non-polar impurities.

    • Inducing Crystallization: If chromatography is not desired, try dissolving the oil in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, isopropanol) and then slowly adding a cold anti-solvent in which it is poorly soluble (e.g., water, hexanes) until turbidity persists. Scratching the inside of the flask with a glass rod at the liquid-air interface can provide nucleation sites. Seeding with a previously obtained crystal is also highly effective.

Step 2: Saponification (Hydrolysis to the Carboxylic Acid)

This step involves the base-mediated hydrolysis of the ester to a carboxylate salt, followed by acidification to precipitate the final product.[3]

Q3: My TLC analysis shows that the ester is not fully consumed, even after several hours. How can I drive the hydrolysis to completion?

A3: Incomplete hydrolysis is usually a matter of kinetics or stoichiometry.

  • Stoichiometry: Ensure at least one, and preferably 1.1 to 1.5, molar equivalents of the base (e.g., NaOH, LiOH) are used. The reaction consumes one equivalent of base, and a slight excess helps drive the equilibrium.

  • Solvent System: A mixed-solvent system such as THF/Methanol/Water is highly effective.[3] THF helps solubilize the organic ester, while methanol and water solubilize the hydroxide salt and facilitate the reaction.

  • Temperature: While many hydrolyses proceed at room temperature, gently heating the reaction mixture to 40-50 °C can significantly increase the reaction rate without promoting degradation of the thiazole ring.[8] Monitor the temperature carefully to avoid solvent loss.

Q4: I obtained a very low yield of precipitate after adding acid. Where did my product go?

A4: Low recovery after acidification points to issues with precipitation or product stability.

  • Incomplete Precipitation:

    • pH Control: The carboxylic acid will precipitate most effectively at its isoelectric point. Add the acid (e.g., 1M HCl) slowly while vigorously stirring and monitoring the pH. Over-acidifying can sometimes lead to the formation of soluble hydrochloride salts. The target pH is typically in the 2-4 range.

    • Temperature: Ensure the solution is thoroughly chilled in an ice bath (0-5 °C) before and during acidification.[3] The solubility of the carboxylic acid is significantly lower at reduced temperatures. Allow the suspension to stir in the cold for at least 30 minutes before filtration to maximize precipitation.

  • Product Stability: The thiazole ring is generally stable, but prolonged exposure to harsh acidic or basic conditions, especially at high temperatures, can lead to ring-opening or other degradation pathways. Work-up should be performed promptly after the reaction is complete.

Optimized Experimental Protocols

The following protocols are synthesized from literature reports and best practices.

Protocol 1: Synthesis of Ethyl 5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylate
ReagentM.W.AmountMolesEquiv.
Ethyl 2-chloro-3-(4-fluorophenyl)-3-oxopropanoate244.6410.0 g40.9 mmol1.0
Thioacetamide75.133.38 g45.0 mmol1.1
Ethanol (200 proof)-150 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-chloro-3-(4-fluorophenyl)-3-oxopropanoate (10.0 g, 40.9 mmol) and thioacetamide (3.38 g, 45.0 mmol).

  • Add ethanol (150 mL) to the flask.

  • Heat the reaction mixture to reflux (approx. 78 °C) with stirring.

  • Monitor the reaction progress using TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (200 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material by recrystallization from an ethanol/water mixture or by silica gel chromatography to afford the pure thiazole ester.

Protocol 2: Hydrolysis to this compound
ReagentM.W.AmountMolesEquiv.
Ethyl 5-(4-fluorophenyl)-2-methyl...265.2910.0 g37.7 mmol1.0
Sodium Hydroxide40.001.66 g41.5 mmol1.1
Tetrahydrofuran (THF)-70 mL--
Methanol (MeOH)-25 mL--
Water-70 mL--
Conc. HCl (37%)-As needed--

Procedure:

  • In a 500 mL flask, dissolve the thiazole ester (10.0 g, 37.7 mmol) in a mixture of THF (70 mL) and methanol (25 mL).[3]

  • In a separate beaker, dissolve sodium hydroxide (1.66 g, 41.5 mmol) in water (70 mL).

  • Add the aqueous NaOH solution to the solution of the ester.

  • Stir the reaction mixture vigorously at room temperature for 30-60 minutes. Monitor the disappearance of the starting material by TLC. If the reaction is slow, it can be gently warmed to 40 °C.

  • Once hydrolysis is complete, concentrate the mixture in vacuo to remove the THF and methanol.

  • Dissolve the remaining aqueous residue in additional water (150 mL) and cool the solution to 0 °C in an ice-water bath.

  • Slowly add concentrated HCl dropwise with vigorous stirring until the pH of the solution is ~2-3. A thick white precipitate will form.

  • Continue stirring the cold suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 50 mL).

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight to yield the title compound as a white or off-white solid. A typical yield is >90%.[3]

References
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • ResearchGate. (2022). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Bardaweel, S. K., et al. (2014). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 19(9), 15058-15073. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Development in the Synthesis of Thiazoles. Retrieved from [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]

  • MDPI. (2014). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid (CAS 433283-22-8). This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this compound in high purity. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles.

Part 1: Understanding the Purification Challenges

The purification of this compound presents a unique set of challenges stemming from its molecular structure. The molecule is amphoteric, containing both a weakly basic thiazole ring and an acidic carboxylic acid group. This duality, combined with its aromatic nature and the presence of a fluorophenyl group, influences its solubility, crystallinity, and impurity profile.

Key Structural Features Influencing Purification:

  • Carboxylic Acid Group (-COOH): Allows for manipulation of solubility through pH adjustment (acid-base extraction) but can also lead to issues like tailing in normal-phase chromatography.

  • Thiazole Ring: The nitrogen atom in the thiazole ring is weakly basic, allowing the molecule to be protonated in strongly acidic conditions. This ring is also central to the common synthetic route (Hantzsch synthesis), which can introduce specific impurities.

  • 4-Fluorophenyl Group: This bulky, hydrophobic group significantly impacts the molecule's solubility, often rendering it poorly soluble in water but moderately soluble in polar organic solvents.

  • Methyl Group (-CH3): Provides a slight increase in lipophilicity.

A common synthesis route involves the hydrolysis of the corresponding methyl or ethyl ester.[1] The primary purification challenge often lies in removing unreacted starting ester and any side products from the saponification reaction.

Part 2: Troubleshooting Guide (Q&A)

This section addresses specific problems you may encounter during the purification process.

Issue 1: My final product is a persistent off-white or beige solid, and HPLC shows minor impurities. How can I improve the color and purity?

Answer: An off-white or beige color often indicates the presence of minor, highly conjugated impurities or residual starting materials. A multi-step purification approach is typically most effective.

  • Step 1: Acid-Base Extraction. This is the most powerful initial step to remove non-acidic impurities.[2][3][4][5][6] Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Extract with a weak aqueous base, such as 5% sodium bicarbonate solution.[3][4] The desired carboxylic acid will convert to its sodium salt and move into the aqueous layer, leaving behind neutral impurities (like the starting ester) in the organic layer.

  • Step 2: Re-precipitation. Separate the aqueous layer and cool it in an ice bath. Slowly acidify with a dilute acid like 1M or 2M HCl to a pH of 2-3.[4][7] The protonated carboxylic acid will precipitate out of the solution.

  • Step 3: Recrystallization. The solid obtained from re-precipitation can be further purified by recrystallization. A solvent system of methanol/water or ethanol/water is often effective for thiazole carboxylic acids.[8][9] Dissolve the solid in a minimal amount of hot methanol or ethanol and then slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to form pure crystals.

Issue 2: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound's solubility in the hot solvent is too high, and it separates as a liquid phase upon cooling before it can form an ordered crystal lattice.

  • Use a More Dilute Solution: The most common cause is a solution that is too concentrated. Add more of the primary (good) solvent to the hot mixture to ensure the compound remains dissolved at a slightly lower temperature, then allow for very slow cooling.

  • Change the Solvent System: If dilution doesn't work, a different solvent pair is needed. Screen for solvents where the compound has high solubility when hot but very low solubility when cold. Isopropanol/water, acetone/hexane, or THF/hexane are potential alternatives.[8]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.

Issue 3: I'm using column chromatography, but the product is smearing/tailing badly on the column.

Answer: Tailing of carboxylic acids on silica gel is a common problem. Silica gel is slightly acidic and can interact strongly with the polar carboxylic acid group through hydrogen bonding, leading to poor separation and broad peaks.

  • Acidify the Mobile Phase: Add a small amount of a volatile acid, such as 0.1-1% acetic acid or formic acid, to your eluent system (e.g., ethyl acetate/hexane).[10] This keeps the carboxylic acid fully protonated and reduces its interaction with the silica surface, resulting in sharper peaks.

  • Consider Reversed-Phase Chromatography: For polar compounds, reversed-phase chromatography (C18 silica) can be a better option.[11] Use a mobile phase like acetonitrile/water or methanol/water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks.

  • Esterification: If direct chromatography of the acid is unsuccessful, a temporary workaround is to re-esterify the acid (e.g., to its methyl ester), purify the less polar ester by standard silica gel chromatography, and then hydrolyze it back to the pure acid.[12]

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities from a typical synthesis?

A1: If synthesized via the common Hantzsch thiazole synthesis followed by ester hydrolysis, the primary impurities are:

  • Unreacted Starting Ester: (e.g., methyl 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylate).[1]

  • Starting Materials from Hantzsch Synthesis: Unreacted α-haloketone and thioamide precursors.[13][14]

  • Regioisomers: Depending on the reaction conditions (neutral vs. acidic), the Hantzsch synthesis can sometimes produce small amounts of the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[15]

Q2: What is the expected solubility profile of this compound?

A2: Based on its structure and analogous compounds[], the solubility profile is generally:

  • Water: Very poorly soluble in its neutral form. Soluble in aqueous base (e.g., NaOH, NaHCO3) as its carboxylate salt.

  • Alcohols (Methanol, Ethanol): Moderately soluble, especially when heated.

  • Chlorinated Solvents (DCM, Chloroform): Sparingly to moderately soluble.

  • Ethers (Diethyl Ether, THF): Sparingly to moderately soluble.

  • Apolar Solvents (Hexane, Heptane): Very poorly soluble.

Q3: Can I use Nuclear Magnetic Resonance (NMR) to assess purity?

A3: Yes, 1H NMR is an excellent tool. For the title compound, the expected signals in DMSO-d6 are a singlet for the methyl group around δ 2.67 ppm, multiplets for the fluorophenyl protons between δ 7.27-7.53 ppm, and a very broad singlet for the carboxylic acid proton far downfield (δ > 12 ppm).[1] The absence of signals corresponding to the starting ester (e.g., a methoxy singlet around δ 3.8-3.9 ppm) is a key indicator of purity.

Part 4: Key Experimental Protocols & Visualizations

Protocol 1: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude solid (10 g) in ethyl acetate (200 mL). If not fully soluble, add a co-solvent like THF.

  • Base Extraction: Transfer the solution to a separatory funnel. Add 100 mL of a 5% aqueous sodium bicarbonate solution and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.[2][3]

  • Separation: Drain the lower aqueous layer into a clean flask. Extract the organic layer again with another 50 mL of 5% NaHCO3 solution. Combine the aqueous extracts. The organic layer contains neutral impurities and can be discarded.

  • Back-Wash (Optional): To remove any residual neutral impurities from the combined aqueous layers, wash once with 50 mL of ethyl acetate. Discard this organic wash.

  • Precipitation: Cool the combined aqueous layer in an ice-water bath. While stirring, slowly add 2M HCl dropwise until the pH of the solution is ~2 (check with pH paper). A white precipitate should form.[4][17]

  • Isolation: Continue stirring in the ice bath for 15-30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash the filter cake with cold deionized water (2 x 50 mL), and dry under high vacuum.

Data Summary Table
Purification MethodKey Impurities RemovedTypical PurityAdvantagesDisadvantages
Acid-Base Extraction Neutral compounds (e.g., starting ester)>95%High capacity, cost-effective, removes key impurities.[2][5]Does not remove acidic impurities.
Recrystallization Structurally different impurities, colored byproducts>98%Yields high-purity crystalline material.Requires solvent screening, potential for product loss in mother liquor.[8]
Chromatography Close structural analogs, regioisomers>99%Highest resolution, excellent for removing trace impurities.Lower capacity, requires solvent, potential for tailing.[10][12]
Visual Workflow: Purification Strategy Selection

This decision tree helps in choosing the appropriate purification workflow based on the initial purity of the crude product.

Purification_Strategy cluster_alt Alternative for Stubborn Impurities start Crude Product Analysis (TLC/HPLC/NMR) check_purity Purity < 90%? (Significant starting material) start->check_purity check_color Purity > 90% but Off-Color/Minor Impurities? check_purity->check_color No acid_base Perform Acid-Base Extraction check_purity->acid_base Yes recrystallize Perform Recrystallization check_color->recrystallize Yes final_product High-Purity Product (>99%) check_color->final_product No (Purity is sufficient) acid_base->recrystallize Follow with... chromatography Perform Column Chromatography (Acidified Eluent) recrystallize->chromatography If impurities persist... recrystallize->final_product chromatography->final_product

Caption: Decision tree for selecting a purification strategy.

References

  • Wikipedia. Acid–base extraction. [Link]

  • Google Patents.
  • University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction. [Link]

  • Google Patents. US3274207A - Processes for preparing thiazole carboxylic acids.
  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]

  • Google Patents. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Chemistry LibreTexts. Acid-Base Extraction. [Link]

  • New Drug Approvals. Thiazole derivative. [Link]

  • Darko, E., & Adegboruwa, K. B. (n.d.). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. [Link]

  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. [Link]

  • ResearchGate. How to separate ester from carboxylic acid by using chromatography? [Link]

  • Huyen, N. T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4849. [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • Reddit. Column chromatography of carboxylic acids? [Link]

  • ResearchGate. Hantzsch thiazole synthesis. [Link]

  • ChemSrc. 5-(4-Fluorophenyl)thiophene-2-carboxylic acid. [Link]

  • Google Patents.
  • Malek, N., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(1), 143. [Link]

  • ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. [Link]

  • Google Patents. US8058440B2 - Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Okumura, K., et al. (1999). Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. Bulletin of the Chemical Society of Japan, 72(11), 2483-2490. [Link]

  • ChemHelpASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

Sources

minimizing side products in the synthesis of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid (CAS 433283-22-8)[1]. This document is designed for researchers, medicinal chemists, and process development professionals. Our goal is to provide actionable, in-depth troubleshooting advice to help you minimize side product formation and maximize the yield and purity of your target compound. This guide moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in the lab.

Overview of the Core Synthesis Pathway

The most common and robust route to this thiazole derivative is a two-step process based on the classic Hantzsch thiazole synthesis.[2][3] The overall process involves the cyclocondensation of an α-halo-β-ketoester with a thioamide, followed by saponification of the resulting ester.

Step 1: Hantzsch Thiazole Synthesis

  • Reactants: Ethyl 2-chloro-3-oxo-3-(4-fluorophenyl)propanoate and Thioacetamide.

  • Product: Ethyl 5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylate.

Step 2: Saponification

  • Reactant: Ethyl 5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylate.

  • Product: this compound.

Below is a diagram illustrating the primary reaction mechanism.

Hantzsch_Synthesis Figure 1: Hantzsch Thiazole Synthesis Mechanism cluster_reactants Starting Materials Ketoester Ethyl 2-chloro-3-oxo- 3-(4-fluorophenyl)propanoate SN2_Intermediate Thioimidate Intermediate (S-alkylation product) Ketoester->SN2_Intermediate 1. SN2 Attack (Sulfur nucleophile) Thioacetamide Thioacetamide Thioacetamide->SN2_Intermediate Cyclized_Intermediate Hemithioaminal (Thiazoline derivative) SN2_Intermediate->Cyclized_Intermediate 2. Intramolecular Condensation Ester_Product Ethyl 5-(4-Fluorophenyl)-2-methyl- 1,3-thiazole-4-carboxylate Cyclized_Intermediate->Ester_Product 3. Dehydration (-H2O) Final_Acid Target Molecule: 5-(4-Fluorophenyl)-2-methyl- 1,3-thiazole-4-carboxylic acid Ester_Product->Final_Acid 4. Saponification (e.g., NaOH, H3O+)

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: My overall yield is very low. What are the most likely causes?

Low yield is a common issue that can originate from multiple points in the synthesis. A systematic approach is crucial for diagnosis.[4]

Answer:

There are three primary areas to investigate: (A) Purity of Starting Materials , (B) Reaction Conditions of the Hantzsch Condensation , and (C) Inefficient Hydrolysis or Work-up .

A) Purity of Starting Materials:

  • Ethyl 2-chloro-3-oxo-3-(4-fluorophenyl)propanoate: This reactant is susceptible to degradation and may contain unchlorinated or di-chlorinated impurities. The unchlorinated starting material, ethyl 3-oxo-3-(4-fluorophenyl)propanoate, will not participate in the Hantzsch reaction, thus lowering the effective concentration of your limiting reagent. Verify purity by ¹H NMR before use.

  • Thioacetamide: Thioacetamide can hydrolyze back to acetamide, especially if stored improperly. Acetamide will not form a thiazole, leading to lower yields. Use freshly purchased or properly stored thioacetamide of high purity.[4]

B) Hantzsch Reaction Conditions:

  • Temperature: This reaction typically requires heating to overcome the activation energy for both condensation and dehydration.[2][5] If you are running the reaction at room temperature, a low yield is expected. Refluxing in a suitable solvent like ethanol is standard.

  • Solvent Choice: The polarity of the solvent is critical. Ethanol or methanol are commonly used and generally effective.[2][4] However, if yields are poor, consider screening other solvents like isopropanol or acetonitrile.

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before proceeding to work-up.

C) Hydrolysis and Work-up:

  • Incomplete Saponification: The hydrolysis of the ethyl ester to the carboxylic acid requires a strong base (NaOH or KOH) and sufficient time. If TLC analysis of your crude product shows a spot corresponding to the starting ester, the hydrolysis was incomplete.

  • Product Loss During Acidification: The final product is precipitated by acidifying the aqueous solution after hydrolysis.[6] If too much acid is added, or if the solution is not adequately cooled, some product may remain dissolved. Ensure the pH is adjusted carefully to the isoelectric point (typically pH 3-4) and that the mixture is thoroughly chilled before filtration.

Low_Yield_Troubleshooting Figure 2: Troubleshooting Workflow for Low Yield cluster_SM Starting Material Issues cluster_Hantzsch Hantzsch Reaction Issues cluster_Hydrolysis Hydrolysis/Work-up Issues Start Low Overall Yield Check_SM 1. Verify Purity of Starting Materials (NMR, GC-MS) Start->Check_SM Check_Hantzsch 2. Optimize Hantzsch Reaction Conditions Start->Check_Hantzsch Check_Hydrolysis 3. Evaluate Hydrolysis and Work-up Start->Check_Hydrolysis SM_Purity Impure α-chloro-β-ketoester? Hydrolyzed Thioacetamide? Check_SM->SM_Purity Hantzsch_Conditions Temp too low? Wrong solvent? Time too short? Check_Hantzsch->Hantzsch_Conditions Hydrolysis_Problems Incomplete hydrolysis? Product loss on precipitation? Check_Hydrolysis->Hydrolysis_Problems SM_Solution Solution: Re-purify starting materials or use fresh batch. SM_Purity->SM_Solution Hantzsch_Solution Solution: Increase temp (reflux), screen solvents, monitor by TLC. Hantzsch_Conditions->Hantzsch_Solution Hydrolysis_Solution Solution: Increase hydrolysis time/base, carefully control pH, chill before filtration. Hydrolysis_Problems->Hydrolysis_Solution

Caption: Figure 2: Troubleshooting Workflow for Low Yield.

Question 2: My final product is contaminated with a significant amount of the corresponding ethyl ester. How can I fix this?

Answer:

This is a clear indication of incomplete saponification. The conversion of the ester to the carboxylate salt is an equilibrium process, and several factors can prevent it from going to completion.

  • Insufficient Base: Ensure you are using at least 1.1 to 1.5 molar equivalents of NaOH or KOH relative to the ester. A stoichiometric amount may not be sufficient to drive the reaction to completion.

  • Reaction Time/Temperature: While this reaction is often fast at room temperature (30-60 minutes), some sterically hindered esters or heterogeneous mixtures may require gentle heating (40-50 °C) or extended reaction times to ensure full conversion.[6] Monitor the disappearance of the starting ester by TLC (a simple mobile phase like 3:1 Hexanes:Ethyl Acetate should show a clear separation between the less polar ester and the baseline carboxylate salt).

  • Solvent System: The hydrolysis is typically performed in a mixture of solvents like THF/Methanol/Water to ensure the solubility of both the organic ester and the aqueous base.[6] If the ester is crashing out of solution, the reaction will be slow and incomplete. Adjust the solvent ratios to maintain a homogeneous solution.

Corrective Action: If you have already isolated the contaminated product, you do not need to discard it. Simply re-subject the entire batch to the saponification conditions (dissolve in THF/MeOH, add aqueous NaOH, stir until TLC confirms complete conversion) and then proceed with the acidic work-up.

Question 3: I see an unexpected side product with a mass corresponding to a thiazole without the 4-carboxy group. What is happening?

Answer:

This suggests that a decarboxylation event has occurred. Thiazole-4-carboxylic acids can be susceptible to decarboxylation under harsh conditions, particularly excessive heat or very strong acidic/basic conditions during work-up.

  • Cause: The most likely cause is overheating the reaction mixture during the Hantzsch synthesis or, more commonly, during the final hydrolysis/acidification steps.

  • Prevention:

    • During hydrolysis, avoid prolonged heating. Most saponifications of this type can be conducted at room temperature.[6]

    • During acidification, perform the addition of acid slowly while cooling the mixture in an ice bath.[6] This dissipates the heat generated from the neutralization reaction.

    • Avoid using excessively strong acids or allowing the final pH to drop too low (e.g., below 1-2) for extended periods.

Frequently Asked Questions (FAQs)

Q1: How critical is the purity of the starting α-chloro-β-ketoester? A1: It is absolutely critical. The Hantzsch synthesis is sensitive to impurities in the α-haloketone.[4] The most common impurity is the non-halogenated starting material, ethyl 3-oxo-3-(4-fluorophenyl)propanoate. This will not react and will need to be removed during purification, lowering your effective yield. A more problematic impurity is the di-chlorinated species, ethyl 2,2-dichloro-3-oxo-3-(4-fluorophenyl)propanoate, which can lead to undesired side reactions. Always check the purity of this starting material via ¹H NMR or GC-MS before starting the reaction.

Q2: Can I use a different thioamide, for example, thiourea? A2: You can, but it will produce a different final product. Using thioacetamide (CH₃C(S)NH₂) results in the desired 2-methyl substituted thiazole.[2] If you were to use thiourea (H₂NC(S)NH₂), the product would be a 2-amino-thiazole derivative. The choice of thioamide directly determines the substituent at the C2 position of the thiazole ring.

Q3: My reaction seems to stall. Are there any catalysts that can improve the Hantzsch condensation step? A3: While the classic Hantzsch synthesis often proceeds well without a catalyst, modern variations have shown that catalysts can improve yields and shorten reaction times.[4] For challenging substrates, catalysts like silica-supported tungstosilisic acid have been reported to be effective.[7] Microwave irradiation is another modern technique used to dramatically reduce reaction times and improve yields in Hantzsch syntheses.[4]

Q4: What is the best method for purifying the final carboxylic acid product? A4: The most common and effective method is precipitation followed by recrystallization.

  • Precipitation: After saponification, the product exists as a water-soluble sodium or potassium salt. Cooling the solution and carefully adding acid (e.g., HCl) will protonate the carboxylate, causing the neutral, water-insoluble carboxylic acid to precipitate.[2][6]

  • Filtration & Washing: The precipitate is collected by filtration and washed thoroughly with cold water to remove inorganic salts.

  • Recrystallization: For higher purity, the crude solid can be recrystallized from a suitable solvent system, such as ethanol/water, isopropanol, or acetic acid.

Key Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylate

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thioacetamide (1.0 eq) and absolute ethanol (approx. 5 mL per gram of thioacetamide).

  • Stir the mixture until the thioacetamide is fully dissolved.

  • Add ethyl 2-chloro-3-oxo-3-(4-fluorophenyl)propanoate (1.05 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 4:1 Hexane:EtOAc). The formation of a new, more polar spot indicates product formation.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice water.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • The product may precipitate as a solid or can be extracted with an organic solvent like ethyl acetate (3x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

Protocol 2: Saponification to this compound

  • Dissolve the crude ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (3:1 v/v).[6]

  • In a separate flask, prepare a solution of sodium hydroxide (1.2 eq) in water.

  • Add the aqueous NaOH solution to the ester solution and stir vigorously at room temperature for 30-60 minutes.[6]

  • Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Dissolve the remaining aqueous residue in water and cool the solution to 0-5 °C in an ice bath.

  • Slowly add concentrated HCl dropwise with stirring. A white precipitate will form. Continue adding acid until the pH of the mixture is approximately 3-4.

  • Stir the cold slurry for an additional 15-30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water.

  • Dry the solid in a vacuum oven at 40-50 °C to a constant weight to yield the final product.[6]

Parameter Typical Value Rationale / Comment
Hantzsch Solvent EthanolGood solubility for reactants, suitable reflux temperature.[2][4]
Hantzsch Temp. ~78 °C (Reflux)Provides activation energy for cyclization and dehydration.[2]
Saponification Base NaOH or KOHStrong base required for efficient ester hydrolysis.
Saponification Temp. Room TemperatureGenerally sufficient; avoids potential side reactions like decarboxylation.[6]
Precipitation pH 3 - 4Ensures the carboxylic acid is fully protonated and insoluble.
Purification RecrystallizationEffective for removing minor impurities. (Solvent: Ethanol/Water)

Table 1: Summary of Key Reaction Parameters.

References

  • Wikipedia. (2023). Thioacetamide. Retrieved from [Link]

  • Lu Le Laboratory. (2013). Preparation of Thioacetamide. Retrieved from [Link]

  • Walter, T. R. (1956). A bench-scale preparation of thioacetamide. Journal of Chemical Education, 33(12), 616. Retrieved from [Link]

  • Google Patents. (1995). EP0648742B1 - Improved process for the preparation of thioacetamide.
  • Mamedov, V. A., et al. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Molecules, 27(24), 8829. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Bou-Salah, L., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(7), 1145. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Toldy, L., et al. (1975). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Tetrahedron Letters, 16(25), 2161-2164. Retrieved from [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 3-(4-chloro-phenyl)-3-oxo-propionate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. Retrieved from [Link]

  • Mehmood, H., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11235–11247. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-chloro-2-oxo-butanoate. Retrieved from [Link]

  • Wang, C., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(10), 1704-1719. Retrieved from [Link]

  • ACS Publications. (2017). Supporting Information for Ru-Catalyzed Highly Chemo- and Enantioselective Hydrogenation of γ-Halo-γ,δ-Unsaturated-β-Keto Esters under Neutral Conditions. Retrieved from [Link]

  • Google Patents. (2011). US8058440B2 - Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid.
  • PubChem. (n.d.). Ethyl 2-chloro-3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro[4][6][8]triazo. Retrieved from [Link]

  • Google Patents. (2013). CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid.

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Technical Support Center: Optimizing Hantzsch Synthesis of Fluorophenyl Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch synthesis of fluorophenyl thiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this powerful reaction to create fluorinated thiazole scaffolds. The unique electronic properties of fluorine can significantly influence reaction outcomes, and this resource provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the specific challenges of this synthesis.

Introduction: The Hantzsch Synthesis in the Context of Fluorinated Aromatics

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of an α-haloketone with a thioamide or thiourea derivative to form the thiazole ring.[1][2] The reaction is prized for its reliability and the accessibility of its starting materials. When synthesizing 4-fluorophenyl thiazoles, the key starting material is typically a 2-halo-1-(fluorophenyl)ethanone, such as 2-bromo-4'-fluoroacetophenone.

The presence of a fluorine atom on the phenyl ring introduces distinct electronic effects. As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which can enhance the reactivity of the α-haloketone. This increased electrophilicity at both the carbonyl carbon and the α-carbon can facilitate the key steps of the Hantzsch mechanism, potentially leading to faster reaction rates.[3] However, this can also influence side reaction pathways. This guide will address how to leverage these properties for optimal outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of fluorophenyl thiazoles via the Hantzsch reaction, presented in a question-and-answer format.

Question 1: My reaction yield is very low, or I'm not seeing any product formation. What are the likely causes?

Answer: Low or no yield in a Hantzsch synthesis can stem from several factors, from reactant quality to reaction conditions. Here is a systematic approach to troubleshooting this issue:

  • Purity of Starting Materials:

    • α-Haloketone Quality: The 2-halo-1-(fluorophenyl)ethanone (e.g., 2-bromo-4'-fluoroacetophenone) is a lachrymator and can be unstable over time. Ensure it is fresh or has been stored properly under inert gas, away from light and moisture. Impurities or degradation can halt the reaction.[4]

    • Thioamide/Thiourea Purity: Impurities in the thioamide or thiourea can lead to unwanted side reactions, consuming your starting materials.[4] Recrystallize the thioamide if its purity is questionable.

  • Reaction Conditions:

    • Temperature: While many Hantzsch reactions proceed at room temperature, some require heating to overcome the activation energy.[4] If you see no product formation, consider gently heating the reaction mixture (e.g., to 40-65°C). A typical protocol for synthesizing 4-(4-fluorophenyl)thiazoles involves refluxing in ethanol for 4-5 hours.[1]

    • Solvent Choice: Ethanol and methanol are the most common and effective solvents.[4] Ensure you are using anhydrous solvents, as water can sometimes interfere with the reaction.

  • Reaction Time:

    • Monitoring is Key: The reaction progress should be monitored diligently using Thin Layer Chromatography (TLC). Insufficient reaction time will result in a low yield, while excessively long times can lead to the formation of degradation byproducts.[4]

Question 2: I've isolated my product, but NMR analysis shows a significant isomeric byproduct. What is it and how can I prevent its formation?

Answer: This is a classic issue in Hantzsch synthesis, particularly when using N-monosubstituted thioureas. The byproduct is likely the 3-substituted 2-imino-2,3-dihydrothiazole isomer instead of the desired 2-(N-substituted amino)thiazole.

  • Understanding the Cause: The regioselectivity of the cyclization is highly dependent on the reaction's pH.

    • Neutral/Basic Conditions: Favor the formation of the desired 2-(N-substituted amino)thiazole. This is the standard and generally preferred pathway.[5]

    • Acidic Conditions: Promote the formation of the 2-imino isomer. The reaction can inadvertently become acidic if the α-haloketone releases HBr/HCl, which is not neutralized.[5]

  • Strategic Solutions:

    • Control the pH: To ensure the formation of the 2-amino isomer, conduct the reaction in a neutral solvent. If necessary, a non-nucleophilic acid scavenger can be added.

    • Favoring the Imino Isomer: Conversely, if the 2-imino isomer is the desired product, carrying out the reaction in a strongly acidic medium (e.g., 10M HCl in ethanol) can make it the major product.[5]

Diagram: Regioselectivity in Hantzsch Synthesis

G Start α-Haloketone + N-Substituted Thiourea Intermediate Thioether Intermediate Start->Intermediate Initial S-Alkylation AminoProduct 2-(N-Substituted Amino)thiazole (Desired Product) Intermediate->AminoProduct IminoProduct 3-Substituted 2-Imino-2,3-dihydrothiazole (Isomeric Byproduct) Intermediate->IminoProduct invis1 invis2 Neutral Neutral or Basic Conditions Neutral->invis1 Favors N-attack on Carbonyl Acidic Acidic Conditions Acidic->invis2 Favors N'-attack on Carbonyl

Caption: Control of regioselectivity by pH.

Question 3: The reaction is sluggish and requires very long reflux times. How can I accelerate the synthesis of my fluorophenyl thiazole?

Answer: Modern techniques can dramatically reduce reaction times and often improve yields compared to conventional heating.

  • Microwave-Assisted Synthesis: This is a highly effective method for accelerating the Hantzsch synthesis. Microwave irradiation provides rapid and uniform heating, often reducing reaction times from hours to minutes.[6][7] For example, some syntheses that take 8 hours under conventional reflux can be completed in 30 minutes at 90°C in a microwave reactor, with improved yields.[7]

  • Ultrasonic Irradiation: Sonication is another green chemistry approach that can promote the reaction at room temperature, shortening reaction times and often leading to high yields.[8][9]

  • Catalysis: While the classic Hantzsch synthesis is often uncatalyzed, heterogeneous catalysts like silica-supported tungstosilisic acid can be employed to enhance reaction rates and facilitate product isolation, as the catalyst can be easily filtered off.[8]

Frequently Asked Questions (FAQs)

Q1: Does the fluorine on the phenyl ring affect which α-haloketone I should use (e.g., bromo vs. chloro)?

A1: Yes, it can. 2-Bromo-4'-fluoroacetophenone is generally more reactive than its chloro-analogue due to bromide being a better leaving group. For most applications, the bromo-derivative is preferred to ensure a reasonably fast initial S-alkylation step.[3]

Q2: What is the general mechanism for the Hantzsch synthesis?

A2: The reaction proceeds via a well-established mechanism:

  • S-Alkylation: The sulfur atom of the thioamide (a strong nucleophile) attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide and forming a thioether intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate attacks the electrophilic carbonyl carbon.

  • Dehydration: A molecule of water is eliminated to form a 4-hydroxythiazoline intermediate, which then tautomerizes.

  • Aromatization: A final dehydration step results in the formation of the stable, aromatic thiazole ring.

Diagram: Hantzsch Thiazole Synthesis Mechanism

G Reactants α-Haloketone + Thioamide Step1 S-Alkylation (SN2) Reactants->Step1 Intermediate1 Thioether Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 4-Hydroxythiazoline Intermediate Step2->Intermediate2 Step3 Dehydration & Aromatization Intermediate2->Step3 Product Thiazole Product Step3->Product

Caption: Key steps of the Hantzsch synthesis mechanism.

Q3: Are there any specific safety precautions for working with 2-bromo-4'-fluoroacetophenone?

A3: Absolutely. 2-Bromo-4'-fluoroacetophenone is a hazardous compound. It is classified as corrosive and harmful and is a lachrymator (tear-inducing).[10]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.[10]

Experimental Protocols

Protocol 1: Conventional Synthesis of 2-(Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole

This protocol is adapted from a literature procedure for the synthesis of fluorophenyl-based thiazoles.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the respective aryl-substituted thiosemicarbazone (1.0 mmol, 1.0 eq) and 2-bromo-4-fluoroacetophenone (1.0 mmol, 1.0 eq).

  • Solvent Addition: Add absolute ethanol (10-15 mL).

  • Heating: Heat the mixture to reflux (approximately 78°C) and maintain for 4-5 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of petroleum ether:ethyl acetate). The disappearance of starting materials and the appearance of a single new spot indicates completion.

  • Work-up: Once complete, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and air dry. Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Synthesis of N-Aryl-4-(fluorophenyl)thiazol-2-amines

This is a general protocol based on efficient microwave-assisted Hantzsch syntheses.[7]

  • Reaction Setup: In a specialized microwave reaction vessel, combine the 2-bromo-1-(fluorophenyl)ethanone (1.0 mmol, 1.0 eq) and the appropriate N-arylthiourea (1.1 mmol, 1.1 eq).

  • Solvent Addition: Add methanol (2-3 mL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to 90°C for 30 minutes.

  • Work-up: After cooling, the product typically precipitates.

  • Isolation: Collect the solid by vacuum filtration, wash with cold methanol, and dry. The purity is often high enough without further purification, but recrystallization can be performed if needed.

Quantitative Data Summary

The choice of methodology can significantly impact reaction parameters and outcomes. The following table summarizes typical conditions.

ParameterConventional Heating[1]Microwave Irradiation[7]Ultrasonic Irradiation[8]
Temperature Reflux (e.g., ~78°C in EtOH)90 - 120°CRoom Temperature
Time 4 - 8 hours15 - 30 minutes1.5 - 2 hours
Solvent Ethanol, MethanolMethanol, DMFEthanol/Water
Typical Yield 60 - 80%89 - 95%80 - 90%
Catalyst Often noneNoneOptional (e.g., SiW/SiO₂)

References

  • Bouherrou, H., Saidoun, A., Abderrahmani, A., Abdellaziz, L., Rachedi, Y., Dumas, F., & Ben-Salah, F. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. Available from: [Link]

  • Li, Y., Geng, J., Liu, Y., & Wang, Q. (2013). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Molecules, 18(10), 12535-12543. Available from: [Link]

  • O'Hagan, D. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1479. Available from: [Link]

  • Rehman, S., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11285-11301. Available from: [Link]

  • Patel, R. M., Patel, N. J., & Patel, K. C. (2012). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. Available from: [Link]

  • Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. ResearchGate. Available from: [Link]

  • Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. Available from: [Link]

  • Verma, A., & Kumar, S. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 1639-1711. Available from: [Link]

  • Kamila, S., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53(37), 4921-4924. Available from: [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from: [Link]

  • Rehman, S., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Available from: [Link]

  • Saini, A., Kumar, S., & Sandhu, J. S. (2007). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 66, 95-107. Available from: [Link]

  • Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Available from: [Link]

  • Macmillan Group Meeting. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. Available from: [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]

  • Joe Chem. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples [Video]. YouTube. Available from: [Link]

  • ResearchGate. (2015). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Available from: [Link]

  • Kočevar, M., et al. (2005). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Molecules, 10(4), 833-843. Available from: [Link]

  • ResearchGate. (n.d.). SiW.SiO2 catalyzed synthesis of new Hantzsch thiazole derivatives 4a–4j. Available from: [Link]

  • Acadechem. (n.d.). 2'-Bromo-4'-fluoroacetophenone: A Versatile Intermediate in Organic Synthesis. Available from: [Link]

  • ResearchGate. (2012). ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. Available from: [Link]

  • Grow Kudos. (n.d.). Microwave-Assisted Hantzsch Thiazole Synthesis. Retrieved from: [Link]

  • ResearchGate. (n.d.). Hantzsch thiazole synthesis. Retrieved from: [Link]

  • Bdeir, I., et al. (2007). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2-Bromo-4-fluoroacetophenone: A Versatile Chemical Building Block. Retrieved from: [Link]

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(22), 8517-8524. Available from: [Link]

  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved from: [Link]

  • Gratex. (n.d.). 2-Bromo-4'-fluoroacetophenone: High Purity Organic Synthesis Intermediate. Retrieved from: [Link]

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troubleshooting inconsistent results in biological assays with 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Troubleshooting Inconsistent Assay Results

Welcome to the technical support center for 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid. As Senior Application Scientists, we understand that inconsistent results in biological assays can be a significant source of frustration, leading to wasted resources and delays in research.[1] This guide is designed to provide researchers, scientists, and drug development professionals with a structured approach to troubleshooting and resolving variability when working with this specific thiazole derivative.

Our approach is built on first principles, addressing the interplay between the compound's physicochemical properties, the experimental setup, and the biological system. We will explore common pitfalls and provide actionable solutions to enhance the reliability and reproducibility of your data.[2][3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding inconsistent experimental outcomes.

Q1: My results with this compound are highly variable between experiments. What are the primary causes?

Inconsistent results are a frequent challenge and typically stem from three main areas: the compound itself, the experimental system, or the assay protocol.[1] For this specific molecule, pay close attention to:

  • Compound Solubility & Precipitation: Being a carboxylic acid, the compound's solubility is likely pH-dependent. Minor variations in your assay buffer's pH can lead to precipitation, drastically lowering the effective concentration at the target.[4][5]

  • Stock Solution Integrity: Repeated freeze-thaw cycles or improper storage can lead to compound degradation or concentration changes due to solvent evaporation.[4][6]

  • Cell Culture Conditions: For cell-based assays, factors like cell passage number, seeding density, and growth phase can significantly alter cellular responses to a small molecule inhibitor.[7][8]

Q2: I am not observing any biological effect, even at high concentrations. Is the compound inactive?

While possible, a lack of activity is often due to experimental factors rather than the compound being inert.[4] Before concluding inactivity, consider:

  • Poor Aqueous Solubility: The compound may be precipitating out of your aqueous assay buffer.[4][5] What you see as a 100 µM solution might effectively be a 1 µM solution with 99 µM of precipitated, inactive compound.

  • Inappropriate Vehicle Solvent Concentration: The final concentration of your solvent (e.g., DMSO) must be compatible with your assay system. High solvent concentrations can be cytotoxic or otherwise interfere with the assay.[4][9]

  • Assay Timing: The incubation time may be too short or too long to observe the desired phenotype. Run a time-course experiment to determine the optimal endpoint.[3]

Q3: How should I properly prepare and store stock solutions of this compound?

Proper stock solution management is critical for reproducibility.

  • Solvent Selection: High-purity DMSO is the most common and recommended solvent for creating a high-concentration primary stock.[10]

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[4][11] Protect from light if the compound's photosensitivity is unknown.

  • Handling Carboxylic Acids: Given the carboxylic acid moiety, be aware that acidic storage conditions are preferable to prevent deprotonation and potential reactivity.[12][13] Always use appropriate personal protective equipment (PPE).[14]

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving specific experimental issues.

Guide 2.1: Compound-Related Issues: Solubility and Stability

The most common source of error for poorly soluble compounds is the failure to achieve and maintain the desired concentration in the assay medium.[5]

Issue: Compound Precipitation

The fluorophenyl group makes the molecule hydrophobic, while the carboxylic acid provides a handle for aqueous solubility, creating a delicate balance. When the DMSO stock is diluted into aqueous buffer, the compound can crash out of solution.[15]

Troubleshooting Workflow for Solubility

start Inconsistent Results Observed check_sol Visually Inspect for Precipitation (Cloudiness, particles after dilution) start->check_sol precip_yes Precipitation Observed check_sol->precip_yes Yes precip_no No Visible Precipitation check_sol->precip_no No sol_test Perform Formal Solubility Test (See Protocol 3.2) precip_yes->sol_test check_stability Assess Compound Stability (LC-MS analysis of stock/working solution) precip_no->check_stability reduce_conc Lower Final Assay Concentration sol_test->reduce_conc change_solv Increase Final DMSO % (Caution: Max 0.5% for most cells) reduce_conc->change_solv use_pluronic Consider Excipients (e.g., Pluronic F-127) change_solv->use_pluronic check_assay Proceed to Assay System Troubleshooting (Guide 2.2) check_stability->check_assay

Caption: Decision tree for troubleshooting compound precipitation.

Issue: Chemical Stability and Reactivity

Thiazole rings can, in some cases, exhibit chemical reactivity, and the overall molecule may be susceptible to degradation.[16]

  • Thiol Reactivity: Some thiazole-containing compounds can react with cysteine residues in proteins.[16] If your target protein has a critical cysteine in its active site, this could be a mechanism of action. However, it can also lead to non-specific activity. To test this, run the assay in the presence of a reducing agent like DTT; a loss of activity suggests potential covalent interaction.[16]

  • Hydrolysis: The carboxylic acid group is generally stable, but prolonged storage in improperly buffered solutions could be a concern.

  • Storage: Always store the compound according to the manufacturer's datasheet, typically desiccated and protected from light.[12] Organic acids should be stored away from bases and reactive metals.[12][17]

Table 1: Compound Properties & Handling Summary
PropertyValue / RecommendationSource
Chemical Formula C₁₁H₈FNO₂S
Molar Mass 237.25 g/mol
Appearance Solid
Primary Stock Solvent DMSO[10]
Recommended Stock Conc. 10-50 mMGeneral Practice
Storage Conditions -20°C or -80°C, desiccated, in aliquots[4][11]
Final Assay Solvent Conc. <0.5% (cell-based), <1-2% (biochemical)[4]
Guide 2.2: Assay System-Related Issues

If you have confirmed your compound is soluble and stable, the variability may lie within the biological or experimental system.[1][2]

Issue: Variability in Cell-Based Assays

Cellular systems are dynamic and a major source of variability.[7]

  • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift.[8]

  • Cell Seeding Density: Uneven cell plating or plating at densities that lead to contact inhibition can dramatically alter drug response.[18] Ensure cells are in the logarithmic growth phase during the experiment.[18]

  • Edge Effects: Evaporation from wells on the edge of a microplate can concentrate the compound and affect cell growth. To mitigate this, do not use the outer wells for experimental data or fill them with sterile buffer/media.[19]

Workflow for Standardizing Cell-Based Assays

start Start: New Experiment thaw Thaw New Cell Vial (Low Passage) start->thaw culture Culture Under Standard Conditions (Consistent media, density, time) thaw->culture plate Plate Cells Uniformly (Avoid edge effects) culture->plate treat Treat with Compound (Logarithmic growth phase) plate->treat readout Perform Assay Readout (Consistent incubation times) treat->readout end End: Consistent Data readout->end

Caption: A standardized workflow to reduce cell-based assay variability.

Issue: Interference in Biochemical Assays

In simpler, cell-free systems, the compound can still interfere with the assay technology itself.

  • Assay Reagent Reactivity: The compound could react directly with assay reagents (e.g., reducing agents in a luciferase assay).[20]

  • Signal Interference: The compound may possess intrinsic fluorescence or absorbance at the wavelengths used for readout, leading to false positives or negatives.[16] Run a control plate with the compound in assay buffer without the enzyme/protein to check for this.

Part 3: Key Protocols & Methodologies

Protocol 3.1: Preparation of Stock and Working Solutions

This protocol ensures consistent preparation of the compound for use in assays.

  • Primary Stock (e.g., 20 mM): a. Weigh out a precise amount of this compound powder (e.g., 2.37 mg). b. Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., for 2.37 mg, add 500 µL for a 20 mM stock). c. Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or sonication can be used if necessary.[11] d. Centrifuge briefly to pellet any undissolved particulates. e. Aliquot into single-use volumes (e.g., 10-20 µL) in low-binding tubes. f. Store at -80°C, protected from light.[11]

  • Intermediate Dilution: a. Thaw a single aliquot of the primary stock. b. Dilute in DMSO to create an intermediate stock (e.g., 1 mM). This step helps minimize pipetting errors from the highly concentrated primary stock.

  • Final Working Solution: a. Serially dilute the intermediate stock in your final assay buffer or cell culture medium. b. Crucially, vortex or mix vigorously immediately after adding the compound to the aqueous solution to minimize precipitation.[5] c. Ensure the final DMSO concentration remains below the tolerance limit of your assay (e.g., <0.5%).[4]

Protocol 3.2: Assessment of Kinetic Solubility in Assay Buffer

This protocol helps determine the concentration at which the compound begins to precipitate in your specific assay medium.

  • Prepare a series of dilutions of your compound in the actual assay buffer, starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., 0.1 µM).

  • Also prepare a "buffer + vehicle" control (e.g., buffer with 0.5% DMSO).

  • Incubate the solutions under the same conditions as your assay (e.g., 37°C for 1 hour).

  • Visually inspect each tube for signs of precipitation (cloudiness, Tyndall effect with a laser pointer).

  • For a quantitative measure, centrifuge the samples at high speed (e.g., 14,000 x g) for 20 minutes to pellet any precipitate.

  • Carefully remove the supernatant and measure the concentration of the soluble compound using an appropriate method like HPLC-UV or LC-MS.

  • The highest concentration that shows no significant loss of compound from the supernatant is your practical upper limit for that buffer system.

References

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from BioAssay Systems website. [Link]

  • Riss, T. (2018). How to Reduce Cell Culture Variability. Promega Connections. [Link]

  • Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. National Center for Biotechnology Information. [Link]

  • Molecular Pathology Outreach. (n.d.). Assay Troubleshooting. Retrieved from MB-About. [Link]

  • Pan, L., et al. (2011). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Pharmaceutical Sciences, 100(5), 1820-1831. [Link]

  • Solarbio. (2026). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Retrieved from Solarbio website. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from Marin Biologic website. [Link]

  • Health News. (2023). A Complete Guide To Troubleshooting Biochemistry Analyzers. Retrieved from Health News website. [Link]

  • Williams, H. D., et al. (2012). Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations. Molecular Pharmaceutics, 9(11), 3363-3380. [Link]

  • Georgikopoulos, C., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14382-14397. [Link]

  • Brozic, A., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(5), 752-758. [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from Bitesize Bio website. [Link]

  • Chemistry World. (2018). Why choice of solvent matters more than you think. Retrieved from Chemistry World website. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from IJPSR website. [Link]

  • ResearchGate. (2025). In vitro methods to assess drug precipitation. Retrieved from ResearchGate. [Link]

  • Safety Storage Systems. (n.d.). Safe Working Practices: Storing Acids. Retrieved from Safety Storage Systems website. [Link]

  • National Center for Biotechnology Information. (n.d.). The Impact of Solvent Selection: Strategies to Guide the Manufacturing of Liposomes Using Microfluidics. Retrieved from NCBI website. [Link]

  • North Industrial Chemicals. (2024). How to Store Acids Safely: A Comprehensive Guide. Retrieved from North Industrial Chemicals website. [Link]

Sources

stability testing of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Testing of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals conducting stability testing on this compound (CAS No. 433283-22-8)[1]. Our focus is to deliver scientifically-grounded, practical solutions to common experimental challenges, ensuring the integrity and reliability of your stability data.

Understanding the Molecule: Physicochemical Properties and Inherent Stabilities

This compound is a heterocyclic compound featuring several functional groups that dictate its stability profile. A proactive understanding of its structure is the first step in designing a robust stability study.

  • Thiazole Ring: The thiazole ring is an aromatic heterocycle containing both sulfur and nitrogen.[2][3] While its aromaticity provides considerable stability, the lone pair electrons on the sulfur and nitrogen atoms make it susceptible to oxidative degradation.[2] The sulfur atom can be oxidized to a sulfoxide or sulfone, which would disrupt the ring's aromaticity.[2]

  • Aryl Substituents: The presence of the 4-fluorophenyl group at position 5 makes the compound particularly susceptible to photodegradation. Aryl-substituted thiazoles are known to react with singlet oxygen via a [4+2] Diels-Alder cycloaddition, leading to the formation of an unstable endoperoxide that subsequently rearranges into degradation products.[4][5]

  • Carboxylic Acid Group: The carboxylic acid moiety is a potential site for reactions like esterification if alcohols are present in the formulation or as solvents. It also influences the molecule's solubility at different pH values. While generally stable, decarboxylation can be induced under high thermal stress.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should anticipate for this compound? A1: Based on its structure, the most probable degradation pathways are photodegradation, oxidation, and thermal degradation. Photodegradation is a significant concern due to the aryl substituent on the thiazole ring.[5] Oxidation of the sulfur atom in the thiazole ring is also a likely pathway. Hydrolysis of the core structure is less likely, but pH-dependent stability should still be thoroughly evaluated as mandated by regulatory guidelines.[6]

Q2: Which regulatory guidelines are essential for designing my stability studies? A2: The International Council for Harmonisation (ICH) guidelines are the global standard. You must adhere to:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This is the parent guideline covering formal and stress testing.[7][8]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. This provides specific protocols for light exposure studies.[9][10]

  • ICH Q2(R1): Validation of Analytical Procedures. Your analytical method must be validated to be "stability-indicating."

Q3: What constitutes a "stability-indicating" analytical method? A3: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease of the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The method must be able to resolve the API peak from all potential degradant peaks.[6][11] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection is the most common technique for this purpose.[12]

Q4: How much degradation should I aim for in a forced degradation study? A4: The goal of forced degradation is to generate a detectable level of degradation products to prove the analytical method's specificity. A target degradation of 5-20% is generally considered appropriate.[13] Degradation beyond 20% can lead to secondary degradation products that may not be relevant to formal stability studies and can complicate pathway elucidation.[13]

Forced Degradation Studies: A Strategic Approach

Forced degradation (stress testing) is a critical component of drug development, used to identify potential degradation products and establish degradation pathways.[11][14] This information is vital for developing stability-indicating analytical methods.

Below is a workflow diagram for conducting a comprehensive forced degradation study.

Caption: General workflow for a forced degradation study.

Summary of Recommended Stress Conditions
Stress ConditionReagent/ConditionTemperatureDurationRationale & Potential Products
Acid Hydrolysis 0.1 M HClRoom Temp, then 60°C if no degradationUp to 7 days[13]To test susceptibility to low pH. Degradation is unlikely but must be confirmed.
Base Hydrolysis 0.1 M NaOHRoom Temp, then 60°C if no degradationUp to 7 days[13]To test susceptibility to high pH. Potential for salt formation.
Oxidation 3% H₂O₂Room Temp24-48 hoursTo induce oxidation of the thiazole ring (N-oxide, S-oxide).[2][15]
Thermal (Dry) 80°CUp to 7 daysTo assess intrinsic thermal stability. Potential for decarboxylation.[4][16]
Photolytic ICH Q1B compliant chamberAmbientOverall illumination ≥ 1.2 million lux-hours; Near UV ≥ 200 watt-hours/m²[17]To assess light sensitivity. Expects rearrangement products from endoperoxide intermediate.[5]

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Solution(s)
No significant degradation observed under any stress condition. 1. Stress conditions are too mild. 2. Compound is exceptionally stable. 3. Analytical method is not sensitive to small changes.1. Increase stressor concentration, temperature, or exposure time incrementally. For thermal stress, consider 10°C increments above the accelerated condition.[6] 2. Document the stability and report the findings. This is a valid result. 3. Review the validation data for your analytical method, specifically the limit of quantitation (LOQ).
Mass balance is poor (<95%). 1. Degradation products are not being detected (non-chromophoric, volatile, or retained on the column). 2. API has precipitated from the solution. 3. Adsorption of API or degradants to container surfaces.1. Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) in parallel with the UV detector. Change the detection wavelength. 2. Visually inspect samples before injection. Check the solubility of the API in the stress medium. 3. Consider using silanized glass vials.
An unexpected peak appears in the control/unstressed sample. 1. Contamination of the solvent or glassware. 2. Degradation occurred during sample preparation or while waiting in the autosampler.1. Run a blank injection of the diluent. Use high-purity solvents. 2. Prepare samples immediately before analysis. If necessary, use a cooled autosampler.
Significant degradation (>50%) occurs almost instantly. 1. Stress conditions are far too harsh.1. Drastically reduce the stressor concentration or exposure time. Take multiple time points in the initial hours of the study to capture the degradation kinetics.
Troubleshooting Logic: Unexpected Photodegradation Product

If an unexpected product appears during photostability testing, a systematic investigation is required.

Troubleshooting_Photodegradation Start Unexpected Peak in Photostability Sample CheckDark Analyze Dark Control Sample Start->CheckDark ThermalDeg Conclusion: Peak is a Thermal Degradant CheckDark->ThermalDeg Peak Present CheckPurity Check Peak Purity (e.g., DAD analysis) CheckDark->CheckPurity Peak Absent LCMS Characterize with LC-MS/MS ThermalDeg->LCMS Characterize anyway PhotoDeg Conclusion: Peak is a True Photodegradant CoElution Problem: Co-elution. Optimize HPLC Method (gradient, column, pH) CheckPurity->CoElution Not Pure PurePeak Peak is spectrally pure. Proceed to Identification. CheckPurity->PurePeak Pure PurePeak->LCMS PathwayAnalysis Compare mass with predicted photodegradation pathways (e.g., endoperoxide rearrangement) LCMS->PathwayAnalysis

Caption: Decision tree for troubleshooting an unknown peak in a photostability study.

Experimental Protocols

Protocol 1: General Forced Degradation Stock Preparation
  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a 1.0 mg/mL stock solution.

  • For hydrolytic studies, dispense 5 mL of the stock solution into three separate flasks: one for acid, one for base, and one for a neutral control.

  • Add 5 mL of 0.2 M HCl to the acid flask, 5 mL of 0.2 M NaOH to the base flask, and 5 mL of water to the control flask. This results in a final API concentration of 0.5 mg/mL in 0.1 M stress media.

  • For oxidative studies, mix equal volumes of the 1.0 mg/mL stock solution with a 6% H₂O₂ solution.

  • Protect all solutions from light unless part of a photostability study.

  • At each designated time point, withdraw an aliquot, neutralize it if necessary (e.g., add an equivalent amount of NaOH to the acidic sample and HCl to the basic sample), and dilute with mobile phase to a final concentration suitable for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for method development. The method must be fully validated according to ICH Q2(R1) guidelines.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: Diode Array Detector (DAD) scanning from 200-400 nm; monitor at the λmax of the API.

Potential Degradation Pathway: Photolysis

The photodegradation of aryl-substituted thiazoles is a well-documented process that serves as a prime example of why mechanistic understanding is key to stability analysis.[5]

Caption: Proposed photodegradation pathway for aryl-substituted thiazoles.[5]

This pathway highlights the importance of using analytical techniques like LC-MS/MS to identify degradation products, as the resulting structures can be significantly different from the parent molecule.[5]

References

  • ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Retrieved January 17, 2026, from [Link]

  • ICH. (n.d.). Q1A(R2) Guideline. ICH. Retrieved January 17, 2026, from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved January 17, 2026, from [Link]

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved January 17, 2026, from [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved January 17, 2026, from [Link]

  • Ahmad, M., et al. (2020). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC. Retrieved January 17, 2026, from [Link]

  • Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved January 17, 2026, from [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Retrieved January 17, 2026, from [Link]

  • International Society for Pharmaceutical Engineering. (n.d.). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025, August 6). Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. Retrieved January 17, 2026, from [Link]

  • International Journal of Applied Pharmaceutics. (2022, November 30). Forced Degradation – A Review. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (2022, November 3). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PMC. Retrieved January 17, 2026, from [Link]

  • Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development. Retrieved January 17, 2026, from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved January 17, 2026, from [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2022, October 6). Structural‐Functional Properties of Asymmetric Fluoro‐Alkoxy Substituted Benzothiadiazole Homopolymers with Flanked Chalcogen‐Based Heterocycles. Retrieved January 17, 2026, from [Link]

  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved January 17, 2026, from [Link]

  • Sampled. (2023, July 19). Meet the expert: The Importance of Photostability Testing. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Analytical Method Development for 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the analytical method development for impure 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid. It offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for HPLC-UV method development for this compound?

A1: A reversed-phase HPLC method is the most suitable starting point due to the hydrophobic nature of the thiazole derivative. A C18 column is a good initial choice. Given the carboxylic acid moiety, the mobile phase pH should be controlled to ensure consistent peak shape and retention. An acidic mobile phase (pH 2.5-3.5) will suppress the ionization of the carboxylic acid, leading to better retention and symmetrical peaks. A typical starting mobile phase could be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.

Q2: What are the expected impurities in this compound samples?

A2: Impurities can originate from the synthesis process or degradation. Potential process-related impurities could include unreacted starting materials, intermediates, or by-products from side reactions. Degradation products may form under stress conditions such as exposure to acid, base, oxidation, heat, or light. Common degradation pathways for carboxylic acids include decarboxylation.

Q3: Why is forced degradation study necessary for this compound?

A3: Forced degradation studies are crucial to develop a stability-indicating analytical method.[1][2][3] These studies help identify potential degradation products and demonstrate that the analytical method can separate these degradants from the main compound and from each other.[2] This is a regulatory requirement to ensure that the method can accurately measure the compound in the presence of its degradation products.[4][5]

Q4: How can I improve the peak shape if I observe tailing?

A4: Peak tailing for an acidic compound like this is often due to interactions with residual silanols on the silica-based column packing.[6] To mitigate this, ensure the mobile phase pH is low enough to keep the analyte in its protonated form.[7] Adding a modifier like 0.1% TFA can improve peak shape.[7] If tailing persists, consider using a column with a highly deactivated stationary phase or a different column chemistry.

II. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Poor Peak Resolution

Symptoms:

  • Overlapping peaks of the main compound and impurities.

  • Inability to accurately quantify impurities.

Potential Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The organic modifier percentage and gradient slope are critical for achieving good separation.

    • Solution: Systematically vary the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. Experiment with different organic modifiers like methanol, as it can offer different selectivity compared to acetonitrile.

  • Inappropriate Column Chemistry: The chosen column may not provide sufficient selectivity for the analyte and its impurities.

    • Solution: Screen different column stationary phases. A phenyl-hexyl or a polar-embedded phase might offer different retention mechanisms and improve resolution.

  • Incorrect pH of the Mobile Phase: The ionization state of the carboxylic acid and any basic impurities will significantly affect retention and selectivity.

    • Solution: Adjust the pH of the aqueous portion of the mobile phase. A pH range of 2.5-3.5 is a good starting point.

Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a pronounced "tail."

  • Poor integration and inaccurate quantification.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: The acidic nature of your compound can lead to interactions with active silanol groups on the column.[6]

    • Solution: Lower the mobile phase pH to suppress silanol ionization.[6] Adding a competitive base like triethylamine (TEA) in small concentrations (0.05-0.1%) to the mobile phase can also help, but be mindful of its UV cutoff if using low wavelengths. Using a modern, high-purity silica column with end-capping will minimize these interactions.[6][8]

  • Column Overload: Injecting too much sample can lead to peak distortion.[7]

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[7]

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.

    • Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length to a minimum.

Issue 3: Inconsistent Retention Times

Symptoms:

  • Retention times shifting between injections or runs.

Potential Causes & Solutions:

  • Poor Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when changing mobile phase composition or after a steep gradient.

    • Solution: Increase the column equilibration time before each injection. A good rule of thumb is to flush the column with at least 10-15 column volumes of the initial mobile phase.

  • Mobile Phase Instability or Inaccurate Preparation: The mobile phase composition can change over time due to evaporation of the more volatile organic component.

    • Solution: Prepare fresh mobile phase daily and keep the reservoirs covered. Ensure accurate and consistent preparation of the mobile phase.

  • Temperature Fluctuations: Changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[9]

III. Experimental Protocols

Protocol 1: HPLC-UV Method Development
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Initial Gradient Conditions:

Time (min)%A%B
0955
20595
25595
26955
30955
  • Other HPLC Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 254 nm and 310 nm (or scan for optimal wavelength).

  • Optimization: Adjust the gradient slope, initial and final %B, and flow rate to achieve optimal separation of the main peak and any observed impurities.

Protocol 2: Forced Degradation Study
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Expose the sample to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80 °C for 48 hours (solid state).

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 24 hours.

  • Analysis: After exposure, neutralize the acidic and basic samples, dilute all samples to a suitable concentration, and analyze by the developed HPLC-UV method.

  • Evaluation: Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the main peak area. The method is considered stability-indicating if all degradation products are well-resolved from the parent compound and from each other.[2]

IV. Visualizations

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Initial Screening cluster_opt Phase 2: Method Optimization cluster_val Phase 3: Forced Degradation & Validation Start Define Analytical Target Profile Info Gather Information on Analyte (pKa, logP, UV spectra) Start->Info Col_Select Select Initial Column (e.g., C18, 4.6x150mm, 3.5µm) Info->Col_Select MP_Select Select Mobile Phase (ACN/H2O with 0.1% TFA) Col_Select->MP_Select Initial_Run Perform Initial Gradient Run MP_Select->Initial_Run Eval_Chromo Evaluate Initial Chromatogram (Resolution, Peak Shape) Initial_Run->Eval_Chromo Check_Resolution Resolution Acceptable? Eval_Chromo->Check_Resolution Opt_Gradient Optimize Gradient (Slope, Time) Opt_MP Optimize Mobile Phase (pH, Modifier, Organic Solvent) Opt_Gradient->Opt_MP Opt_Params Optimize Other Parameters (Flow Rate, Temperature) Opt_MP->Opt_Params Opt_Params->Eval_Chromo Check_Resolution->Opt_Gradient No Forced_Deg Perform Forced Degradation Study Check_Resolution->Forced_Deg Yes Peak_Purity Assess Peak Purity & Specificity Forced_Deg->Peak_Purity Validation Validate Method (ICH Q2(R1)) (Accuracy, Precision, Linearity, etc.) Peak_Purity->Validation Final_Method Final Validated Method Validation->Final_Method

Caption: Workflow for Analytical Method Development.

TroubleshootingPeakTailing Start Peak Tailing Observed Check_Overload Is Column Overloaded? Start->Check_Overload Dilute_Sample Dilute Sample (1:10, 1:100) and Re-inject Check_Overload->Dilute_Sample Yes Check_pH Is Mobile Phase pH Optimized? Check_Overload->Check_pH No Problem_Solved Problem Resolved Dilute_Sample->Problem_Solved Adjust_pH Lower Mobile Phase pH (e.g., to 2.5) Check_pH->Adjust_pH No Check_Silanol Suspect Silanol Interactions? Check_pH->Check_Silanol Yes Adjust_pH->Problem_Solved Add_Modifier Add Modifier (e.g., 0.1% TFA) or Use End-capped Column Check_Silanol->Add_Modifier Yes Check_Column_Health Is Column Old or Contaminated? Check_Silanol->Check_Column_Health No Add_Modifier->Problem_Solved Wash_Column Wash or Replace Column Check_Column_Health->Wash_Column Yes Further_Investigation Further Investigation Needed (Extra-column effects, etc.) Check_Column_Health->Further_Investigation No Wash_Column->Problem_Solved

Sources

Technical Support Center: Addressing Precipitation of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge encountered during in vitro experiments: the precipitation of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid in cell culture media. Our goal is to equip you with the scientific understanding and procedural expertise to ensure the accurate and reproducible delivery of this compound to your cell-based assays.

Understanding the Core Problem: Physicochemical Properties and Media Interactions

The precipitation of this compound is rooted in its molecular structure. The molecule possesses a hydrophobic core, composed of the fluorophenyl and methyl-thiazole groups, which inherently limits its solubility in aqueous environments like cell culture media.[1][2][3] Compounding this is the presence of a carboxylic acid functional group, which makes its solubility highly dependent on pH.[4][5][6][7]

At a low (acidic) pH, the carboxylic acid group is protonated (-COOH), rendering the molecule neutral and significantly less water-soluble.[6] As the pH increases to neutral or alkaline levels, the group deprotonates to form a negatively charged carboxylate ion (-COO⁻), which is more polar and thus more soluble in water.[4][8] This relationship is governed by the Henderson-Hasselbalch equation and is pivotal to understanding the compound's behavior in physiological buffers.[9][10][11][12]

Cell culture media are complex aqueous solutions, typically buffered to a physiological pH of 7.2-7.4.[13] While this pH should favor the more soluble, deprotonated form of the compound, precipitation can still occur due to several factors:

  • Exceeding Intrinsic Solubility: The final concentration in the media may simply be too high for the compound to remain dissolved.

  • Interaction with Media Components: Cell culture media contain high concentrations of salts, including divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺).[14][15] The negatively charged carboxylate form of the compound can interact with these cations to form insoluble salts, leading to precipitation.[16]

  • Solvent Shock: The rapid dilution of a concentrated stock solution (e.g., in DMSO) into the aqueous media can cause the compound to "crash out" of solution before it can be stabilized.

Visualizing pH-Dependent Solubility

cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Alkaline) Low_Solubility Poorly Soluble (Protonated Form) R-COOH High_Solubility More Soluble (Deprotonated Form) R-COO⁻ Low_Solubility->High_Solubility + OH⁻ (pH Increases) High_Solubility->Low_Solubility + H⁺ (pH Decreases)

Caption: pH-dependent equilibrium of a carboxylic acid compound.

Troubleshooting Guide: A Scenario-Based Approach

This section is structured to address precipitation based on when it is observed during the experimental workflow.

Scenario A: Immediate Precipitation Upon Addition to Media

Question: I prepared a stock solution in DMSO and added it to my cell culture media, but a precipitate formed instantly. What is happening and how can I prevent it?

Answer: This is a classic case of a compound "crashing out" of solution. It occurs when the compound's solubility in the final aqueous environment is drastically lower than in the stock solvent, and the dilution method is too rapid.

Potential Cause Scientific Explanation Recommended Solution
Exceeding Aqueous Solubility The final concentration of the compound in the media is higher than its maximum solubility limit in that specific medium.1. Lower the Final Concentration: The simplest solution is to test a lower final concentration. 2. Perform a Solubility Assessment: Systematically determine the maximum soluble concentration in your media (see Protocol 2).
Solvent Shock (Rapid Dilution) Adding a concentrated organic stock directly into a large volume of media causes a rapid solvent exchange. The compound, suddenly finding itself in an unfavorable aqueous environment, aggregates and precipitates before it can properly dissolve.1. Use Serial Dilution: Instead of a single large dilution, perform one or more intermediate dilution steps in pre-warmed media. 2. Add Dropwise with Mixing: Add the stock solution slowly, drop by drop, to the surface of the media while gently vortexing or swirling. This allows for more gradual dispersion.
Low Temperature of Media The solubility of many compounds, including this one, is temperature-dependent. Adding a stock solution to cold (e.g., 4°C) media significantly reduces its solubility and promotes precipitation.Always Use Pre-Warmed Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.
High Final Solvent Concentration While DMSO is a powerful solvent, high final concentrations (>0.5%) can be toxic to cells and can also alter the properties of the media, sometimes contributing to precipitation.1. Prepare a Higher Stock Concentration: This allows you to add a smaller volume to achieve the same final concentration, keeping the final DMSO percentage low. 2. Vehicle Control: Always include a vehicle control (media + same final DMSO concentration, no compound) in your experiments to account for any solvent effects.[17]
Scenario B: Delayed Precipitation After Incubation

Question: The media containing my compound looked clear initially, but after a few hours (or days) in the 37°C incubator, I see a cloudy haze or crystalline precipitate. What could be the cause?

Answer: Delayed precipitation suggests that while the compound was initially soluble, changes in the media conditions over time have reduced its stability in solution.

Potential Cause Scientific Explanation Recommended Solution
pH Shift from Cellular Metabolism As cells metabolize, they produce acidic byproducts (like lactic acid) that can gradually lower the pH of the culture medium. For a carboxylic acid, a drop in pH will shift the equilibrium towards the less soluble, protonated form, causing it to precipitate.1. Monitor Media pH: Use the phenol red indicator in your media as a guide. A shift from red to orange/yellow indicates acidification. 2. More Frequent Media Changes: For dense or highly metabolic cultures, change the media more frequently to remove waste products and maintain a stable pH. 3. Use a HEPES-buffered medium: Consider using a medium containing HEPES buffer for additional pH stability, especially if your incubator's CO₂ control is inconsistent.[18]
Formation of Insoluble Salts Over time, the deprotonated carboxylate form of the compound can react with divalent cations (Ca²⁺, Mg²⁺) present in the media to form insoluble salt precipitates.[16] This is often a slow process of nucleation and crystal growth.1. Lower Compound Concentration: This reduces the likelihood of the solubility product of the salt being exceeded. 2. Consider Reduced-Salt Media: For sensitive experiments, investigate commercially available media with lower concentrations of divalent cations, but be aware this may impact cell health.
Evaporation and Concentration In long-term cultures, especially in multi-well plates, evaporation can occur. This increases the concentration of all components in the media, including your compound, potentially pushing it past its solubility limit.1. Ensure Proper Humidification: Check that the incubator's water pan is full and the humidity is high. 2. Use Low-Evaporation Lids: Use culture plates with lids designed to minimize evaporation or seal plates with gas-permeable membranes for long-term experiments.
Temperature Fluctuations Repeatedly removing the culture vessel from the stable 37°C environment of the incubator can cause temperature cycling, which can affect compound solubility and promote precipitation.Minimize "Out-of-Incubator" Time: Plan your work to minimize the time your plates or flasks are at room temperature. Work efficiently when observing cells under the microscope.

Proactive Strategies & Frequently Asked Questions (FAQs)

Q1: What is the absolute best practice for preparing and adding my compound to media to avoid precipitation?

The gold standard is a multi-step approach that respects the compound's physicochemical properties. See Protocol 1 for a detailed workflow. The key is to dissolve it fully in a suitable solvent like 100% DMSO at a high concentration, then dilute it serially and slowly into pre-warmed, complete (serum-containing, if applicable) media while mixing.

Q2: How can I scientifically determine the maximum soluble concentration of my compound in my specific cell culture medium?

You should perform an empirical solubility test. This involves creating a series of dilutions of your compound in your exact experimental media and visually inspecting for precipitation. This is a critical step for establishing a reliable working concentration range. See Protocol 2 for a step-by-step guide.

Q3: I've tried everything, but my required concentration is still too high to be soluble. Are there any solubility enhancers I can use?

Yes. For challenging compounds, the use of cyclodextrins is a highly effective and widely accepted strategy.[1]

  • What are Cyclodextrins? Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19] They can encapsulate hydrophobic molecules, like your compound, forming an inclusion complex that is significantly more water-soluble.[20][21]

  • Which Cyclodextrin Should I Use? (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common and effective choice for cell culture applications due to its high aqueous solubility and low cellular toxicity.[17][22]

See Protocol 3 for instructions on how to use HP-β-CD to enhance the solubility of your compound.

Q4: Can I just filter the media to remove the precipitate before adding it to my cells?

No, this is strongly discouraged. Filtering will remove the precipitated (and therefore a portion of your active) compound.[17] This means the final concentration of the dissolved compound in your experiment will be unknown and lower than intended, compromising the accuracy and reproducibility of your results. The correct approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired concentration.

Experimental Protocols

Protocol 1: Standard Preparation and Addition of Compound to Media
  • Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved by vortexing. Gentle warming (to 37°C) or brief sonication may be used if necessary.

  • Pre-warm Media: Pre-warm your complete cell culture medium (including serum and other supplements) to 37°C in a water bath.

  • Prepare Intermediate Dilution (Optional but Recommended): For high final concentrations, first create an intermediate dilution. For example, add 2 µL of a 10 mM stock to 98 µL of pre-warmed media to create a 200 µM intermediate solution. Mix gently by pipetting.

  • Final Dilution: Add the stock solution (or intermediate dilution) to the final volume of pre-warmed media. Crucially, add the compound dropwise to the surface of the media while gently swirling the flask or tube.

  • Visual Inspection: After addition, visually inspect the solution against a dark background to ensure no precipitate has formed.

Protocol 2: Determining Maximum Aqueous Solubility in Cell Culture Media
  • Prepare a 10 mM stock solution of your compound in 100% DMSO.

  • Label a series of microcentrifuge tubes (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 10 µM, 5 µM).

  • Aliquot 1 mL of your complete, pre-warmed cell culture medium into each tube.

  • Add the appropriate volume of the 10 mM stock solution to each tube to achieve the desired final concentrations. For example:

    • 20 µL into the "200 µM" tube (final DMSO: 2%)

    • 10 µL into the "100 µM" tube (final DMSO: 1%)

    • 5 µL into the "50 µM" tube (final DMSO: 0.5%)

    • ...and so on.

  • Vortex each tube gently for 10-15 seconds.

  • Incubate the tubes at 37°C for 1-2 hours to allow them to equilibrate.

  • Visually inspect each tube for signs of precipitation (cloudiness, crystals, film). The highest concentration that remains perfectly clear is your maximum working soluble concentration under these conditions.

Protocol 3: Using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) for Solubilization
  • Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in water or PBS. Sterilize by passing through a 0.22 µm filter.

  • Prepare Compound Stock: Prepare a concentrated stock of your compound in a suitable organic solvent (e.g., DMSO).

  • Form the Complex:

    • Add the concentrated compound stock solution dropwise to the HP-β-CD solution while vortexing vigorously. A typical molar ratio of drug:cyclodextrin is between 1:2 and 1:10. You will need to optimize this.

    • Allow the mixture to shake or stir at room temperature for at least 1-2 hours (or overnight) to ensure maximum complexation.

  • Application to Media: This aqueous drug:HP-β-CD complex stock can now be added directly to your cell culture media. Because the compound is already in an aqueous-friendly complex, the risk of precipitation upon dilution is significantly reduced.

  • Important Control: Remember to include a vehicle control containing the same final concentration of HP-β-CD alone to account for any effects of the cyclodextrin on your cells.

Troubleshooting Workflow

Start Compound Precipitation Observed Timing When does it occur? Start->Timing Immediate Immediately upon addition to media Timing->Immediate Immediate Delayed After hours/days in incubator Timing->Delayed Delayed Immediate_Causes Potential Causes: - Concentration too high - Solvent shock - Media is cold Immediate->Immediate_Causes Immediate_Solutions Solutions: 1. Lower final concentration 2. Perform serial dilution 3. Add dropwise with mixing 4. Pre-warm media to 37°C Immediate_Causes->Immediate_Solutions Advanced Still Precipitates? Immediate_Solutions->Advanced Delayed_Causes Potential Causes: - pH shift from metabolism - Salt formation (Ca²⁺) - Evaporation Delayed->Delayed_Causes Delayed_Solutions Solutions: 1. Change media more often 2. Ensure proper humidification 3. Use sealed plates Delayed_Causes->Delayed_Solutions Delayed_Solutions->Advanced Cyclodextrin Use Solubility Enhancer: (2-Hydroxypropyl)-β-cyclodextrin (See Protocol 3) Advanced->Cyclodextrin Yes

Caption: A logical workflow for troubleshooting compound precipitation.

References

  • Vertex AI Search. (2025). Understanding Cell Culture Media.
  • Bitesize Bio. (2022). Cell Culture Medium: 6 Critical Components to Include.
  • Wikipedia. (n.d.). RPMI 1640.
  • AAT Bioquest. (2023). What are the components of cell culture media?
  • Cell Culture Dish. (n.d.).
  • Benchchem. (n.d.).
  • Brainly. (2023).
  • Thermo Fisher Scientific. (n.d.). Dulbecco's Modified Eagle Medium (DMEM).
  • ATCC. (n.d.). Dulbecco's Modified Eagle's Medium (DMEM) - 30-2002.
  • Biocompare. (n.d.). DMEM Media.
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (n.d.). Dulbecco's Modified Eagle's Medium (DMEM)
  • Cytion. (n.d.). Basic Constituents of Media.
  • Corning. (n.d.). Dulbecco's Modified Eagle Medium (DMEM).
  • PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid.
  • Thermo Fisher Scientific. (n.d.). Basics of Culture Media.
  • PubMed. (n.d.). Prediction of pH-dependent aqueous solubility of druglike molecules.
  • AccessPhysiotherapy. (n.d.). Pharmacokinetics.
  • ADMET and DMPK. (2015).
  • HiMedia Labor
  • AAT Bioquest. (n.d.). RPMI 1640 Medium Recipe.
  • Sigma-Aldrich. (n.d.). Cyclodextrins.
  • R&D Systems. (n.d.). RPMI 1640 Medium.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • Open Education Alberta. (n.d.).
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Journal of Advanced Veterinary and Animal Research. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2024). (PDF)
  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?
  • NIH. (n.d.).
  • YouTube. (2017).
  • MDPI. (n.d.).
  • MDPI. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin.
  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length?
  • AAT Bioquest. (2023). Does pH affect solubility?

Sources

Technical Support Center: Scaling Up the Chromatographic Purification of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid (CAS: 433283-22-8). This document is designed for researchers, chemists, and drug development professionals who are transitioning from analytical-scale analysis to preparative-scale chromatography to isolate larger quantities of this compound. We provide field-proven insights, step-by-step protocols, and robust troubleshooting advice to ensure a successful and efficient scale-up process.

Introduction: The Compound and the Challenge

This compound is a heterocyclic compound whose purity is paramount for subsequent applications, from biological screening to API (Active Pharmaceutical Ingredient) development. The primary challenge in its purification lies in its chemical nature as a carboxylic acid. In reversed-phase chromatography, ionizable compounds can exhibit poor peak shape and inconsistent retention unless the mobile phase conditions are carefully controlled. This guide will walk you through mastering these variables for optimal purity, yield, and throughput.

Section 1: Foundational Principles for Purifying Acidic Compounds

Understanding the "why" behind your chromatographic choices is the first step toward a robust, scalable method.

1.1 The Role of Mobile Phase pH

The carboxylic acid moiety on the target compound is ionizable. The state of this ionization is governed by the pH of the mobile phase relative to the compound's pKa.

  • At Neutral or High pH: The carboxylic acid group deprotonates to form a carboxylate anion (COO⁻). This ionized form is more polar and has less affinity for the non-polar C18 stationary phase, leading to early elution.[1][2] Because the compound exists in a mixture of ionized and un-ionized forms, this often results in severe peak fronting or splitting, making purification impossible.[1]

  • At Low pH: By acidifying the mobile phase, we suppress the ionization of the carboxylic acid. A widely accepted rule is to adjust the mobile phase pH to be at least two units below the compound's pKa.[1][3] In its protonated, neutral state, the molecule is more hydrophobic, increasing its retention on the reversed-phase column and resulting in a sharp, symmetrical peak shape essential for effective purification.[1]

1.2 Selecting Your Stationary and Mobile Phases
  • Stationary Phase: A C18-bonded silica column is the workhorse for reversed-phase chromatography and is the recommended starting point for this compound.[4] Its hydrophobic nature provides effective retention for the un-ionized form of the molecule. For analytical method development and preparative scale-up, it is crucial to use columns with identical stationary phase chemistry to ensure a predictable transition.[3][5]

  • Mobile Phase: A typical mobile phase for reversed-phase chromatography consists of a mixture of water and an organic solvent, most commonly acetonitrile or methanol.[4]

    • Organic Modifier: Acetonitrile often provides sharper peaks and lower backpressure compared to methanol.

    • Acidic Additive: To control the pH and ensure the compound remains in its neutral form, an acidic modifier is essential. Common choices include:

      • Trifluoroacetic Acid (TFA): Typically used at 0.1%, it is an excellent ion-pairing agent that ensures sharp peaks but can be difficult to remove from the final product.

      • Formic Acid: Used at 0.1%, it is more volatile and easier to remove during solvent evaporation, making it a preferred choice for preparative work where product recovery is key.

      • Acetic Acid: Another volatile option, though it is a weaker acid than formic acid.[1]

Section 2: A Step-by-Step Guide to Method Development and Scale-Up

A successful preparative method always begins with a well-optimized analytical method.[6] This workflow minimizes the consumption of valuable samples and costly solvents.

Workflow: From Analytical Method to Preparative Purification

G cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Loading Study & Scale-Up Calculation cluster_2 Phase 3: Preparative Purification A Select Analytical Column (e.g., C18, 4.6x150 mm, 5 µm) B Scouting Gradient Run (e.g., 5-95% ACN w/ 0.1% FA) A->B C Analyze Peak Shape & Resolution B->C D Optimize Gradient (Create a shallower gradient around the elution % of the target) C->D E Perform Analytical Loading Study (Inject increasing concentrations to find overload point) D->E F Select Preparative Column (Same chemistry, e.g., C18, 50x150 mm, 5 µm) E->F G Calculate Preparative Parameters (Flow Rate, Gradient Time, Sample Load) F->G H Equilibrate Preparative Column G->H I Inject Scaled Sample Load H->I J Run Scaled Preparative Gradient I->J K Collect Fractions J->K L Analyze Fractions for Purity K->L

Caption: Workflow for scaling purification from analytical to preparative scale.

Phase 1: Analytical Method Development Protocol
  • System Preparation: Use HPLC-grade solvents. Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Column Installation: Install an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Initial Scouting Run: Perform a fast gradient to determine the approximate elution conditions.

  • Optimization: Based on the scouting run, develop a focused gradient around the elution point of the target compound to maximize resolution from impurities.

ParameterAnalytical ScoutingAnalytical Optimized
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Gradient 5% to 95% B over 15 min40% to 60% B over 20 min (Example)
Injection Vol. 5 µL5-20 µL (for loading study)
Phase 2: Scale-Up Calculations

The goal of scaling up is to maintain the same separation quality (linear velocity) on a larger column.[5] The key is to adjust the flow rate and gradient time in proportion to the change in column volume.

Flow Rate Calculation:

  • Flow Rateprep = Flow Rateanalytical × (IDprep² / IDanalytical²)

Sample Load Calculation:

  • Loadprep = Loadanalytical × (IDprep² / IDanalytical²)

Gradient Time Calculation: If column lengths are the same, the gradient time remains the same. If lengths differ:

  • Gradient Timeprep = Gradient Timeanalytical × (Lengthprep / Lengthanalytical)

ParameterAnalytical MethodPreparative Scale-Up
Column ID 4.6 mm50 mm
Flow Rate 1.0 mL/min118 mL/min
Max Sample Load 2 mg236 mg
Gradient Time 20 min20 min (assuming same length)
Section 3: Troubleshooting Guide

Even with careful planning, challenges can arise. This section addresses common problems in a Q&A format.

Troubleshooting Decision Tree

G Start Problem Encountered P1 Poor Peak Shape? Start->P1 P2 Low Yield/Recovery? Start->P2 P3 High Backpressure? Start->P3 P4 Loss of Resolution? Start->P4 C1 Fronting or Splitting? P1->C1 C2 Tailing? P1->C2 C3 Check Fraction Collector Delay Volume P2->C3 C4 Check for Sample Precipitation on Column P2->C4 C5 Check column inlet frit P3->C5 C6 Mobile phase precipitation? P3->C6 C7 Column Overload? P4->C7 C8 Improper Gradient Scaling? P4->C8 S1 Add/Increase Acid Modifier (e.g., 0.1% FA) Ensure pH < pKa C1->S1 Yes S2 Check for column overload Check for secondary interactions (silanols) C2->S2 Yes S3 Perform delay calibration C3->S3 S4 Reduce sample concentration Change injection solvent C4->S4 S5 Replace frit or reverse-flush column C5->S5 S6 Ensure buffer solubility in organic phase Filter mobile phases C6->S6 S7 Reduce sample load C7->S7 S8 Recalculate prep gradient based on column volumes C8->S8

Caption: Decision tree for troubleshooting common preparative HPLC issues.

Q: My peak for the target compound is severely fronting, even at the analytical scale. What's wrong?

A: This is a classic sign of an acidic compound being run in a mobile phase with a pH that is too high (too close to or above its pKa). The fronting occurs because the ionized form of the molecule is more polar and travels through the non-polar column faster than the neutral form.[1] Solution: Acidify your mobile phases (both water and organic) with 0.1% formic acid or 0.1% TFA. This will suppress the ionization of the carboxylic acid, leading to a more retained and symmetrical peak.[1]

Q: My final yield after the preparative run is much lower than expected. Where did my compound go?

A: Low recovery can stem from several issues:

  • Incorrect Fraction Collection: There is a delay between when a peak passes the UV detector and when it reaches the fraction collector nozzle. If this delay volume is not correctly configured in your software, you may be collecting fractions too early or too late.[7]

  • Column Overload: Injecting too much sample can cause the peak to broaden significantly, overlapping with impurities and leading to purer fractions being cut too narrowly, thus sacrificing yield.

  • Sample Precipitation: If your sample is dissolved in a strong solvent (like pure DMSO or DMF) and injected into a weaker mobile phase, it can precipitate on the column head, never making it to the detector. Try to dissolve your sample in a solvent as similar to the initial mobile phase as possible.

Q: The separation looked perfect on my analytical column, but I've lost all resolution on the preparative column.

A: This is a common scale-up problem. The cause is often related to:

  • Improper Method Scaling: If the flow rate or gradient was not scaled correctly for the larger column volume, the linear velocity will be different, altering the chromatography. Double-check your scale-up calculations.[5][8]

  • Overloading: The maximum load on an analytical column does not always scale linearly to a preparative column due to differences in packing efficiency. Perform a loading study on the preparative column with a small amount of material to find the true maximum load before injecting your full batch.[5]

  • Column Mismatch: Ensure your analytical and preparative columns use the exact same stationary phase chemistry and particle size. Even small differences between manufacturers can alter selectivity.[3]

Q: My system backpressure is extremely high since I switched to the preparative column.

A: High backpressure is a serious issue that can damage your pump and column. Solution: Systematically isolate the source of the blockage. Start by disconnecting the column and running the pump. If the pressure is normal, the blockage is in the column. If the pressure is still high, the blockage is in the system (e.g., injector or tubing).[7] A common cause is a plugged inlet frit on the column, which can be caused by particulate matter in the sample or mobile phase. Always filter your sample and mobile phases.[7][9]

Q: My sample is a racemic mixture. Can I use this method to separate the enantiomers?

A: No, standard reversed-phase columns like C18 cannot separate enantiomers. To resolve a racemic mixture of your thiazole compound, you will need a specialized Chiral Stationary Phase (CSP).[10][11] Method development for chiral separations involves screening different types of CSPs (e.g., polysaccharide-based) and mobile phases (normal phase, polar organic, or reversed-phase) to find conditions that provide enantioseparation.[10][12]

Section 4: Frequently Asked Questions (FAQs)

Q: What is the best acidic modifier to use: TFA, formic acid, or acetic acid? A: For preparative chromatography where product recovery is the goal, formic acid is often the best choice. It provides good peak shape and is volatile enough to be easily removed during solvent evaporation. TFA is a very strong acid and ion-pairing agent that gives excellent peak shape but can form salts with your compound that are very difficult to remove.

Q: How do I determine the maximum sample load for my preparative column? A: Perform a loading study. Start by injecting a small, analytical-scale amount onto the preparative column. Then, in subsequent runs, incrementally increase the injection mass (e.g., double it each time) while monitoring the chromatogram. The maximum load is the point just before you see a significant loss in resolution between your target peak and its nearest impurity.[5]

Q: How often should I prepare fresh mobile phases? A: It is best practice to prepare aqueous mobile phases fresh daily and organic mobile phases every two days.[7] Aqueous buffers are susceptible to microbial growth, which can plug your column and system.

Q: What is the best way to store my preparative column? A: Never store a column in a buffered mobile phase. First, flush the column with buffer-free water/organic mix (e.g., 10 column volumes of 50:50 water:acetonitrile), and then store it in a high concentration of organic solvent, such as 100% acetonitrile or methanol.[13] Ensure the end plugs are secure to prevent the packing from drying out.

References
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?Link

  • Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. Link

  • ChemicalBook. RAC-5-(4-FLUOROPHENYL)-2-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID synthesis. Link

  • Agilent Technologies. (2023). Preparative HPLC Troubleshooting Guide. Link

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Link

  • Biotage. (2023, January 26). How does acid concentration impact reversed-phase flash chromatography?Link

  • Waters Corporation. Preparative SFC Method Development. Link

  • Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Link

  • Scribd. Preparative HPLC Troubleshooting Guide-agilent. Link

  • Pharma Growth Hub. (2022, July 17). Retention of Acid & Base in Reversed-Phase & Ion Exchange Chromatography. YouTube. Link

  • Bredenkamp, M. W., Holzapfel, C. W., & van Zyl, W. J. (1990). The Chiral Synthesis of Thiazole Amino Acid Enantiomers. Synthetic Communications, 20(15), 2235-2248. Link

  • Del Rio, V., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 225. Link

  • ResearchGate. (2021, January 1). Enantiomeric Separation of New Chiral Azole Compounds. Link

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Link

  • Del Rio, V., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. PubMed. Link

  • ResearchGate. Examples of separation of the enantiomers of the Figure 1 chiral azoles...Link

  • Kromasil. Basic methodology for method development in preparative HPLC. Link

  • Si-Ahmed, A., et al. (2012). Overview of Analytical-to-Preparative Liquid Chromatography Method Development. ACS Combinatorial Science, 14(5), 304-310. Link

  • ResearchGate. (2021, February 3). How do I scale up a column for preparative isolation/purification from analytical conditions in HPLC?Link

  • Advanced Chromatography Technologies. HPLC Troubleshooting Guide. Link

  • Waters Corporation. Preparative Liquid Chromatography Method Scale-Up. Link

  • BLDpharm. 5-(4-Fluorophenyl)-2-methylthiazole-4-carboxylic acid. Link

  • Sigma-Aldrich. This compound. Link

Sources

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for Purity Assessment of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and regulatory-compliant analytical method. The principles and protocols detailed herein are grounded in the guidelines set forth by the International Council for Harmonisation (ICH)[1][2], the United States Pharmacopeia (USP)[3][4][5], and the Food and Drug Administration (FDA)[6][7][8].

The narrative of this guide is built upon the foundational pillars of scientific integrity: expertise, experience, and trustworthiness. Each experimental choice is rationalized, and every protocol is designed to be a self-validating system, ensuring the generation of defensible data.

Introduction: The "Why" Behind Purity Assessment

This compound is a heterocyclic compound with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guaranteeing safety and efficacy. An HPLC method for purity assessment is not merely a quality control check; it is a critical tool that provides quantitative information about the presence of any impurities, be they process-related, degradation products, or contaminants. A validated method provides documented evidence that the analytical procedure is suitable for its intended purpose[2].

Foundational Knowledge: Physicochemical Properties and Chromatographic Strategy

A successful HPLC method is built on a thorough understanding of the analyte's physicochemical properties. For this compound, the key parameters influencing chromatographic behavior are its acidity (pKa), polarity (logP), and UV absorbance.

  • Predicted Physicochemical Properties:

    • logP: The predicted octanol-water partition coefficient (logP) suggests a moderate lipophilicity, making reversed-phase HPLC an ideal separation technique.

    • UV Absorbance: The presence of aromatic rings and the thiazole heterocycle results in significant UV absorbance. A UV scan would be performed to determine the wavelength of maximum absorbance (λmax), which is anticipated to be in the range of 250-280 nm, providing high sensitivity for detection.

Based on these properties, a reversed-phase HPLC method using a C18 column is the logical choice. The mobile phase will consist of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous buffer will be maintained below the pKa of the carboxylic acid to ensure it is protonated and well-retained on the nonpolar stationary phase.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process that encompasses several key parameters. The following sections detail the experimental design and acceptance criteria for each of these parameters, in accordance with ICH Q2(R1) guidelines[1][2].

Caption: A typical workflow for HPLC method validation.

Experimental Protocols and Data Presentation

Proposed HPLC Method
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm (hypothetical λmax)
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50)
System Suitability

The "Why": System suitability testing is an integral part of any analytical procedure. It is performed before the analysis of any samples to ensure that the chromatographic system is performing adequately on the day of analysis[3][4].

Protocol:

  • Prepare a standard solution of this compound at a concentration of 100 µg/mL.

  • Inject the standard solution six replicate times.

  • Calculate the parameters listed in the table below.

Acceptance Criteria:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Specificity

The "Why": Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Placebo Analysis: Analyze a placebo (a mixture of all excipients without the active ingredient, if applicable to a formulated product).

  • Impurity Spiking: If known impurities are available, spike the analyte solution with these impurities.

  • Analyze all samples by the proposed HPLC method and assess the peak purity of the analyte peak using a photodiode array (PDA) detector.

Acceptance Criteria:

  • The analyte peak should be free from any co-eluting peaks from the placebo, impurities, or degradation products.

  • The peak purity angle should be less than the peak purity threshold.

Linearity and Range

The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a series of at least five standard solutions of the analyte ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Residual Sum of Squares Visually inspect for randomness
Accuracy

The "Why": Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a known amount of the analyte into a placebo.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision

The "Why": Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of the analyte at 100% of the test concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD of the combined results from both studies.

Acceptance Criteria:

Precision LevelAcceptance Criteria (%RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The "Why": The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Based on the Standard Deviation of the Response and the Slope:

    • Determine the slope of the calibration curve from the linearity study.

    • Determine the standard deviation of the y-intercepts of the regression lines.

    • Calculate LOD and LOQ using the following formulas:

      • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

      • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Acceptance Criteria:

  • The LOQ should be verified by analyzing a series of samples at the calculated LOQ concentration and demonstrating acceptable precision and accuracy.

Robustness

The "Why": Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a system suitability solution under each modified condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).

Example of Varied Parameters:

ParameterOriginal ConditionVaried Condition 1Varied Condition 2
Flow Rate (mL/min) 1.00.91.1
Column Temperature (°C) 302832
Mobile Phase pH 2.52.32.7
% Organic (initial) 50%48%52%

Acceptance Criteria:

  • The system suitability parameters should remain within the acceptance criteria for all tested variations.

Conclusion: A Validated Method as a Cornerstone of Quality

The validation of an HPLC method for purity assessment is a rigorous but essential process in pharmaceutical development and quality control. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, a high level of assurance is obtained in the quality of the data generated. This guide has provided a comprehensive, yet flexible, framework for the validation of an HPLC method for this compound. Adherence to these principles and protocols will ensure the development of a scientifically sound and regulatory-compliant analytical method, a cornerstone of product quality.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link][3][4][5]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link][6]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][7]

  • DSDP Analytics. (n.d.). USP <621> Chromatography. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link][8]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][2]

Sources

comparing the efficacy of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid to other c-Met inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of Thiazole-Based Carboxamides and Other c-Met Inhibitors in Oncology Research

This guide provides a detailed comparative analysis of the efficacy of c-Met inhibitors, with a focus on the emerging class of thiazole-based carboxamides, represented by structures like 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid. We will objectively compare their performance with established c-Met inhibitors, supported by experimental data and detailed protocols for researchers in drug development.

Introduction: The c-Met Signaling Axis as a Therapeutic Target

The c-Met receptor tyrosine kinase, and its exclusive ligand Hepatocyte Growth Factor (HGF), form a critical signaling pathway in cellular physiology, governing processes like proliferation, motility, and morphogenesis.[1][2] In oncology, the aberrant activation of this pathway—through genetic amplification, mutation, or protein overexpression—is a well-documented driver of tumor growth, invasion, and metastasis across a wide variety of human cancers, including non-small cell lung cancer (NSCLC), gastric, and renal carcinomas.[3][4][5] This dysregulation makes the HGF/c-Met axis a compelling target for therapeutic intervention.[6]

The binding of HGF to c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues, creating docking sites for adaptor proteins like GRB2 and GAB1.[1] This initiates a cascade of downstream signaling through canonical pathways, including the RAS/MAPK pathway for proliferation, the PI3K/AKT pathway for cell survival, and the STAT pathway.[1][4] Consequently, therapeutic strategies aim to disrupt this oncogenic signaling at various points, primarily through small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase domain or monoclonal antibodies that block HGF-c-Met binding.[2][7][8]

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream cMet c-Met Receptor GRB2_SOS GRB2/SOS cMet->GRB2_SOS Phosphorylates PI3K PI3K cMet->PI3K Phosphorylates STAT STAT cMet->STAT Phosphorylates Motility Motility, Invasion, Angiogenesis cMet->Motility HGF HGF Ligand HGF->cMet Binds & Activates RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT STAT->Motility RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Differentiation ERK->Proliferation Survival Survival, Anti-Apoptosis AKT->Survival

Figure 1: Simplified c-Met Signaling Pathway.

A Comparative Analysis of c-Met Inhibitor Efficacy

The landscape of c-Met inhibitors is diverse, ranging from multi-kinase inhibitors to highly selective agents.[9] They are often classified based on their binding mode to the kinase domain. For this guide, we will compare the thiazole carboxamide scaffold to established Type I and Type II inhibitors.

  • Type I Inhibitors: These agents, such as Crizotinib, bind to the active, "DFG-in" conformation of the kinase.[10]

  • Type II Inhibitors: These inhibitors, including Cabozantinib, bind to the inactive, "DFG-out" conformation, often exhibiting multi-kinase activity.[9]

  • Thiazole-based Inhibitors: Thiazole and its derivatives are versatile heterocyclic scaffolds known to form key interactions within kinase active sites and are being explored for potent and selective c-Met inhibition.[11][12] The specific compound this compound represents a core structure within this chemical class.[13][14]

In Vitro Biochemical Potency

The initial evaluation of a kinase inhibitor is its ability to inhibit the enzymatic activity of the purified target protein. This is typically measured as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency.

InhibitorChemical Class/Typec-Met Kinase IC50 (nM)Selectivity NotesReference
Capmatinib (INCB28060) Type I0.13Highly selective for c-Met over a large panel of kinases.[15][15][16]
Foretinib Type II0.4Potent inhibitor of c-Met and VEGFR (KDR IC50 = 0.9 nM).[16][16]
BMS-777607 Type Ib3.9Also inhibits Axl, Ron, and Tyro3 with similar potency.[16][16][17]
SGX-523 Type I4Highly selective for c-Met.[16][16][18]
PHA-665752 Type I9>50-fold selectivity for c-Met over other kinases.[16][16]
Crizotinib Type I11Potent inhibitor of ALK (IC50 = 24 nM) and ROS1.[16][9][16]
Tivantinib (ARQ 197) Non-ATP CompetitiveKi ≈ 355Selective, non-ATP competitive inhibitor.[19][19][20]
Cellular Potency and On-Target Activity

Effective translation from biochemical potency to cellular activity is paramount. This is assessed by measuring the inhibition of c-Met autophosphorylation in cancer cell lines that are dependent on c-Met signaling. Cell lines with MET gene amplification, such as SNU-5 and MKN-45 (gastric cancer) or EBC-1 (lung cancer), are common models.[15][21][22]

InhibitorCell LineCellular p-cMet IC50 (nM)Antiproliferative IC50 (nM)Reference
Capmatinib (INCB28060) SNU-5 (gastric)1.14[15]
Simm530 MKN-45 (gastric)Not reported0.82[21]
Simm530 HUVEC (endothelial)Not reported0.49 (HGF-stimulated)[21]
JNJ-38877605 MKN-45 (gastric)26 - 206 (range)Not reported[23]
Tivantinib (ARQ 197) MKN-45 (gastric)100 - 300~500[20]

Note: Direct comparative data for this compound is not available in published literature, hence data for representative inhibitors of other classes are shown.

In Vivo Efficacy in Xenograft Models

The ultimate preclinical validation is the ability of an inhibitor to suppress tumor growth in vivo. This is typically performed using immunodeficient mice bearing subcutaneous tumors derived from human cancer cell lines (CDX) or patient tumors (PDX).[24][25]

InhibitorTumor ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
Capmatinib (INCB28060) S114 Xenograft30 mg/kg, BID, oralComplete tumor regression.[15]
BMS-777607 KHT Lung Metastasis30 mg/kgSignificant reduction in lung metastases.[17]
ABN401 NSCLC PDX ModelNot specified~90% TGI in combination with erlotinib.[18][26]
Tivantinib (ARQ 197) MKN-45 Xenograft200 mg/kg, oralSignificant tumor growth inhibition.[20]
Compound 1 GTL-16 Xenograft100 mg/kg, BID, oralTumor stasis.[27]

Core Methodologies for Efficacy Evaluation

To ensure scientific integrity, every protocol must be a self-validating system. The following are standardized, detailed methodologies for assessing the efficacy of c-Met inhibitors.

Experimental_Workflow cluster_invitro In Vitro / Biochemical cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Biochem Biochemical Kinase Assay (IC50 Determination) pMet Phospho-c-Met Assay (Target Engagement) Biochem->pMet Lead Compound Selectivity Kinase Panel Screening (Selectivity Profile) Prolif Proliferation Assay (Cellular Potency) pMet->Prolif Migration Migration/Invasion Assay (Functional Effect) Prolif->Migration PKPD Pharmacokinetics & Pharmacodynamics Migration->PKPD Candidate Xenograft Xenograft Efficacy Study (Tumor Growth Inhibition) PKPD->Xenograft

Sources

cross-validation of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid activity in different cell lines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the In Vitro Activity of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic Acid

Abstract

The thiazole scaffold is a foundational component in the development of novel therapeutics, with several derivatives approved for clinical use in oncology.[1] This guide provides a comprehensive framework for the cross-validation of a specific thiazole derivative, this compound, across a panel of human cancer cell lines. We present detailed protocols for assessing cytotoxicity and apoptotic induction, alongside a rationale for cell line selection, enabling researchers to objectively evaluate the compound's preclinical potential. This document is intended to serve as a practical guide for researchers in drug discovery and oncology, offering a structured approach to in vitro compound validation.

Introduction: The Therapeutic Potential of Thiazole Derivatives

Thiazole-containing compounds represent a versatile class of heterocyclic molecules that are integral to numerous clinically approved drugs.[2][3] In oncology, the thiazole ring serves as a pharmacophore in agents like the kinase inhibitor Dasatinib, highlighting its importance in targeted cancer therapy.[1] Thiazole derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, disruption of tubulin polymerization, and inhibition of key signaling pathways such as PI3K/Akt/mTOR.[2][4]

The subject of this guide, this compound, is a synthetic compound designed around this promising scaffold. The inclusion of a fluorophenyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This guide outlines a systematic approach to characterizing its biological activity.

Rationale for Cross-Cell Line Validation

Evaluating a potential anticancer agent on a single cell line provides a limited and often misleading snapshot of its activity. Cancer is a heterogeneous disease, and cell lines derived from different tumors possess unique genetic and phenotypic characteristics that dictate their response to therapeutic agents. A cross-validation study using a panel of well-characterized cell lines is therefore essential for several reasons:

  • Gauging Spectrum of Activity: Testing across cell lines from different tissues of origin (e.g., breast, lung, colon) reveals whether a compound has broad-spectrum activity or is specific to a particular cancer type.

  • Identifying Potential Biomarkers: Differential sensitivity between cell lines can provide clues about the compound's mechanism of action. For instance, heightened activity in a cell line with a specific mutation (e.g., KRAS) may suggest a synthetic lethal interaction.

  • Assessing Selectivity: Including a non-cancerous or less tumorigenic cell line in the panel allows for an initial assessment of the compound's therapeutic index—its ability to kill cancer cells while sparing normal cells.

  • Understanding Resistance Mechanisms: Comparing a sensitive cell line with a resistant one can help elucidate intrinsic resistance mechanisms and guide future development.

For this guide, we have selected a panel of four distinct human cancer cell lines and one human embryonic kidney line to serve as a control.

Cell LineTissue of OriginKey Characteristics
MCF-7 Breast AdenocarcinomaLuminal A subtype; Estrogen Receptor (ER) positive, Progesterone Receptor (PR) positive, HER2 negative. Represents hormone-sensitive breast cancer.[5][6][7][8]
MDA-MB-231 Breast AdenocarcinomaTriple-Negative Breast Cancer (TNBC); ER-negative, PR-negative, HER2-negative. Highly aggressive and invasive.[9][10][11][12][13]
A549 Lung CarcinomaNon-small cell lung cancer (NSCLC); adenocarcinomic human alveolar basal epithelial cells.[14][15][16][17][18]
HCT-116 Colon CarcinomaEpithelial colorectal carcinoma cells; known to have a mutation in the KRAS proto-oncogene.[19][20][21][22][23]
HEK293T Embryonic KidneyHuman cell line widely used in research. Serves as a control for general cytotoxicity against non-cancerous (or immortalized) cells.[24][25][26][27][28]

Experimental Design and Methodologies

Our investigation into the activity of this compound (referred to as "Compound X") follows a two-stage experimental workflow. First, we determine the dose-dependent cytotoxicity to establish the half-maximal inhibitory concentration (IC50). Second, we investigate the primary mechanism of cell death by assaying for apoptosis.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action start Prepare Serial Dilutions of Compound X seed Seed Cell Lines in 96-Well Plates (MCF-7, MDA-MB-231, A549, HCT-116, HEK293T) start->seed treat Treat Cells with Compound X (e.g., 0.1 to 100 µM) for 72h seed->treat mtt Perform MTT Assay treat->mtt read Read Absorbance at 570 nm mtt->read calc Calculate IC50 Values read->calc seed2 Seed Cells in 6-Well Plates calc->seed2 Select IC50 doses for mechanism studies treat2 Treat Cells with Compound X (at 1x and 2x IC50) for 24h seed2->treat2 stain Stain with Annexin V-FITC and PI treat2->stain flow Analyze via Flow Cytometry stain->flow quant Quantify Apoptotic Populations (Early, Late, Necrotic) flow->quant

Caption: Experimental workflow for compound validation.
Protocol: Cell Viability (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO) or Solubilization Solution.

  • 96-well flat-bottom plates.

  • Complete culture medium appropriate for each cell line.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium. The concentration range should be broad enough to determine an IC50 (e.g., 0.01, 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only (blank).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C. Purple formazan crystals should be visible under a microscope in viable cells.[29]

  • Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[30]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[30] Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results in a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[31] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[31][32] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes; it can only enter late apoptotic and necrotic cells.[31][33]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).

  • Phosphate-Buffered Saline (PBS).

  • 6-well plates.

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat cells with Compound X at concentrations corresponding to 1x and 2x the predetermined IC50 value for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, and combine with the supernatant from the corresponding well.

  • Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Wash the cells twice with cold PBS.[32][33]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[33]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[33]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[33]

  • Data Acquisition and Analysis: Analyze the samples by flow cytometry within one hour.[33] The cell populations are identified as follows:

    • Viable: Annexin V-negative / PI-negative (Lower Left quadrant).

    • Early Apoptosis: Annexin V-positive / PI-negative (Lower Right quadrant).

    • Late Apoptosis/Necrosis: Annexin V-positive / PI-positive (Upper Right quadrant).

Comparative Performance Data (Hypothetical)

The following tables present hypothetical data to illustrate how the results of these experiments might be interpreted.

Table 1: Cytotoxicity of Compound X across Different Cell Lines (IC50 Values)

This table summarizes the dose-dependent effect of Compound X on the viability of the selected cell lines after 72 hours of treatment. Lower IC50 values indicate higher potency.

Cell LineIC50 (µM)Interpretation
MCF-7 8.5Moderate activity
MDA-MB-231 2.1High activity
A549 15.2Low activity
HCT-116 4.7High activity
HEK293T > 50Low cytotoxicity to non-cancerous cells

Analysis: The hypothetical data suggests that Compound X is most potent against the highly aggressive triple-negative breast cancer (MDA-MB-231) and KRAS-mutant colon cancer (HCT-116) cell lines. Its activity is moderate against ER-positive breast cancer (MCF-7) and lower against lung cancer (A549). Importantly, the high IC50 value in HEK293T cells suggests a favorable selectivity for cancer cells over non-cancerous cells.

Table 2: Apoptotic Induction by Compound X in MDA-MB-231 Cells (24h)

This table shows the percentage of cells in different stages of cell death after treatment with Compound X at its IC50 concentration in the most sensitive cell line.

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control 94.53.12.4
Compound X (2.1 µM) 45.235.819.0

Analysis: The data clearly indicates that at its IC50 concentration, Compound X significantly reduces the viable cell population in MDA-MB-231 cells. This decrease is accompanied by a substantial increase in both early and late apoptotic populations, confirming that the compound's cytotoxic effect is mediated primarily through the induction of apoptosis.

Proposed Mechanism: Induction of Apoptosis

Based on the literature for thiazole derivatives and our hypothetical data, a primary mechanism of action for Compound X is the induction of programmed cell death, or apoptosis. This process is a tightly regulated cellular program that eliminates damaged or unwanted cells. The externalization of phosphatidylserine, detected by Annexin V, is a key early event. This is often followed by the loss of mitochondrial membrane potential, release of cytochrome c, and activation of a cascade of caspase enzymes, ultimately leading to cell dismantling.

G compound Compound X cell Cancer Cell (e.g., MDA-MB-231) compound->cell Treatment stress Cellular Stress Signal (Target Engagement) cell->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito ps PS Externalization (Annexin V Binding) bax->ps cytoc Cytochrome c Release mito->cytoc cas9 Caspase-9 Activation cytoc->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis pi Membrane Permeability (PI Entry) cas3->pi

Caption: Proposed intrinsic apoptosis pathway induced by Compound X.

Conclusion and Future Directions

This guide provides a foundational workflow for the preclinical in vitro evaluation of this compound. The presented methodologies allow for a robust comparison of its cytotoxic and pro-apoptotic activity across a diverse panel of cancer cell lines. The hypothetical results demonstrate a compound with promising and selective anticancer activity, particularly against triple-negative breast cancer and colon cancer models.

Further investigation should focus on elucidating the specific molecular target of the compound. Kinase profiling assays, cell cycle analysis, and Western blotting for key apoptotic proteins (e.g., Bcl-2 family members, cleaved caspases) would be logical next steps. Ultimately, promising in vitro data should be validated in more complex models, such as 3D spheroids and in vivo xenograft studies, to confirm efficacy and assess tolerability.

References

  • ECACC. (n.d.). MCF7 - ECACC cell line profiles. Culture Collections. Retrieved from [Link]

  • ECACC. (n.d.). Cell line profile: MDA-MB-231. Culture Collections. Retrieved from [Link]

  • PubMed. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Retrieved from [Link]

  • Wikipedia. (n.d.). HCT116 cells. Retrieved from [Link]

  • Spandidos Publications. (2014). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • BCRJ. (n.d.). MCF7 - Cell Line. Retrieved from [Link]

  • Cytion. (n.d.). HCT116 Cell Line: A Comprehensive Guide to Colorectal Cancer Research. Retrieved from [Link]

  • Wikipedia. (n.d.). MCF-7. Retrieved from [Link]

  • ECACC. (n.d.). Cell line profile: A549. Culture Collections. Retrieved from [Link]

  • PubMed. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. Retrieved from [Link]

  • PubMed. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Retrieved from [Link]

  • Biocompare. (n.d.). A549 Cell Lines. Retrieved from [Link]

  • Wikipedia. (n.d.). A549 cell. Retrieved from [Link]

  • Cytion. (n.d.). Product sheet MDA-MB-231 Cells. Retrieved from [Link]

  • Biocompare. (n.d.). HCT116 Cell Lines. Retrieved from [Link]

  • Cytion. (n.d.). HEK293T Cell Line: Unlocking the Potential in Transfection Studies. Retrieved from [Link]

  • Cytion. (n.d.). A549 Cell Line: A Keystone in Lung Cancer Research. Retrieved from [Link]

  • Cytion. (n.d.). HEK293T Cell Line: Unlocking the Potential in Transfection Studies. Retrieved from [Link]

  • Cytion. (n.d.). A549 Cell Line: A Keystone in Lung Cancer Research. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Beckman Coulter. (n.d.). An Overview of HEK-293 Cell Line. Retrieved from [Link]

  • ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay?. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Thiazole in the targeted anticancer drug discovery. Retrieved from [Link]

  • evitria. (2023). HEK cells – what's to know on Human Embryonic Kidney Cells. Retrieved from [Link]

  • Wikipedia. (n.d.). HEK 293 cells. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

  • PubMed. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Retrieved from [Link]

  • Digital Medicine Association. (n.d.). Study of the anticancer activity of N-(5-methyl-[1][5][6]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro. Retrieved from [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

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A Researcher's Guide to Assessing the Kinase Selectivity of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the dynamic field of drug discovery, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous scientific validation. A critical milestone in this journey is the comprehensive assessment of a compound's selectivity. This guide provides an in-depth, technical framework for evaluating the kinase selectivity profile of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid , a compound of interest within the broader class of thiazole derivatives known for their diverse biological activities.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental choices.

Introduction: The Imperative of Kinase Selectivity

Protein kinases are a large family of enzymes that play pivotal roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[4] Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a major class of therapeutic targets.[4][5] While the primary goal is to develop inhibitors that potently modulate a specific kinase target, off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, understanding the selectivity of a compound across the human kinome is paramount for predicting its therapeutic window and potential side effects.[5]

This guide will outline a systematic approach to characterize the inhibitory activity of this compound against a broad panel of kinases, thereby establishing its selectivity profile.

Strategic Approach to Selectivity Profiling

A multi-tiered approach is recommended to efficiently and comprehensively assess kinase selectivity. This typically begins with a broad, single-concentration screen to identify potential off-target interactions, followed by more detailed dose-response studies for promising hits.

Initial Broad Kinase Panel Screening

The initial step involves screening this compound at a single, relatively high concentration (e.g., 1 µM or 10 µM) against a large, representative panel of kinases.[6] Several commercial services offer such panels, often covering a significant portion of the human kinome.[7][8] The objective here is not to determine precise potency but to rapidly identify which kinases are inhibited to a significant degree (e.g., >50% inhibition).

The choice of screening technology is crucial. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity, broad applicability, and amenability to high-throughput screening.[6][9] These assays measure the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[4][9]

Experimental Methodologies

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a robust method for measuring the inhibitory effect of this compound on a panel of kinases.

Materials:

  • This compound (CAS: 433283-22-8)[10][11]

  • DMSO (Dimethyl Sulfoxide), molecular biology grade

  • Kinase panel (e.g., Promega's Kinase Selectivity Profiling Systems or Eurofins' scanELECT®)[6][8]

  • Kinase-specific substrates

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[4]

  • ADP-Glo™ Kinase Assay Kit (or similar)[4]

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • For the initial single-point screen, create a working solution that will result in a final assay concentration of 1 µM.

    • For dose-response curves, perform a 1:3 serial dilution in DMSO to create a 10-point concentration gradient.[4]

    • Prepare a "no inhibitor" control using DMSO only.[4]

  • Kinase Reaction:

    • Prepare a master mix for each kinase containing the kinase, its specific substrate, and any necessary cofactors in the kinase assay buffer.

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase master mix to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The ATP concentration should ideally be at or near the Km for each kinase to provide a more accurate measure of inhibitor potency.[12]

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[4]

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[4]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • For the single-point screen, calculate the percent inhibition relative to the DMSO control.

    • For the dose-response experiments, plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibited kinase.

Data Presentation and Interpretation

The results of the selectivity profiling should be presented in a clear and comparative manner.

Tabular Summary of Kinase Selectivity

The following table provides a template for summarizing the inhibitory activity of this compound against a hypothetical panel of kinases. For comparison, a well-known non-selective kinase inhibitor, Staurosporine, is included as a positive control.[4]

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
Primary Target (Hypothetical) 15 5
Kinase A>10,00010
Kinase B2,50020
Kinase C>10,0008
Kinase D8,75015
...additional kinases......

Table 1: Hypothetical inhibitory activity of this compound against a panel of kinases. Staurosporine is included as a reference compound.

Visualizing the Experimental Workflow

A clear diagram of the experimental workflow is essential for understanding the process.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis compound_prep Compound Preparation (10mM Stock in DMSO) serial_dilution Serial Dilution (10-point curve) compound_prep->serial_dilution plate_addition Add Compound/DMSO to 96-well Plate serial_dilution->plate_addition kinase_mix Kinase Master Mix (Kinase + Substrate) kinase_addition Add Kinase Mix kinase_mix->kinase_addition plate_addition->kinase_addition atp_addition Initiate Reaction (Add ATP/Substrate Mix) kinase_addition->atp_addition incubation Incubate at 30°C atp_addition->incubation adp_glo_reagent Add ADP-Glo™ Reagent (Stop Reaction) incubation->adp_glo_reagent detection_reagent Add Kinase Detection Reagent adp_glo_reagent->detection_reagent read_luminescence Measure Luminescence detection_reagent->read_luminescence data_plot Plot Dose-Response Curve read_luminescence->data_plot ic50_calc Calculate IC50 Values data_plot->ic50_calc

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility in In Vitro Kinase Assays: A Comparative Study of Novel and Established c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted oncology, the pursuit of novel kinase inhibitors is relentless. However, the path from a promising chemical entity to a validated preclinical candidate is paved with challenges, paramount among them being the reproducibility of in vitro experimental data. This guide provides a comprehensive framework for establishing robust and reproducible in vitro assays, using the hypothetical compound 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid as a case study.

For the purpose of this technical guide, we will postulate that this compound, hereafter referred to as Compound X , is a novel inhibitor of the c-Met receptor tyrosine kinase, a well-established target in various cancers.[1][2] We will compare its in vitro performance against two clinically relevant c-Met inhibitors: Cabozantinib , a multi-kinase inhibitor, and Tepotinib , a highly selective c-Met inhibitor.[3][4]

This guide is structured to provide not just protocols, but the underlying scientific rationale for experimental design, ensuring that the described methodologies are self-validating systems. We will delve into the critical aspects of assay selection, optimization, and data interpretation, all within the context of ensuring the highest standards of scientific integrity and reproducibility.[5][6][7]

Part 1: Foundational Principles of Reproducible In Vitro Research

Before delving into specific protocols, it is crucial to establish the foundational principles that govern the reliability of in vitro experiments. The "reproducibility crisis" in preclinical research has highlighted the need for stringent quality control at every stage of the experimental process.[2][8] Key pillars of reproducibility include:

  • Thorough Assay Validation: A validated assay ensures consistency across experiments and laboratories, enhancing confidence in hit identification.[5] This involves assessing parameters such as dynamic range, sensitivity, specificity, accuracy, and precision.

  • Systematic Optimization: Fine-tuning experimental conditions like buffer composition, substrate and enzyme concentrations, and incubation times is critical for improving signal quality and reducing variability.[5]

  • Rigorous Quality Control: The implementation of standard curves, reference controls, and verification of reagent lots protects against experimental drift and ensures high data integrity.[5][9]

  • Cell Line Authentication: For cell-based assays, the use of authenticated, contamination-free cell lines is non-negotiable to ensure the biological relevance and reproducibility of the results.

Part 2: Comparative In Vitro Profiling of c-Met Inhibitors

To comprehensively characterize the inhibitory potential of Compound X and its comparators, a multi-faceted approach employing both biochemical and cell-based assays is recommended. This dual strategy allows for the assessment of direct target engagement and the evaluation of compound activity in a more physiologically relevant context.[10]

Biochemical Assay: Direct Measurement of c-Met Kinase Inhibition

The initial step in characterizing a putative kinase inhibitor is to measure its direct effect on the enzymatic activity of the target protein. A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust and widely used method for this purpose.[11][12] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Compound X, Cabozantinib, and Tepotinib Dispense Dispense Compounds into 384-well Plate Compound_Prep->Dispense Enzyme_Prep Prepare Recombinant c-Met Kinase Solution Add_Enzyme Add c-Met Kinase to Wells Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate (e.g., Poly(Glu,Tyr)) & ATP Solution Initiate_Reaction Initiate Reaction with ATP/Substrate Mix Substrate_Prep->Initiate_Reaction Dispense->Add_Enzyme Add_Enzyme->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent to Stop Reaction & Deplete ATP Incubate_Reaction->Stop_Reaction Develop_Signal Add Kinase Detection Reagent to Generate Luminescent Signal Stop_Reaction->Develop_Signal Read_Plate Measure Luminescence Develop_Signal->Read_Plate Calculate_Inhibition Calculate Percent Inhibition Relative to Controls Read_Plate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for the in vitro biochemical c-Met kinase assay.

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of Compound X, Cabozantinib, and Tepotinib in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Preparation: Dispense 5 µL of the diluted compounds or DMSO (vehicle control) into the wells of a 384-well plate.

  • Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).[12][13]

  • Reaction Initiation: Add 20 µL of the master mix to each well, followed by the addition of 25 µL of diluted recombinant c-Met kinase to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Signal Generation: Add 50 µL of ADP-Glo™ MAX reagent to each well to stop the kinase reaction and generate a luminescent signal. Incubate at room temperature for 15 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of kinase activity against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay: Quantifying Inhibition of c-Met Phosphorylation

While biochemical assays are essential for determining direct enzymatic inhibition, cell-based assays provide a more biologically relevant context by assessing a compound's ability to engage its target within intact cells.[10][14] A cellular phosphorylation assay measures the level of phosphorylated c-Met, which is a direct indicator of its activation state.[15][16]

cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_lysis_detection Lysis & Detection cluster_data_analysis Data Analysis Culture_Cells Culture c-Met Expressing Cells (e.g., MKN45) Seed_Plate Seed Cells into 96-well Plate Culture_Cells->Seed_Plate Adhere_Cells Allow Cells to Adhere Overnight Seed_Plate->Adhere_Cells Prepare_Compounds Prepare Serial Dilutions of Test Compounds Adhere_Cells->Prepare_Compounds Treat_Cells Treat Cells with Compounds for a Defined Period Prepare_Compounds->Treat_Cells Stimulate_Cells Stimulate with HGF (if necessary) Treat_Cells->Stimulate_Cells Lyse_Cells Lyse Cells to Release Proteins Stimulate_Cells->Lyse_Cells ELISA Perform Sandwich ELISA for Phospho-c-Met Lyse_Cells->ELISA Measure_Signal Read Absorbance at 450 nm ELISA->Measure_Signal Normalize_Data Normalize to Total Protein or Cell Number Measure_Signal->Normalize_Data Calculate_IC50 Determine Cellular IC50 Normalize_Data->Calculate_IC50

Caption: Workflow for the cell-based c-Met phosphorylation assay.

  • Cell Culture: Culture a human cancer cell line with endogenous c-Met expression (e.g., MKN45 gastric cancer cells) in appropriate media.[16]

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compound X, Cabozantinib, and Tepotinib in the cell culture medium. Treat the cells with the compounds for 1-2 hours.

  • Cell Stimulation: For cell lines that do not have constitutively active c-Met, stimulate the cells with hepatocyte growth factor (HGF) to induce c-Met phosphorylation.[13]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • ELISA: Perform a sandwich ELISA using a capture antibody specific for total c-Met and a detection antibody that recognizes phosphorylated c-Met (e.g., pTyr1230/1234/1235).

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percentage of c-Met phosphorylation relative to the vehicle-treated, stimulated control. Determine the cellular IC50 value from the dose-response curve.

Part 3: Data Interpretation and Comparative Analysis

The ultimate goal of these in vitro experiments is to generate high-quality, reproducible data that allows for a clear comparison between the novel compound and established inhibitors.

Comparative Data Summary
CompoundTarget(s)Biochemical IC50 (nM)Cellular IC50 (nM)
Compound X (Hypothetical) c-MetExperimental ValueExperimental Value
Cabozantinib c-Met, VEGFR2, AXL, RET, KIT~4~20
Tepotinib c-Met~2~10

Note: IC50 values for Cabozantinib and Tepotinib are representative values from published literature and may vary depending on the specific assay conditions.[4][17][18][19]

Interpretation of Results:

  • Biochemical vs. Cellular Potency: A significant shift in IC50 values between the biochemical and cellular assays can indicate issues with cell permeability, efflux pump activity, or off-target effects.

  • Selectivity: While Compound X is hypothetically a c-Met inhibitor, further profiling against a panel of other kinases would be necessary to determine its selectivity. This is a key differentiator when comparing it to a multi-kinase inhibitor like Cabozantinib and a selective inhibitor like Tepotinib.[4][17]

Part 4: Ensuring Long-Term Reproducibility

Beyond the immediate experiments, establishing a framework for long-term reproducibility is crucial for the successful progression of a drug discovery project.

  • Standard Operating Procedures (SOPs): Detailed SOPs for all assays, including reagent preparation, instrument settings, and data analysis parameters, should be meticulously maintained and followed.

  • Reference Compounds: Consistently including reference compounds like Cabozantinib and Tepotinib in every assay run provides a benchmark for assay performance and allows for the detection of any systematic drift over time.

  • Statistical Process Control: Applying statistical methods to monitor assay performance can help identify and address sources of variability, ensuring the reliability and quality of the data.[9]

By adhering to the principles and protocols outlined in this guide, researchers can enhance the reproducibility of their in vitro experiments, leading to more robust and reliable data to support the advancement of novel therapeutic candidates.

References

  • Significant progress has been made in advancement of c-MET pathway inhibitors through to clinical trials. A robust pipeline of high-quality inhibitors targeting different aspects of c-MET activation is currently being explored in phase I, II and III clinical trials across multiple tumor types. (PMC, [Link])

  • Unfortunately, most c-Met inhibitor clinical trials have failed to show significant improvement in survival of cancer patients. In these trials tumor type, protein overexpression, or gene amplification are the primary selection criteria for patient inclusion. (PubMed Central, [Link])

  • This report describes a novel assay to monitor c-Met phosphorylation in cells using Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) technology. (PubMed, [Link])

  • CABOMETYX® (cabozantinib) targets 3 key drivers of aRCC, HCC, DTC, and NET tumorigenesis—MET, AXL, and VEGFR1. Mechanism of action shown is based on in vitro biochemical and/or cellular assays. (CABOMETYX®, [Link])

  • Best Practices for Developing Robust Biochemical Assays. To ensure your assay performs consistently across screens and conditions: 1. Validate Thoroughly... 2. Optimize Systematically... 3. Implement Rigorous Quality Control. (BellBrook Labs, [Link])

  • Two multi-target c-Met kinase inhibitors, crizotinib and cabozantinib, have been approved by the FDA for the treatment of patients with metastatic non-small cell lung cancer (NSCLC) and advanced renal cell carcinoma, respectively. (Taylor & Francis, [Link])

  • c-Met inhibitors are a class of small molecules that inhibit the enzymatic activity of the c-Met tyrosine kinase... Many c-Met inhibitors are currently in clinical trials. Crizotinib and cabozantinib were the first to be approved by the U.S. FDA. (Wikipedia, [Link])

  • Treatment with cabozantinib is suggested to be a promising agent for inhibiting tumor angiogenesis and metastasis in cancers with dysregulated MET and VEGFR signaling. (Semantic Scholar, [Link])

  • As such, both c-MET and HGF have several targeted inhibitors currently in clinical trials. (Open Access Journals, [Link])

  • Chief among these targets are: Vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3)... MET - The hepatocyte growth factor receptor (c-Met)... RET... AXL, TYRO3, and other kinases. (Patsnap Synapse, [Link])

  • Cabozantinib is an oral multiple tyrosine kinase receptor inhibitor (ITK): VEGFR2, c-MET and RET. (PubMed, [Link])

  • Mechanism of action of cabozantinib: cabozantinib inhibits the activity of c-MET, vascular endothelial growth factor receptor (VEGFR), AXL and other tyrosine kinases. (ResearchGate, [Link])

  • Best Practices for Sample Preparation & Assay Development. (Danaher Life Sciences, [Link])

  • Best Practices for Making Reproducible Biochemical Models. (PubMed, [Link])

  • The c-Met Kinase Assay Kit is designed to measure c-Met kinase activity for screening and profiling applications using Kinase-Glo® MAX as a detection reagent. (BPS Bioscience, [Link])

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (PubMed Central, [Link])

  • The human gastric adenocarcinoma cell line MKN45 is known to overexpress MET. MET overexpression results in a constitutive, ligand-independent autophosphorylation of the kinase. (Reaction Biology, [Link])

  • Assay Operations: Keeping your Assays Robust and Reproducible. (YouTube, [Link])

  • The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models. (NIH, [Link])

  • c-MET Kinase Assay Service. (Reaction Biology, [Link])

  • In vitro kinase assay. (Bio-protocol, [Link])

  • Assay Development for Protein Kinase Enzymes. (NCBI, [Link])

  • In vitro kinase assay. (Protocols.io, [Link])

  • The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations. (AACR Journals, [Link])

  • Simple, direct, cell-based test for kinase inhibitor development. (INiTS, [Link])

  • Chemi-Verse™ c-MET(del 963-1009) Kinase Assay Kit. (BPS Bioscience, [Link])

  • Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197. (PubMed Central, [Link])

  • Best Practices for Making Reproducible Biochemical Models. (ResearchGate, [Link])

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (PubMed, [Link])

  • Activity of Tepotinib in Hepatocellular Carcinoma With High-Level MET Amplification: Preclinical and Clinical Evidence. (ASCO Publications, [Link])

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (Reaction Biology, [Link])

  • Tepotinib in MET exon 14 Skipping NSCLC Induces Durable Responses. (CancerNetwork, [Link])

  • Tepotinib Demonstrates Durable Benefit With High-Level MET Amplification. (Targeted Oncology, [Link])

  • Spotlight: Cell-based kinase assay formats. (Reaction Biology, [Link])

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A Comparative Guide to the Independent Synthesis and Verification of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the ability to independently synthesize and rigorously verify the structure and purity of a target compound is paramount. This guide provides an in-depth, comparative look at the synthesis and analytical verification of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid, a molecule of interest in medicinal chemistry. We will explore two distinct synthetic pathways, offering insights into the practical advantages and disadvantages of each. Furthermore, a comprehensive, multi-technique approach to structural verification and purity assessment will be detailed, ensuring the integrity of the final compound.

Introduction to this compound

Thiazole and its derivatives are a cornerstone in pharmaceutical chemistry, exhibiting a wide range of biological activities, including antitumor, antibacterial, and antifungal properties.[1] The title compound, this compound (CAS No. 433283-22-8), is a substituted thiazole carboxylic acid. The presence of the fluorophenyl group is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity. This guide will provide the necessary protocols to empower researchers to produce and validate this compound with confidence.

Part 1: Comparative Synthesis Methodologies

The synthesis of the thiazole core can be approached from several angles. Here, we compare a direct hydrolysis method from a commercially available ester with a classical Hantzsch thiazole synthesis.

Method A: Saponification of a Precursor Ester

This is a straightforward approach that begins with the hydrolysis of methyl 5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylate. This method is often preferred when the precursor ester is readily available.

Scientific Rationale: The core principle of this method is the saponification of an ester to its corresponding carboxylic acid. This is a base-catalyzed hydrolysis reaction. Sodium hydroxide, a strong base, attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, expelling the methoxide leaving group. A final acid workup protonates the carboxylate salt to yield the desired carboxylic acid.

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve methyl 5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (e.g., 3:1 v/v).[2]

  • Hydrolysis: To the stirred solution, add an aqueous solution of sodium hydroxide (1.1-1.5 eq) dropwise.[2]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 30-60 minutes.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Concentrate the reaction mixture in vacuo to remove the organic solvents.[2]

  • Acidification: Dissolve the residue in water and cool the solution to 0 °C in an ice bath. Slowly add concentrated hydrochloric acid (HCl) until the pH is acidic (pH ~2-3), inducing precipitation of the product.[2]

  • Isolation and Drying: Filter the resulting precipitate, wash with cold water, and dry under high vacuum to yield this compound as a white solid.[2]

Method B: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for forming the thiazole ring from fundamental building blocks.[3][4] This approach involves the reaction of an α-haloketone with a thioamide.[4][5]

Scientific Rationale: This reaction proceeds via a cyclocondensation mechanism. The sulfur of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction. The resulting intermediate then undergoes cyclization via the nitrogen atom attacking the carbonyl carbon, followed by dehydration to form the aromatic thiazole ring. The aromaticity of the final product is a significant driving force for this reaction.[5]

Plausible Hantzsch Route for the Target Molecule:

To synthesize the target compound via the Hantzsch method, the key precursors would be ethyl 2-chloro-3-(4-fluorophenyl)-3-oxopropanoate and thioacetamide.

Experimental Protocol:

  • Reaction Setup: In a suitable solvent such as ethanol or a THF/ethanol mixture, combine ethyl 2-chloro-3-(4-fluorophenyl)-3-oxopropanoate (1.0 eq) and thioacetamide (1.1 eq).

  • Condensation: Heat the reaction mixture to reflux for several hours. The reaction progress should be monitored by TLC.

  • Workup and Ester Hydrolysis: Upon completion, cool the reaction mixture and neutralize it with a weak base like sodium bicarbonate. Extract the resulting ester, ethyl 5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylate, with an organic solvent. The crude ester can then be purified and subsequently hydrolyzed to the carboxylic acid using the saponification procedure described in Method A.

Workflow for Synthesis via Hantzsch Route

A Ethyl 2-chloro-3-(4-fluorophenyl)-3-oxopropanoate C Hantzsch Cyclocondensation (Ethanol, Reflux) A->C B Thioacetamide B->C D Ethyl 5-(4-fluorophenyl)-2-methyl- 1,3-thiazole-4-carboxylate C->D Formation of Thiazole Ester E Saponification (NaOH, H₂O/THF) D->E F 5-(4-Fluorophenyl)-2-methyl- 1,3-thiazole-4-carboxylic acid E->F Hydrolysis and Acidification

Caption: Hantzsch synthesis followed by hydrolysis.

Comparison of Synthetic Routes
FeatureMethod A: SaponificationMethod B: Hantzsch Synthesis
Starting Materials Methyl 5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylateEthyl 2-chloro-3-(4-fluorophenyl)-3-oxopropanoate, Thioacetamide
Number of Steps 12 (Cyclization + Hydrolysis)
Reported Yield High (e.g., 93%)[2]Generally good, but can be lower for substituted thiazoles[3]
Advantages Simple, high-yielding, fast reaction time.[2]Builds the core heterocycle, versatile for creating analogues.
Disadvantages Dependent on the availability of the starting ester.Requires synthesis of the α-haloketone precursor, potentially longer overall sequence.

Part 2: Comprehensive Analytical Verification

Independent verification of the synthesized compound's identity and purity is a critical step. A combination of spectroscopic and chromatographic techniques provides a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the dried product in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • ¹H NMR Analysis: Acquire a proton NMR spectrum. The expected signals for this compound in DMSO-d₆ are:

    • A singlet for the methyl protons (-CH₃) around δ 2.67 ppm.[2]

    • Multiplets for the aromatic protons of the fluorophenyl ring around δ 7.27 and 7.53 ppm.[2]

    • A broad singlet for the carboxylic acid proton (-COOH) at a downfield chemical shift, typically above δ 12 ppm (e.g., δ 12.89 ppm).[2]

  • ¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum. This will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

  • ¹⁹F NMR Analysis: Given the presence of a fluorine atom, a fluorine-19 NMR spectrum should show a single resonance, confirming the presence of the fluoro-substituent.[6]

Trustworthiness Check: The integration of the proton signals should correspond to the number of protons in the structure (e.g., 3H for the methyl group, 4H for the aromatic ring). The presence of the carboxylic acid proton, which is exchangeable with D₂O, can be confirmed by a D₂O shake experiment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, offering strong evidence for its identity.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Analysis: Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI).

  • Expected Results: The molecular formula of the target compound is C₁₁H₈FNO₂S, with a molecular weight of 237.25 g/mol .[2] In positive ion mode, expect to see a peak at m/z 238.03 [M+H]⁺. In negative ion mode, a peak at m/z 236.01 [M-H]⁻ would be expected. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition to within a few parts per million.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the synthesized compound.

Experimental Protocol:

  • Method Development: A reverse-phase HPLC method is typically suitable for this type of molecule.

    • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a good starting point.[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Analysis: Inject a solution of the synthesized compound. A pure sample should result in a single major peak at a specific retention time.

  • Purity Assessment: The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For high-purity standards, this should be >98%.

Overall Verification Workflow

cluster_synthesis Synthesis cluster_verification Verification & Purity Synth Synthesized Product (Crude) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synth->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Synth->MS Molecular Weight Confirmation HPLC HPLC Analysis Synth->HPLC Purity Assessment Final Verified High-Purity Compound NMR->Final MS->Final HPLC->Final

Caption: Integrated workflow for synthesis and verification.

Summary of Expected Analytical Data
TechniqueParameterExpected Result
¹H NMR (DMSO-d₆) Chemical Shifts (δ, ppm)~12.89 (br s, 1H), ~7.53 (m, 2H), ~7.27 (m, 2H), ~2.67 (s, 3H)[2]
Mass Spec (ESI+) m/z238.03 [M+H]⁺
HPLC Purity>98% (single major peak)
Molecular Formula -C₁₁H₈FNO₂S[2]
Molecular Weight -237.25 g/mol [2]

Conclusion

This guide has presented two viable synthetic routes for this compound and a comprehensive, self-validating workflow for its analytical verification. The choice between the saponification of a precursor ester and the de novo Hantzsch synthesis will depend on the availability of starting materials and the overall research goals. The saponification route offers a quick and high-yielding path if the ester is accessible.[2] In contrast, the Hantzsch synthesis provides the flexibility to build the thiazole core from scratch, enabling the creation of a wider array of analogues.[8][9]

Regardless of the synthetic method employed, the rigorous analytical verification protocol outlined—combining NMR, MS, and HPLC—is essential to ensure the structural integrity and purity of the final compound. By following these detailed procedures, researchers can confidently produce and validate this important chemical entity for their drug discovery and development programs.

References

  • Scribd. (2010). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

  • ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Al-Saadi, M. S., et al. (2008). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey, 30(5), 3647.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PubMed Central. Retrieved from [Link]

  • American Chemical Society. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2020). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Retrieved from [Link]

Sources

A Comparative Analysis of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate the physicochemical and pharmacological properties of drug candidates. This guide provides a detailed comparative analysis of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid and its non-fluorinated counterpart, 2-methyl-5-phenyl-1,3-thiazole-4-carboxylic acid. Through a combination of theoretical discussion, presentation of available data, and detailed experimental protocols, we aim to equip researchers with the knowledge to understand and evaluate the impact of fluorination in this particular chemical series.

Introduction: The Role of Fluorine in Drug Design

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a variety of approved drugs and clinical candidates.[1] Its versatile structure allows for diverse substitutions, enabling the fine-tuning of biological activity. The introduction of a fluorine atom, a bioisostere of a hydrogen atom, can profoundly influence a molecule's properties.[2] This is attributed to fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond. These characteristics can alter a compound's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.[2] This guide will explore these effects through a focused comparison of a fluorinated and non-fluorinated 2-methyl-5-phenyl-1,3-thiazole-4-carboxylic acid pair.

Physicochemical Properties: A Quantitative Comparison

PropertyThis compound2-methyl-5-phenyl-1,3-thiazole-4-carboxylic acidPredicted Impact of Fluorination
Molecular Formula C₁₁H₈FNO₂S[3]C₁₁H₉NO₂S[4]Increased molecular weight
Molecular Weight 237.25 g/mol [3]219.26 g/mol [4]Increased molecular weight
Melting Point (°C) Not available201Likely to be different
pKa Predicted to be lowerPredicted to be higherIncreased acidity
Solubility Predicted to be lowerPredicted to be higherDecreased aqueous solubility
Lipophilicity (LogP) Predicted to be higherPredicted to be lowerIncreased lipophilicity

Causality Behind Predicted Physicochemical Changes:

  • pKa: The strong electron-withdrawing nature of the fluorine atom can increase the acidity of the carboxylic acid group through inductive effects, resulting in a lower pKa for the fluorinated analog.

  • Solubility: Increased lipophilicity and potentially stronger crystal lattice energy due to fluorine substitution can lead to decreased aqueous solubility.

  • Lipophilicity (LogP): The addition of a fluorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

Synthesis of the Target Compounds

The synthesis of these compounds can be achieved through established heterocyclic chemistry routes. Below are proposed synthetic schemes for both molecules.

Synthesis of this compound

A reported synthesis involves the hydrolysis of the corresponding methyl ester.[3]

G A Methyl 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylate B NaOH, THF/MeOH/H₂O C This compound A->C Hydrolysis

Synthetic route for the fluorinated analog.
Proposed Synthesis of 2-methyl-5-phenyl-1,3-thiazole-4-carboxylic acid via Hantzsch Thiazole Synthesis

A plausible route for the non-fluorinated analog is the Hantzsch thiazole synthesis, a classic method for the formation of thiazole rings.[4] This would involve the reaction of a thioamide with an α-haloketone.

G A Ethyl 2-chloroacetoacetate C Ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate A->C B Thiobenzamide B->C Hantzsch Synthesis D NaOH, EtOH/H₂O E 2-methyl-5-phenyl-1,3-thiazole-4-carboxylic acid C->E Hydrolysis

Proposed Hantzsch synthesis for the non-fluorinated analog.

Biological Activity: A Comparative Perspective

While specific comparative biological data for these two exact molecules is not available in the reviewed literature, the thiazole scaffold is known to exhibit a wide range of biological activities, including anticancer properties.[5][6] Studies on related fluorinated and non-fluorinated thiazole derivatives have shown that fluorination can have a significant impact on cytotoxicity. For instance, in some series of thiazole-based compounds, the introduction of a fluorine atom has been shown to enhance anticancer activity.[6]

It is hypothesized that the increased lipophilicity of the fluorinated analog could lead to enhanced cell permeability and potentially stronger interactions with hydrophobic pockets of target proteins. However, the precise effect on biological activity is target-dependent and requires experimental validation.

Experimental Protocols for Comparative Analysis

To facilitate a direct comparison of these two compounds, the following detailed experimental protocols are provided.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the well-established shake-flask method.

Objective: To determine the equilibrium aqueous solubility of the test compounds.

Materials:

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • 2 mL glass vials with screw caps

  • Orbital shaker

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of each compound in DMSO (e.g., 10 mM).

  • Add an excess amount of the solid compound to a vial containing a known volume of PBS (e.g., 1 mL).

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable mobile phase for HPLC analysis.

  • Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a standard curve prepared from the DMSO stock solution.

  • Express the solubility in µg/mL or µM.

Causality and Validation: The extended incubation period ensures that the system reaches equilibrium, providing a thermodynamically relevant solubility value. The use of centrifugation effectively separates the solid and liquid phases. HPLC provides a sensitive and accurate method for quantification.

Protocol 2: Determination of Lipophilicity (LogP) by Shake-Flask Method

This protocol describes the determination of the n-octanol/water partition coefficient (LogP).

Objective: To measure the lipophilicity of the test compounds.

Materials:

  • Test compounds

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of each compound in either n-octanol or water.

  • Add a known volume of the stock solution to a vial containing a known volume of the other immiscible solvent (e.g., 1 mL of n-octanol and 1 mL of water).

  • Vortex the mixture vigorously for several minutes to ensure thorough mixing.

  • Allow the phases to separate by standing or by centrifugation.

  • Carefully collect an aliquot from both the n-octanol and the aqueous phase.

  • Quantify the concentration of the compound in each phase using a validated HPLC method.

  • Calculate the LogP value using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in water]).

Causality and Validation: Pre-saturating the solvents ensures that the partitioning is not influenced by the miscibility of the two phases. Vigorous mixing facilitates the partitioning of the compound between the two phases until equilibrium is reached.

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against selected cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium from the DMSO stock solutions. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

  • Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a further 2-4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Causality and Validation: The MTT assay is based on the ability of viable cells with active mitochondria to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

G cluster_0 Experimental Workflow A Synthesis and Purification B Physicochemical Characterization (Solubility, LogP) A->B C In Vitro Cytotoxicity Screening (MTT Assay) A->C D Data Analysis and Comparison B->D C->D

Workflow for the comparative analysis.

Structure-Activity Relationship (SAR) Insights

Based on the comparative data that would be generated from the proposed experiments, key structure-activity relationships can be elucidated. The primary point of comparison is the effect of the para-fluoro substituent on the phenyl ring.

  • Impact on Potency: A significant difference in the IC₅₀ values between the two compounds would directly indicate the influence of the fluorine atom on anticancer activity. A lower IC₅₀ for the fluorinated analog would suggest that the fluorine atom contributes favorably to the binding interaction with the biological target or enhances cellular uptake.

  • Correlation with Physicochemical Properties: The biological activity data should be correlated with the determined physicochemical properties. For example, if the fluorinated compound shows higher potency and higher lipophilicity, it could be inferred that increased membrane permeability is a contributing factor.

Conclusion

This guide provides a comprehensive framework for the comparative analysis of this compound and its non-fluorinated analog. While a complete dataset for a direct comparison is not currently available in the literature, the provided theoretical background and detailed experimental protocols offer a clear path for researchers to generate this critical information. By systematically evaluating the synthesis, physicochemical properties, and biological activity of these two compounds, a deeper understanding of the role of fluorine in modulating the properties of this important heterocyclic scaffold can be achieved, ultimately aiding in the design of more effective therapeutic agents.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. DARU Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2- (4-((5- aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative. Impact Factor. [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Basic Medical Sciences. [Link]

  • Cytotoxic activity of the synthesized compounds against cancerous cell lines. ResearchGate. [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]

  • 2-Methyl-5-phenyl-1 3-thiazole-4-carboxylic acid 5Mg. Cenmed. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules. [Link]

  • 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester. PubChem. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid. As a fluorinated heterocyclic compound, this substance requires specific waste management procedures to ensure laboratory safety, regulatory compliance, and environmental protection. The guidance herein is grounded in established chemical safety principles and is intended for researchers, scientists, and drug development professionals.

Hazard Profile and Core Safety Directive

Before handling, it is crucial to understand the hazard profile of the compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from closely related fluorinated and non-fluorinated thiazole carboxylic acids allows for a reliable hazard assessment. These analogs are consistently classified as hazardous substances.[1]

Primary Hazards Include:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.[1]

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][3]

The central directive for disposal is dictated by the compound's chemical structure: the presence of a fluorophenyl group . This classifies it unequivocally as a halogenated organic compound .[4][5] This classification is the single most important factor governing its waste stream.

Mandatory Personal Protective Equipment (PPE)

Adherence to proper PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE when handling this compound in solid or solution form.

EquipmentSpecification & Rationale
Hand Protection Chemical-resistant nitrile gloves. Inspect for tears before use.
Eye Protection Chemical safety goggles or a face shield if there is a splash risk.[1]
Body Protection A standard laboratory coat must be worn and kept fully fastened.
Engineering Controls All handling of the solid compound and preparation of solutions must be performed inside a certified chemical fume hood to minimize inhalation risk.[5][6]

The Critical Importance of Waste Segregation

The cornerstone of proper chemical disposal is rigorous waste segregation. The fluorinated nature of this compound necessitates its collection in a dedicated halogenated organic waste stream.

Causality Behind Segregation:

  • Disposal Method: Halogenated waste is typically destroyed via high-temperature incineration at specialized facilities. The process must be carefully controlled to scrub acidic gases (like hydrogen fluoride) that are generated.

  • Cost and Compliance: Mixing halogenated and non-halogenated waste streams contaminates the entire volume, forcing it all to be treated by the more complex and expensive disposal method.[5][7] Improper segregation can lead to regulatory non-compliance.

  • Chemical Incompatibility: As a carboxylic acid, this compound should not be mixed in the same waste container with bases, as this can cause a neutralization reaction, potentially generating heat or gas.[4] It is also incompatible with strong oxidizing agents.[1][3]

Step-by-Step Disposal Protocol

Follow this sequence meticulously to ensure safe and compliant disposal of pure compound, solutions, and contaminated materials.

  • Container Selection:

    • Obtain a chemically compatible waste container designated specifically for Halogenated Organic Waste .[4][5]

    • The container must be in good condition, free of leaks, and possess a secure, threaded screw-top cap.[6]

  • Pre-Waste Labeling:

    • Before the first drop of waste is added, the container must be clearly labeled with a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[5][6]

  • Content Identification:

    • On the hazardous waste label, write the full, unabbreviated chemical name: "This compound ".[6]

    • If it is in a solvent, list the full name and approximate percentage of all components (e.g., "Methylene Chloride, ~95%").[4]

  • Waste Collection:

    • Solid Waste: Transfer the pure chemical directly into the labeled container.

    • Liquid Waste: Pour solutions containing the compound into the labeled container.

    • Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, pipette tips, absorbent pads from a spill) must also be placed in a designated solid halogenated waste container.[6]

  • Secure Storage:

    • The waste container must be kept tightly closed at all times, except when waste is actively being added.[5][6] This is critical to prevent the release of vapors.

    • Store the container in a designated and clearly marked Satellite Accumulation Area (SAA), such as a dedicated cabinet or a section of a fume hood.[5]

    • The container must be placed within secondary containment (e.g., a plastic tub) to contain any potential leaks.[5]

  • Final Disposition:

    • Do not overfill the container; stop at approximately 75-80% capacity to prevent splashing and allow for vapor expansion.[5]

    • Once the container is full, arrange for a waste pickup through your institution's EHS office. They will manage the transport to a licensed and approved waste disposal facility.[1]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound and its associated waste.

G A Waste Generated (Solid, Liquid, or Contaminated Labware) B Characterize Waste: Does it contain Fluorine? A->B C YES It is HALOGENATED WASTE B->C  Yes D NO (Follow protocol for non-halogenated waste) B->D  No   E Select Designated 'HALOGENATED ORGANIC WASTE' Container C->E F Affix 'Hazardous Waste' Label & List Full Chemical Names E->F G Add Waste to Container (Keep cap closed when not in use) F->G H Store in Secondary Containment in Satellite Accumulation Area G->H I Request EHS Pickup for Final Disposal H->I

Caption: Disposal workflow for this compound.

Spill Management Protocol

In the event of a small spill within a chemical fume hood:

  • Alert personnel in the immediate area.

  • Wearing the appropriate PPE, cover the spill with an inert absorbent material, such as spill control pillows or chemical absorbent pads.[6]

  • Carefully collect the absorbent material using non-sparking tools.

  • Place the contaminated absorbent into a heavy-duty plastic bag or a dedicated container.[6]

  • Seal and label the container as "Halogenated Solid Waste" with the full chemical name.

  • Arrange for disposal through your EHS department.

For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.[6]

By adhering to this comprehensive guide, you can ensure the safe and compliant management of this compound waste, protecting yourself, your colleagues, and the environment.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Available at: [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Available at: [Link]

  • Temple University Environmental Health and Radiation Safety. (2021). Chemical Waste Guideline: Halogenated Solvents in Laboratories. Available at: [Link]

  • University of Oslo. (2024). Chemical and Hazardous Waste Guide. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxylic acid, 97%. Available at: [Link]

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A Researcher's Guide to the Safe Handling of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for the safe handling of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid, a compound of interest in contemporary drug discovery and development. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes safety protocols from data on structurally analogous thiazole carboxylic acid derivatives and fluorinated organic compounds.[1][2][3] This approach, grounded in established principles of laboratory safety, is designed to empower researchers with the knowledge to manage potential risks effectively.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Understanding the potential hazards of a novel or sparsely documented compound is the cornerstone of safe laboratory practice.[4][5] Based on the toxicological profiles of similar chemical structures, this compound should be handled as a substance that is potentially hazardous.

Anticipated Hazards:

  • Skin and Eye Irritation: Many thiazole carboxylic acid derivatives are known to cause skin and serious eye irritation.[3][6] Direct contact with the solid compound or solutions should be avoided.

  • Respiratory Tract Irritation: As a fine powder, this compound may cause respiratory irritation if inhaled.[3]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern with related chemical entities.[3]

Table 1: Hazard Profile Based on Analogous Compounds

Hazard ClassificationPotential EffectsPrimary Routes of Exposure
Skin IrritantCauses skin irritation.Dermal contact
Eye IrritantCauses serious eye irritation.Eye contact
Respiratory IrritantMay cause respiratory irritation.Inhalation of dust
Acute Toxicity (Oral)Harmful if swallowed.Ingestion
Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable when handling this compound.[7] The following PPE is mandatory for all procedures involving this compound.

  • Eye and Face Protection: At a minimum, chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[2] For procedures with a higher risk of splashing, a face shield should be worn in conjunction with safety goggles.[4]

  • Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile or neoprene, to prevent skin exposure.[1][8] Given that no specific glove permeation data is available, it is prudent to consider double-gloving for extended handling periods or when working with solutions. Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.

  • Body Protection: A laboratory coat is essential to protect skin and clothing.[7] For larger scale operations, consider a chemically resistant apron or gown.

  • Respiratory Protection: All handling of the solid material that may generate dust should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][7] If engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used.[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a well-defined standard operating procedure (SOP) is critical for minimizing risk.

3.1. Preparation and Weighing:

  • Designated Area: Conduct all manipulations of the solid compound within a properly functioning chemical fume hood.[4]

  • Dispensing: Use a spatula or other appropriate tool to dispense the powder. Avoid creating dust clouds.

  • Weighing: If possible, weigh the compound directly into the reaction vessel or a tared container within the fume hood.

3.2. Dissolution and Reaction:

  • Solvent Addition: Add solvents slowly to the solid to prevent splashing.

  • Temperature Control: If heating is required, use a controlled heating source such as a heating mantle or water bath.[7] Avoid open flames.

  • Vessel Sealing: Ensure all reaction vessels are appropriately sealed to prevent the release of vapors or aerosols.

3.3. Post-Reaction Work-up and Purification:

  • Quenching: Quench reactions carefully, especially if exothermic processes are anticipated.

  • Extraction and Transfer: Perform all liquid transfers within the fume hood.

  • Purification: If using chromatography, ensure the system is properly contained and ventilated.

3.4. Storage:

  • Container: Keep the compound in a tightly closed, clearly labeled container.[2]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal is a critical final step in the chemical handling workflow.

  • Waste Segregation: All solid waste contaminated with the compound (e.g., weighing paper, gloves, paper towels) should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed container for halogenated or non-halogenated organic waste, as appropriate for the solvents used.[7]

  • Regulatory Compliance: Do not dispose of this chemical down the drain.[1] All waste must be disposed of in accordance with local, state, and federal regulations.[9]

Visualizing the Workflow: Safe Handling from Receipt to Disposal

The following diagram illustrates the key stages and decision points for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation & Handling cluster_ops Experimental Operations cluster_disposal Waste Management & Disposal Receive Receive & Inspect Container Store Store in Cool, Dry, Well-Ventilated Area Receive->Store Prep Prepare for Use in Fume Hood Store->Prep Weigh Weigh Solid (Minimize Dust) Prep->Weigh SolidWaste Collect Solid Waste (Gloves, Paper) Prep->SolidWaste React Conduct Reaction (Contained System) Weigh->React Weigh->SolidWaste Workup Perform Work-up & Purification React->Workup Workup->SolidWaste LiquidWaste Collect Liquid Waste (Solvents, Solutions) Workup->LiquidWaste Dispose Dispose via Certified Waste Handler SolidWaste->Dispose LiquidWaste->Dispose

Caption: Workflow for handling this compound.

References

  • GHS07 - Safety Data Sheet. (2024). 2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid. Not publicly available.
  • Personal protective equipment in your pharmacy. (2019). Alberta College of Pharmacy. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022). [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025). [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention. [Link]

  • Hazardous Chemical Information System (HCIS) - Details. Safe Work Australia. Not publicly available.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (2011). [Link]

  • 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester | C18H20N2O3S | CID 9884549 - PubChem. [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.